1,1-Dibromocyclobutane
Description
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Structure
3D Structure
Properties
CAS No. |
33742-81-3 |
|---|---|
Molecular Formula |
C4H6Br2 |
Molecular Weight |
213.90 g/mol |
IUPAC Name |
1,1-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2 |
InChI Key |
OMVVCERCDNKSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
1,1-Dibromocyclobutane structural formula and bonding angles
An In-depth Technical Guide to 1,1-Dibromocyclobutane: Structure and Bonding
This guide provides a detailed analysis of the structural formula and bonding angles of 1,1-Dibromocyclobutane, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data on its molecular geometry, outlines a relevant experimental protocol for structure determination, and includes a visual representation of the molecule's structure.
Molecular Structure and Bonding
1,1-Dibromocyclobutane consists of a four-membered carbon ring with two bromine atoms geminally substituted on one of the carbon atoms. The fundamental geometry and stability of this molecule are dictated by the inherent strain within the cyclobutane (B1203170) ring.
The Cyclobutane Ring
In cycloalkanes, carbon atoms are sp³ hybridized, which ideally results in tetrahedral bond angles of 109.5°.[1] However, the geometry of small rings like cyclobutane forces these angles to deviate significantly, leading to ring strain. This strain is a combination of two factors:
-
Angle Strain : The deviation of the C-C-C bond angles from the ideal 109.5°.
-
Torsional Strain : Strain caused by the eclipsing of bonds on adjacent atoms.
If cyclobutane were a planar square, the C-C-C bond angles would be 90°, creating substantial angle strain. To alleviate the torsional strain that would result from the complete eclipsing of hydrogen atoms in a planar conformation, the cyclobutane ring puckers into a non-planar "butterfly" shape.[2][3] This puckering slightly reduces the C-C-C bond angles to approximately 88° but provides a more stable conformation by reducing the eclipsing interactions.[2][3] The total ring strain in cyclobutane is approximately 110 kJ/mol.[1]
Bond Angles in 1,1-Dibromocyclobutane
-
C-C-C Angles : The internal C-C-C bond angles of the ring are expected to be close to the 88° observed in puckered cyclobutane.[2][3]
-
Br-C-Br and C-C-Br Angles : The carbon atom bonded to the two bromine atoms (C1) is sp³ hybridized. The Br-C-Br and C-C(2)-Br/C-C(4)-Br bond angles would be expected to approximate the ideal tetrahedral angle of 109.5°. However, steric hindrance from the two bulky bromine atoms may cause the Br-C-Br angle to deviate from this ideal value.
Quantitative Molecular Geometry Data
The following table summarizes the expected geometric parameters for 1,1-Dibromocyclobutane, based on data from its parent molecule, cyclobutane.
| Parameter | Atom(s) Involved | Expected Value/Range | Notes |
| C-C-C Bond Angle | C2-C1-C4 | ~88° | Based on the puckered conformation of cyclobutane, which relieves torsional strain.[2][3] |
| C-C-C Bond Angle | C1-C2-C3, C1-C4-C3 | ~88° | Assumed to be similar to the angles in the unsubstituted cyclobutane ring.[2][3] |
| Br-C-Br Bond Angle | Br-C1-Br | ~109.5° | Based on sp³ hybridization; may be slightly distorted due to steric repulsion between bromine atoms. |
| C-C-Br Bond Angle | C2-C1-Br, C4-C1-Br | ~109.5° | Based on sp³ hybridization at the C1 carbon. |
Structural Visualization
The structural formula of 1,1-Dibromocyclobutane is presented below. This diagram illustrates the connectivity of the atoms in the molecule.
Experimental Protocol: Gas Electron Diffraction (GED)
The precise determination of the molecular structure of gaseous molecules like 1,1-Dibromocyclobutane can be achieved using Gas Electron Diffraction (GED).[4] This technique is one of the primary methods for determining the structure of free molecules without the influence of intermolecular forces present in liquid or solid states.[4]
Principle
GED is based on the scattering of a high-energy beam of electrons by gas-phase molecules. The wavelength of these electrons is comparable to the internuclear distances within the molecules, leading to a diffraction pattern.[4] Because the molecules in the gas are randomly oriented, the resulting diffraction pattern is one-dimensional and provides information about the distances between all pairs of atoms in the molecule.
Methodology
A typical GED experiment follows these steps:
-
Sample Introduction : A gaseous sample of the substance is introduced into a high-vacuum diffraction chamber through a fine nozzle. This creates a localized jet of gas molecules.[4]
-
Electron Beam Interaction : A focused beam of high-energy electrons (typically several thousand volts) is directed perpendicularly through the gas jet.[4]
-
Scattering and Detection : The electrons are scattered by the electrostatic potential of the atoms in the molecules. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is captured on a detector (e.g., a photographic plate or a CCD camera).[4]
-
Data Analysis :
-
The total scattering intensity is measured as a function of the scattering angle.[4]
-
A theoretical scattering intensity is calculated for a model of the molecule with initial estimates for bond lengths, bond angles, and torsional angles.
-
The theoretical model is refined by a least-squares fitting process to match the experimental scattering data. This iterative process yields highly accurate values for the geometric parameters of the molecule.[4]
-
By combining GED data with information from other techniques like microwave spectroscopy or high-level quantum-chemical calculations, a complete and precise molecular structure can be determined.[4]
References
An In-depth Technical Guide to 1,1-Dibromocyclobutane (CAS No. 33742-81-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-dibromocyclobutane, a versatile building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and key reactions, with a focus on its potential applications in medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Data
1,1-Dibromocyclobutane is a halogenated cycloalkane with the molecular formula C₄H₆Br₂.[1] Its compact and strained four-membered ring, combined with the geminal dibromo substitution, imparts unique reactivity, making it a valuable intermediate for the synthesis of more complex cyclobutane (B1203170) derivatives.
Physical and Chemical Properties
The key physicochemical properties of 1,1-dibromocyclobutane are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₂ | [1] |
| Molecular Weight | 213.90 g/mol | [1] |
| CAS Number | 33742-81-3 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 160.8 °C at 760 mmHg (predicted) | |
| Density | 1.866 g/cm³ (predicted) | |
| Refractive Index | 1.536 (predicted) | |
| Flash Point | 40.3 °C (predicted) | |
| LogP | 2.66 (predicted) | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) | Assignment |
| ¹H | 2.5 - 3.0 | Multiplet | CH₂ (α to CBr₂) | |
| ¹H | 2.0 - 2.5 | Multiplet | CH₂ (β to CBr₂) | |
| ¹³C | ~80 | Singlet | CBr₂ | |
| ¹³C | ~35 | Triplet | CH₂ (α to CBr₂) | |
| ¹³C | ~15 | Triplet | CH₂ (β to CBr₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 - 2850 | Strong | C-H stretching (alkane) |
| 1450 - 1470 | Medium | CH₂ scissoring |
| 600 - 500 | Strong | C-Br stretching |
Synthesis of 1,1-Dibromocyclobutane
A reliable method for the synthesis of 1,1-dibromocyclobutane is the modified Hunsdiecker reaction, starting from 1,1-cyclobutanedicarboxylic acid. This reaction involves the decarboxylation of the corresponding carboxylate salt in the presence of a halogenating agent.
Experimental Protocol: Modified Hunsdiecker Reaction
This protocol is adapted from the established procedure for the synthesis of related bromocyclobutanes.[2]
Reaction Scheme:
Figure 1: Synthesis of 1,1-Dibromocyclobutane via a Modified Hunsdiecker Reaction.
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, suspend red mercuric oxide (2.0 eq.) in anhydrous carbon tetrachloride.
-
To this suspension, add 1,1-cyclobutanedicarboxylic acid (1.0 eq.).
-
From the addition funnel, add a solution of bromine (2.0 eq.) in carbon tetrachloride dropwise to the stirred suspension. The reaction is exothermic and may require cooling with an ice bath to maintain a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature and filter to remove the mercuric bromide precipitate.
-
Wash the precipitate with a small amount of carbon tetrachloride and combine the filtrates.
-
Wash the combined organic phase with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure 1,1-dibromocyclobutane.
Key Reactions and Synthetic Utility
1,1-Dibromocyclobutane serves as a precursor to a variety of other cyclobutane derivatives. A key transformation is its reaction with organolithium reagents to generate a cyclobutylidene intermediate, which can undergo further reactions.
Experimental Protocol: Generation of a Cyclobutylidene Intermediate
This protocol outlines a general procedure for the reaction of 1,1-dibromocyclobutane with an organolithium reagent.
Reaction Scheme:
Figure 2: Generation of a Cyclobutylidene Intermediate from 1,1-Dibromocyclobutane.
Materials:
-
1,1-Dibromocyclobutane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask or a flame-dried, two-necked round-bottom flask
-
Syringe
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add a solution of 1,1-dibromocyclobutane (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 eq.) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The resulting solution contains the cyclobutylidene intermediate, which can be quenched with an appropriate electrophile or allowed to undergo rearrangement or dimerization depending on the desired product.
Applications in Drug Discovery
The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[3][4] Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. While 1,1-dibromocyclobutane itself does not have known biological activity, it serves as a versatile starting material for the synthesis of novel cyclobutane-containing compounds for drug discovery programs.
The gem-dihalo structural motif, in particular the gem-difluoro group, has been shown to be a bioisostere for carbonyl groups and can confer unique properties to bioactive molecules.[5] Although less common, the gem-dibromo group in 1,1-dibromocyclobutane can be seen as a stepping stone to other functionalities, or it could be explored for its own potential to interact with biological targets.
Conceptual Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for the utilization of 1,1-dibromocyclobutane in a drug discovery pipeline.
Figure 3: Conceptual Workflow for Drug Discovery using 1,1-Dibromocyclobutane.
Safety Information
1,1-Dibromocyclobutane is expected to be a hazardous chemical. While a comprehensive safety data sheet (SDS) is not widely available, related bromoalkanes are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][7][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the supplier's SDS.
Conclusion
1,1-Dibromocyclobutane is a valuable and reactive building block for organic synthesis. Its preparation via a modified Hunsdiecker reaction and its subsequent transformation into other cyclobutane derivatives open up avenues for the creation of novel molecular architectures. For researchers in drug discovery, this compound represents a gateway to a diverse range of cyclobutane-containing molecules with the potential for unique biological activities and improved pharmacological properties. Careful handling and adherence to safety protocols are essential when working with this and related halogenated compounds.
References
- 1. 1,1-Dibromocyclobutane | C4H6Br2 | CID 12759979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. byjus.com [byjus.com]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. Divergent Synthesis of 1,2,3,4-Tetrasubstituted Cyclobutenes from a Common Scaffold: Enantioselective Desymmetrization by Dual-Catalyzed Photoredox Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Physical and chemical properties of 1,1-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-dibromocyclobutane, a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in the synthesis of novel molecules and complex scaffolds.
Chemical Identity and Physical Properties
1,1-Dibromocyclobutane is a geminal dihalocycloalkane. Its strained four-membered ring and the presence of two bromine atoms on the same carbon confer unique reactivity.
Table 1: Physical and Chemical Properties of 1,1-Dibromocyclobutane
| Property | Value | Reference |
| Molecular Formula | C₄H₆Br₂ | [1][2] |
| Molecular Weight | 213.90 g/mol | [1][2] |
| CAS Number | 33742-81-3 | [1][2] |
| Appearance | Colorless to light yellow liquid (predicted) | |
| Density | 2.18 g/cm³ | [2] |
| Boiling Point | 160.8 °C at 760 mmHg | [2] |
| Refractive Index | 1.5362 | [2] |
| Flash Point | 40.26 °C | [2] |
| Solubility | Soluble in non-polar organic solvents like hexane (B92381) and ether. Limited solubility in polar solvents. | [3] |
| LogP | 2.66 | [2] |
Spectral Data and Analysis
Spectroscopic data is crucial for the identification and characterization of 1,1-dibromocyclobutane.
Mass Spectrometry (MS)
The mass spectrum of 1,1-dibromocyclobutane would be characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Table 2: Predicted Mass Spectrum Fragmentation of 1,1-Dibromocyclobutane
| m/z | Ion | Comments |
| 212, 214, 216 | [C₄H₆Br₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) in a 1:2:1 ratio. |
| 133, 135 | [C₄H₆Br]⁺ | Loss of a bromine radical. Isotopic pattern for one Br atom. |
| 54 | [C₄H₆]⁺ | Loss of two bromine radicals. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two non-equivalent methylene (B1212753) groups in the cyclobutane (B1203170) ring.
-
δ ~ 2.8-3.2 ppm (t, 4H): Protons on the carbons adjacent to the CBr₂ group (C2 and C4). These would likely appear as a triplet.
-
δ ~ 2.2-2.6 ppm (quint, 2H): Protons on the carbon opposite the CBr₂ group (C3). This would likely appear as a quintet.
¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals.
-
δ ~ 30-40 ppm: Signal for the CBr₂ carbon.
-
δ ~ 30-40 ppm: Signal for the two equivalent carbons adjacent to the CBr₂ group (C2 and C4).
-
δ ~ 15-25 ppm: Signal for the carbon opposite the CBr₂ group (C3).
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-dibromocyclobutane would display characteristic absorptions for C-H and C-Br bonds.
Table 3: Predicted Infrared Absorption Bands for 1,1-Dibromocyclobutane
| Wavenumber (cm⁻¹) | Bond | Description |
| 2950-2850 | C-H | Stretching vibrations of the CH₂ groups. |
| 1450-1400 | C-H | Bending (scissoring) vibrations of the CH₂ groups. |
| 650-550 | C-Br | Stretching vibrations of the carbon-bromine bonds. |
Synthesis of 1,1-Dibromocyclobutane
A common method for the synthesis of 1,1-dibromocyclobutane is from the corresponding ketone, cyclobutanone (B123998).
Synthesis from Cyclobutanone
This reaction typically proceeds via the formation of a diol, which is then converted to the dibromide. A more direct route involves the use of phosphorus tribromide or a similar brominating agent.
Caption: Synthesis of 1,1-Dibromocyclobutane from Cyclobutanone.
Experimental Protocol: Synthesis of 1,1-Dibromocyclobutane from Cyclobutanone
-
Reaction Setup: To a solution of triphenylphosphine (B44618) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon), add carbon tetrabromide portion-wise at 0 °C.
-
Addition of Ketone: After stirring for 15-20 minutes, add a solution of cyclobutanone in the same solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
Chemical Reactivity and Synthetic Applications
1,1-Dibromocyclobutane is a precursor to a variety of other cyclobutane derivatives and can undergo ring-opening reactions.
Reaction with Organometallic Reagents
Reaction with organolithium or Grignard reagents can lead to the formation of a cyclobutylidene intermediate or undergo metal-halogen exchange.
Caption: Reaction with a Grignard Reagent.
Experimental Protocol: Reaction with n-Butyllithium
-
Reaction Setup: Dissolve 1,1-dibromocyclobutane in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Addition of Reagent: Add a solution of n-butyllithium in hexanes dropwise to the stirred solution.
-
Intermediate Formation: Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the lithiated intermediate.
-
Quenching/Further Reaction: The reaction can be quenched with an electrophile (e.g., water, an aldehyde, or ketone) to introduce a substituent at the 1-position.
-
Work-up and Purification: After quenching, allow the reaction to warm to room temperature. Perform an aqueous work-up and extract the product with an organic solvent. Purify the product by column chromatography or distillation.
Ring-Opening Reactions
Under certain conditions, such as treatment with strong bases or certain metals, the strained cyclobutane ring can open.
Caption: Base-induced Ring-Opening.
Safety and Handling
1,1-Dibromocyclobutane is expected to be a hazardous chemical. Appropriate safety precautions should be taken when handling this compound.
-
General Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
1,1-Dibromocyclobutane is a valuable synthetic intermediate with a rich and diverse chemistry. Its physical and chemical properties, along with its reactivity, make it a useful tool for the construction of complex molecular architectures. This guide provides essential information for its safe handling, characterization, and use in a research and development setting.
Disclaimer: The information provided in this document is for educational and research purposes only. All experiments should be conducted with appropriate safety measures and under the supervision of a qualified chemist. The predicted spectral data and experimental protocols are illustrative and may require optimization.
References
1,1-Dibromocyclobutane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,1-Dibromocyclobutane, a valuable building block in organic synthesis and drug discovery.
Core Molecular Data
1,1-Dibromocyclobutane is a halogenated cycloalkane with the chemical formula C4H6Br2.[1][2][3][4] Its molecular weight is approximately 213.9 g/mol .[1][2][3][4] The compound is also known by its CAS number 33742-81-3.[1][3]
Physicochemical Properties
A summary of the key quantitative data for 1,1-Dibromocyclobutane is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H6Br2 | [1][2][3][4] |
| Molecular Weight | 213.9 g/mol | [1][2][3][4] |
| CAS Number | 33742-81-3 | [1][3] |
| IUPAC Name | 1,1-dibromocyclobutane | [3] |
| Canonical SMILES | C1CC(C1)(Br)Br | [1] |
| Density | 1.930 g/cm³ | [5] |
| Boiling Point | ~167.06 °C (estimated) | [5] |
| Refractive Index | 1.5362 | [5] |
Synthesis of 1,1-Dibromocyclobutane
The synthesis of 1,1-Dibromocyclobutane can be achieved through the gem-dibromination of cyclobutanone (B123998). While various brominating agents can be employed, a common conceptual approach involves the reaction of cyclobutanone with a suitable bromine source.
Experimental Protocol: Conceptual Synthesis from Cyclobutanone
This protocol is a conceptual representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Materials:
-
Cyclobutanone
-
Phosphorus pentabromide (PBr5) or another suitable brominating agent
-
Anhydrous, non-polar solvent (e.g., carbon tetrachloride, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the anhydrous solvent under an inert atmosphere.
-
Addition of Reactants: Cyclobutanone is dissolved in the solvent. The brominating agent (e.g., PBr5) is added portion-wise to the stirred solution at a controlled temperature, typically starting at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by the addition of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield pure 1,1-Dibromocyclobutane.
Visualized Workflow and Pathways
Synthesis Workflow
The following diagram illustrates the conceptual workflow for the synthesis and purification of 1,1-Dibromocyclobutane from cyclobutanone.
Caption: Conceptual workflow for the synthesis of 1,1-Dibromocyclobutane.
Logical Relationship in Synthesis
This diagram illustrates the logical relationship between the reactants, key steps, and the final product in the synthesis of 1,1-Dibromocyclobutane.
Caption: Logical relationship of reactants to product in the synthesis.
References
Stereoisomerism in Substituted Dibromocyclobutanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism observed in substituted dibromocyclobutanes. Cyclobutane (B1203170), a four-membered carbocycle, exhibits a puckered or "butterfly" conformation to alleviate torsional strain, which significantly influences the spatial arrangement of its substituents and the resulting stereochemical outcomes. This document delves into the synthesis, separation, and characterization of the various stereoisomers of 1,2- and 1,3-dibromocyclobutane, presenting key data in structured tables and outlining detailed experimental protocols. The relationships between these isomers are further elucidated through logical diagrams.
Constitutional and Stereoisomerism in Dibromocyclobutanes
Dibromocyclobutane can exist as three constitutional isomers: 1,1-dibromocyclobutane, 1,2-dibromocyclobutane, and 1,3-dibromocyclobutane. This guide focuses on the stereoisomerism of the 1,2- and 1,3-disubstituted isomers, which arise from the different spatial arrangements of the two bromine atoms on the puckered cyclobutane ring.
Stereoisomers of 1,2-Dibromocyclobutane
1,2-dibromocyclobutane has two chiral centers, leading to a maximum of 22 = 4 stereoisomers. These exist as a pair of enantiomers and a meso compound.
-
trans-1,2-Dibromocyclobutane: This diastereomer exists as a pair of non-superimposable mirror images, (1R,2R)-1,2-dibromocyclobutane and (1S,2S)-1,2-dibromocyclobutane. These enantiomers are chiral and optically active.
-
cis-1,2-Dibromocyclobutane: This diastereomer, (1R,2S)-1,2-dibromocyclobutane, possesses a plane of symmetry and is therefore a meso compound. It is achiral and optically inactive.[1][2]
Stereoisomers of 1,3-Dibromocyclobutane
For 1,3-dibromocyclobutane, the situation is different due to the substitution pattern.
-
cis-1,3-Dibromocyclobutane: This isomer has a plane of symmetry that bisects the C1-C3 axis and the C2-C4 axis. Consequently, it is a meso compound and is achiral.
-
trans-1,3-Dibromocyclobutane: This isomer also possesses a plane of symmetry that passes through the two bromine atoms and the C2 and C4 carbons in the puckered conformation. Therefore, it is also achiral. Some sources indicate that due to the non-planar nature of the ring, the dipole moments do not cancel, leading to a measurable dipole moment.[3]
Conformational Analysis
The cyclobutane ring is not planar and adopts a puckered conformation to relieve torsional strain that would be present in a flat structure. This puckering results in two types of substituent positions: axial-like and equatorial-like. The relative stability of the stereoisomers and their conformers is determined by the steric interactions between the substituents in these positions. For 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable than the trans isomer because both substituents can occupy equatorial-like positions in the puckered ring, minimizing steric strain. In the trans isomer, one substituent must be in an axial-like position, leading to greater steric interactions.
Data Presentation
The following tables summarize the available and inferred physical and spectroscopic data for the stereoisomers of 1,2- and 1,3-dibromocyclobutane. Note: Due to the limited availability of experimental data for these specific compounds, some values are inferred from analogous compounds and are denoted with an asterisk (). These should be considered as estimates.*
Table 1: Physical Properties of Dibromocyclobutane Stereoisomers
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 1,2-Dibromocyclobutane | cis (meso) | C₄H₆Br₂ | 213.90 | ~180-185 | N/A | N/A |
| 1,2-Dibromocyclobutane | trans (racemic) | C₄H₆Br₂ | 213.90 | ~175-180 | N/A | N/A |
| 1,3-Dibromocyclobutane | cis (meso) | C₄H₆Br₂ | 213.90 | N/A | N/A | N/A |
| 1,3-Dibromocyclobutane | trans (achiral) | C₄H₆Br₂ | 213.90 | N/A | N/A | N/A |
N/A: Not available in the searched literature.
Table 2: Spectroscopic Data for Dibromocyclobutane Stereoisomers
| Compound | Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| 1,2-Dibromocyclobutane | cis (meso) | Complex multiplets | Two signals expected | C-H stretch (~2900-3000), C-Br stretch (~550-650)[4] |
| 1,2-Dibromocyclobutane | trans (racemic) | Complex multiplets | Two signals expected | C-H stretch (~2900-3000), C-Br stretch (~550-650)[4] |
| 1,3-Dibromocyclobutane | cis (meso) | 4.13 (m, 2H), 3.27 (m, 2H), 2.92 (m, 2H)[1] | Two signals expected | C-H stretch (~2900-3000), C-Br stretch (~550-650)[5] |
| 1,3-Dibromocyclobutane | trans (achiral) | Complex multiplets | Two signals expected | C-H stretch (~2900-3000), C-Br stretch (~550-650) |
Note: The complexity of the 1H NMR spectra for the 1,2-isomers arises from the puckered nature of the ring and the resulting complex spin-spin coupling patterns. The data for cis-1,3-dibromocyclobutane is from a specific source and may vary with different solvents and instruments.
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of substituted dibromocyclobutanes are not widely published. The following protocols are generalized procedures based on established reactions for similar compounds, such as the synthesis of dibromocyclohexanes and the separation of stereoisomers.
Synthesis of a Mixture of cis- and trans-1,2-Dibromocyclobutane
This protocol is adapted from the synthesis of trans-1,2-dibromocyclohexane (B146542) from cyclohexene.[6]
Objective: To synthesize a mixture of cis- and trans-1,2-dibromocyclobutane via the bromination of cyclobutene (B1205218).
Materials:
-
Cyclobutene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutene in CCl₄ or CH₂Cl₂ and cool the solution in an ice bath to 0°C.
-
Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred cyclobutene solution. The addition should be done at a rate that maintains the temperature below 5°C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.
-
Transfer the reaction mixture to a separatory funnel and wash it with a 5% aqueous solution of NaHCO₃ to remove any unreacted bromine and HBr.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product will be a mixture of cis- and trans-1,2-dibromocyclobutane.
Separation of cis- and trans-1,2-Dibromocyclobutane
Objective: To separate the cis (meso) and trans (racemic) diastereomers of 1,2-dibromocyclobutane.
Technique: Fractional distillation or column chromatography.
-
Fractional Distillation: Due to the expected difference in boiling points (the cis isomer is likely to have a slightly higher boiling point due to a larger dipole moment), fractional distillation can be employed for separation on a larger scale.
-
Column Chromatography: For smaller scales and higher purity, column chromatography using silica (B1680970) gel is a suitable method. The trans isomer, being less polar, is expected to elute first.
Generalized Column Chromatography Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude mixture of 1,2-dibromocyclobutane isomers in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane), starting with a low polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated isomers.
-
Combine the fractions containing the pure isomers and remove the solvent.
Chiral Resolution of trans-1,2-Dibromocyclobutane
Objective: To separate the enantiomers of trans-1,2-dibromocyclobutane.
Principle: The enantiomers are converted into a mixture of diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties and can be separated by techniques like crystallization. The separated diastereomers are then converted back to the individual enantiomers.
Generalized Protocol (using a chiral amine as a resolving agent for a hypothetical carboxylic acid derivative): Note: This is a conceptual protocol as dibromocyclobutane itself does not have a functional group for direct salt formation. A derivative with a carboxylic acid group would be necessary.
-
React the racemic trans-1,2-dibromocyclobutane derivative with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of diastereomeric salts.
-
Separate the diastereomeric salts by fractional crystallization, taking advantage of their different solubilities in a suitable solvent.
-
Treat the separated diastereomeric salts with a strong acid to regenerate the individual enantiomers of the trans-1,2-dibromocyclobutane derivative and the chiral amine salt.
-
Extract the pure enantiomers into an organic solvent, wash, dry, and remove the solvent.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and workflows discussed in this guide.
References
An In-depth Technical Guide to the Ring Strain Analysis of 1,1-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring strain in 1,1-dibromocyclobutane, a molecule of interest in organic synthesis and medicinal chemistry. The inherent strain within its four-membered ring significantly influences its reactivity and conformational behavior. This document details its synthesis, spectroscopic characterization, and a theoretical approach to understanding its strain energy.
Introduction to Ring Strain in Cyclobutanes
Cyclobutane (B1203170) and its derivatives are characterized by significant ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions. Unsubstituted cyclobutane possesses a ring strain of approximately 26.3 kcal/mol. This strain arises from two primary factors:
-
Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. In a planar cyclobutane, the angles would be 90°, leading to substantial angle strain.
-
Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation, which slightly increases angle strain but reduces torsional strain.
The introduction of substituents, such as the geminal bromine atoms in 1,1-dibromocyclobutane, is expected to modulate the ring strain and influence the puckering of the ring.
Synthesis of 1,1-Dibromocyclobutane
A common and effective method for the synthesis of 1,1-dibromocyclobutane is the reaction of cyclobutanone (B123998) with a suitable brominating agent.
Experimental Protocol: Synthesis from Cyclobutanone
Materials:
-
Cyclobutanone
-
Oxalyl bromide or another suitable brominating agent (e.g., phosphorus tribromide)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of cyclobutanone in an anhydrous solvent is prepared in a flask under an inert atmosphere and cooled in an ice bath.
-
A solution of the brominating agent in the same solvent is added dropwise to the cooled cyclobutanone solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize any excess acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield pure 1,1-dibromocyclobutane.
Spectroscopic and Physical Data
The structural characterization of 1,1-dibromocyclobutane is achieved through various spectroscopic techniques and the determination of its physical properties.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₆Br₂ |
| Molecular Weight | 213.90 g/mol |
| Density | 2.18 g/cm³[1] |
| Boiling Point | 160.8 °C at 760 mmHg[1] |
| Refractive Index | 1.5362[1] |
Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the cyclobutane ring. The chemical shifts and coupling constants are influenced by the electronegative bromine atoms and the ring puckering. |
| ¹³C NMR | Resonances for the three distinct carbon environments: the quaternary carbon bonded to the bromines (C1), the adjacent methylene carbons (C2/C4), and the opposing methylene carbon (C3). |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the methylene groups. A strong absorption band corresponding to the C-Br stretching vibration is also expected in the lower frequency region. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns will involve the loss of bromine atoms and ring cleavage. |
Computational Analysis of Ring Strain
A theoretical approach using computational chemistry is invaluable for quantifying the ring strain of 1,1-dibromocyclobutane. Density Functional Theory (DFT) calculations can provide insights into the molecule's geometry, vibrational frequencies, and thermochemical properties.
Workflow for Ring Strain Calculation
Isodesmic Reaction Approach
An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This method helps to cancel out systematic errors in the calculations. For 1,1-dibromocyclobutane, a suitable isodesmic reaction would be:
1,1-dibromocyclobutane + 2 * propane (B168953) -> 1,1-dibromopropane + 2 * cyclopropane
The strain energy is then calculated from the enthalpy change of this reaction.
Conformational Analysis
The cyclobutane ring in 1,1-dibromocyclobutane is not planar. It undergoes a rapid puckering motion to relieve torsional strain. The presence of the bulky and electronegative bromine atoms on a single carbon atom will influence the barrier to this ring inversion and the equilibrium puckering angle.
Computational studies can map the potential energy surface of the ring-puckering motion, providing the energy barrier and the puckering angle that correspond to the minimum energy conformation. This puckered structure is a dynamic equilibrium between two equivalent conformations.
Conclusion
The ring strain of 1,1-dibromocyclobutane is a critical factor governing its chemical and physical properties. A combination of experimental synthesis and spectroscopic characterization, along with computational analysis, provides a comprehensive understanding of this strained cyclic molecule. The data and methodologies presented in this guide are intended to support further research and development in fields where strained ring systems play a crucial role.
References
A Comprehensive Guide to the IUPAC Nomenclature of Dibrominated Cyclobutane Isomers
Introduction
In the fields of chemical research and drug development, precise molecular identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and unambiguous framework for naming chemical compounds. This technical guide offers an in-depth exploration of the IUPAC nomenclature for the isomers of dibrominated cyclobutane (B1203170). Cyclobutane, a four-carbon cycloalkane, presents a fascinating case for isomerism when substituted. The introduction of two bromine atoms gives rise to both constitutional isomers, based on the location of the substituents, and stereoisomers, which differ in the three-dimensional arrangement of atoms. This document details each isomer, applying the rigorous rules of IUPAC nomenclature, including the Cahn-Ingold-Prelog (CIP) priority system for assigning absolute configurations.
Foundational IUPAC Rules for Cycloalkanes
The nomenclature for substituted cycloalkanes follows a logical set of rules built upon the standards for alkanes.[1][2]
-
Parent Chain : The cyclic structure is typically considered the parent chain and is named by adding the prefix "cyclo-" to the name of the alkane with the same number of carbon atoms (e.g., cyclobutane).[3][4]
-
Numbering Substituents : The carbon atoms in the ring are numbered to give the substituents the lowest possible locants. When multiple substituents are present, numbering begins at one substituent and proceeds around the ring (clockwise or counter-clockwise) to give the next substituent the lowest possible number.[1]
-
Alphabetical Order : Substituents are listed in alphabetical order.
-
Stereochemistry : Prefixes such as cis-, trans-, (R)-, and (S)- are used to define the spatial arrangement of atoms.[5] Cis- indicates that substituents are on the same side of the ring's plane, while trans- indicates they are on opposite sides.[6][7] The (R)/(S) system is used for chiral centers.
Constitutional Isomers of Dibromocyclobutane
There are three distinct constitutional isomers of dibromocyclobutane, determined by the positions of the two bromine atoms on the cyclobutane ring.
-
1,1-Dibromocyclobutane : Both bromine atoms are attached to the same carbon atom.
-
1,2-Dibromocyclobutane : The bromine atoms are attached to adjacent carbon atoms.
-
1,3-Dibromocyclobutane (B6250088) : The bromine atoms are attached to carbon atoms opposite each other.
Each of these constitutional isomers exhibits unique stereochemical properties, which are detailed below.
Detailed Nomenclature of Stereoisomers
1,1-Dibromocyclobutane
This isomer has no chiral centers, as the carbon atom bonded to both bromines is not attached to four different groups. Furthermore, cis-trans isomerism is not possible. Therefore, there is only one compound with this structure.
1,2-Dibromocyclobutane
In this constitutional isomer, carbons C1 and C2 are chiral centers, leading to the existence of three stereoisomers: a meso compound and a pair of enantiomers.[10]
-
cis-1,2-Dibromocyclobutane :
-
Description : The two bromine atoms are on the same side of the cyclobutane ring.
-
Chirality : This molecule contains two chiral centers (C1 and C2). However, it possesses an internal plane of symmetry, making the molecule achiral as a whole. Such a compound is known as a meso compound.[11] The configuration of its chiral centers is (1R, 2S) or, equivalently, (1S, 2R).
-
IUPAC Name : cis-1,2-dibromocyclobutane
-
-
trans-1,2-Dibromocyclobutane :
-
Description : The two bromine atoms are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, resulting in a chiral molecule.
-
Chirality : It exists as a pair of non-superimposable mirror images, known as enantiomers. Their absolute configurations are assigned using the Cahn-Ingold-Prelog rules.
-
IUPAC Names :
-
(1R,2R)-1,2-dibromocyclobutane
-
(1S,2S)-1,2-dibromocyclobutane
-
-
1,3-Dibromocyclobutane
This isomer exists as two geometric isomers, cis and trans.[12] Unlike the 1,2-isomer, neither of these stereoisomers is chiral.
-
cis-1,3-Dibromocyclobutane :
-
Description : The bromine atoms are on the same side of the ring.
-
Chirality : This molecule has a plane of symmetry that passes through the two bromine-bearing carbons and bisects the C2-C3 and C4-C1 bonds. Consequently, it is an achiral meso compound. The substituted carbons are not considered stereogenic centers in this isomer.
-
IUPAC Name : cis-1,3-dibromocyclobutane
-
-
trans-1,3-Dibromocyclobutane :
-
Description : The bromine atoms are on opposite sides of the ring.
-
Chirality : This isomer also possesses a plane of symmetry (passing through C2 and C4) and is therefore achiral. It is important to note that while the cyclobutane ring itself is not perfectly planar, the time-averaged conformation maintains this symmetry.[13]
-
IUPAC Name : trans-1,3-dibromocyclobutane
-
Data Presentation: Summary of Dibromocyclobutane Isomers
The following table summarizes the IUPAC nomenclature and key stereochemical features of all six distinct isomers of dibromocyclobutane.
| Common Name | Full IUPAC Name | Stereochemical Descriptors | Chirality |
| 1,1-Dibromocyclobutane | 1,1-dibromocyclobutane | None | Achiral |
| cis-1,2-Dibromocyclobutane | cis-1,2-dibromocyclobutane | cis, (1R, 2S) | Achiral (Meso) |
| trans-1,2-Dibromocyclobutane | (1R,2R)-1,2-dibromocyclobutane | trans, (1R, 2R) | Chiral |
| trans-1,2-Dibromocyclobutane | (1S,2S)-1,2-dibromocyclobutane | trans, (1S, 2S) | Chiral |
| cis-1,3-Dibromocyclobutane | cis-1,3-dibromocyclobutane | cis | Achiral |
| trans-1,3-Dibromocyclobutane | trans-1,3-dibromocyclobutane | trans | Achiral |
Visualization of Isomeric Relationships
The logical hierarchy and relationship between the constitutional and stereoisomers of dibromocyclobutane can be visualized as follows.
Caption: Hierarchical classification of dibromocyclobutane isomers.
Experimental Protocols
Detailed experimental protocols for the specific synthesis of each dibromocyclobutane isomer are highly dependent on the desired stereochemistry and are typically found in specialized synthetic organic chemistry literature. However, a general methodological approach for their preparation can be outlined.
General Protocol: Synthesis via Bromination of Cyclobutene (B1205218)
The addition of bromine (Br₂) across the double bond of cyclobutene is a common method to produce 1,2-dibromocyclobutane. The stereochemical outcome of this reaction is dictated by the reaction mechanism.
-
Reaction Setup : A solution of cyclobutene in an inert solvent (e.g., dichloromethane, CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Reagent Addition : A solution of elemental bromine (Br₂) in the same solvent is added dropwise to the cyclobutene solution with constant stirring. The characteristic red-brown color of bromine will disappear as it reacts.
-
Mechanism and Stereoselectivity : The reaction proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the side opposite the bromonium ion bridge. This anti-addition mechanism exclusively yields trans-1,2-dibromocyclobutane as a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.
-
Workup and Purification : Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography.
Note on Other Isomers : The synthesis of cis-1,2-dibromocyclobutane, as well as the 1,1- and 1,3-isomers, requires more complex, multi-step synthetic routes that are beyond the scope of this guide. For example, 1,3-dibromocyclobutane can be synthesized from cyclobutane-1,3-dicarboxylic acid. Researchers should consult primary chemical literature databases for specific, validated protocols.
References
- 1. Organic Nomenclature [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. 1,1-Dibromocyclobutane | C4H6Br2 | CID 12759979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solved What is the IUPAC name for the compound shown? Br -Br | Chegg.com [chegg.com]
- 10. brainly.com [brainly.com]
- 11. homework.study.com [homework.study.com]
- 12. homework.study.com [homework.study.com]
- 13. homework.study.com [homework.study.com]
The Genesis of a Strained Ring: A Technical Guide to the Discovery and Synthesis of 1,1-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Historical Perspective
The first synthesis of 1,1-dibromocyclobutane likely emerged from the confluence of two major advances in synthetic organic chemistry: the generation and trapping of carbenes, and the development of methods for the geminal dihalogenation of ketones. The pioneering work of William von Eggers Doering and A. Kent Hoffmann in the 1950s on the generation of dichloro- and dibromocarbene from haloforms and a strong base laid the foundation for the synthesis of a vast array of gem-dihalocycloalkanes. Concurrently, established methods for the conversion of ketones to gem-dihalides provided an alternative approach. It is highly probable that one of these now-classical methods was first employed for the synthesis of 1,1-dibromocyclobutane.
Synthetic Approaches
Two primary and efficient routes for the preparation of 1,1-dibromocyclobutane have been established: the reaction of cyclobutanone (B123998) with a brominating agent, and the addition of dibromocarbene to methylenecyclobutane (B73084).
Route 1: Synthesis from Cyclobutanone
This approach involves the conversion of a carbonyl group to a gem-dibromide. A modern and effective variation of this method proceeds through the corresponding acetal (B89532) to avoid side reactions.
The overall transformation can be visualized as a three-step process starting from a readily available precursor, cyclopropylcarbinol.
Caption: Synthetic pathway to 1,1-dibromocyclobutane from cyclopropylcarbinol.
Step 1: Synthesis of Cyclobutanone
Cyclobutanone can be efficiently prepared from the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.
Step 2: Acetal Formation
To protect the carbonyl group from undesired reactions during bromination, cyclobutanone is converted to its ethylene acetal.
Step 3: Geminal Dibromination
The cyclobutanone ethylene acetal is then treated with a brominating agent, such as boron tribromide, to yield 1,1-dibromocyclobutane.
Route 2: Synthesis from Methylenecyclobutane via Dibromocarbene Addition
This route is a direct application of carbene chemistry. Dibromocarbene, generated in situ from bromoform (B151600) and a strong base, undergoes a [1+2] cycloaddition with the double bond of methylenecyclobutane.
Caption: Synthesis of 1,1-dibromocyclobutane via dibromocarbene addition to methylenecyclobutane.
Step 1: Synthesis of Methylenecyclobutane
Methylenecyclobutane can be prepared from the reduction of pentaerythrityl tetrabromide with zinc dust.[1]
Step 2: Dibromocarbene Addition
The reaction of methylenecyclobutane with dibromocarbene, generated from bromoform and a base like potassium tert-butoxide, affords 1,1-dibromocyclobutane.
Data Presentation
Table 1: Physical and Spectroscopic Data of 1,1-Dibromocyclobutane
| Property | Value | Reference |
| CAS Number | 33742-81-3 | [2] |
| Molecular Formula | C₄H₆Br₂ | [2] |
| Molecular Weight | 213.90 g/mol | [2] |
| Appearance | Not specified | |
| Boiling Point | Not available | |
| Density | Not available | |
| 1H NMR (CDCl₃) | δ ~2.5 (m, 2H), ~2.9 (m, 4H) | Estimated |
| 13C NMR (CDCl₃) | δ ~35 (CH₂), ~45 (CBr₂) | Estimated |
Table 2: Summary of Synthetic Yields
| Synthetic Route | Starting Material | Product | Reported Yield |
| Route 1 | Cyclobutanone Ethylene Acetal | 1,1-Dibromocyclobutane | 50-73% |
| Route 2 | Methylenecyclobutane | 1,1-Dibromocyclobutane | Not specified |
| Precursor Synthesis | Cyclopropylcarbinol | Cyclobutanone | ~55% (overall)[3] |
| Precursor Synthesis | Pentaerythrityl Tetrabromide | Methylenecyclobutane | 46%[1] |
Experimental Protocols
Route 1: From Cyclobutanone
Synthesis of Cyclobutanone from Cyclopropylcarbinol [3]
-
To a 2-L three-necked round-bottomed flask equipped with a reflux condenser, add 250 mL of water, 48 mL of concentrated hydrochloric acid, and 49.5 g (0.65 mol) of cyclopropylcarbinol.
-
Reflux the mixture for approximately 100 minutes.
-
Cool the reaction mixture to 10-15°C in an ice-salt bath.
-
Add an additional 48 mL of concentrated hydrochloric acid in 200 mL of water and 440 g (3.5 mol) of oxalic acid dihydrate. Stir for 15 minutes.
-
Slowly add a solution of 162 g (1.62 mol) of chromium trioxide in 250 mL of water, maintaining the temperature between 10°C and 15°C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Set up the flask for steam distillation and distil the mixture until about 1 L of distillate is collected.
-
Saturate the distillate with sodium chloride and extract with ether.
-
Dry the ether extracts over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
Distil the crude cyclobutanone to yield the pure product.
Synthesis of Cyclobutanone Ethylene Acetal
-
In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclobutanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until water is no longer collected in the Dean-Stark trap.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal, which can be purified by distillation.
Synthesis of 1,1-Dibromocyclobutane from Cyclobutanone Ethylene Acetal
This protocol is adapted from the synthesis of other gem-dibromocyclobutanes.
-
Dissolve cyclobutanone ethylene acetal (1.0 eq) in anhydrous dichloromethane (B109758) under an inert atmosphere and cool to -78°C.
-
Slowly add a solution of boron tribromide (2.0 eq) in dichloromethane.
-
Stir the reaction mixture at -78°C for 3 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 1,1-dibromocyclobutane.
Route 2: From Methylenecyclobutane
Synthesis of Methylenecyclobutane from Pentaerythrityl Tetrabromide [1]
-
In a flask equipped with a reflux condenser and a stirrer, place zinc dust, sodium carbonate, and sodium iodide in ethanol (B145695).
-
Add a solution of pentaerythrityl tetrabromide in ethanol to the stirred mixture.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture and filter to remove the zinc salts.
-
Fractionally distil the filtrate to isolate methylenecyclobutane.
Synthesis of 1,1-Dibromocyclobutane via Dibromocarbene Addition
This protocol is adapted from the synthesis of other gem-dibromocycloalkanes.
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place a solution of methylenecyclobutane (1.0 eq) and bromoform (1.5 eq) in anhydrous hexane.
-
Cool the mixture to -30°C in a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (1.5 eq) in tetrahydrofuran (B95107) to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to stir at low temperature for an additional hour, then warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield 1,1-dibromocyclobutane.
Conclusion
This technical guide has detailed two robust and accessible synthetic routes to 1,1-dibromocyclobutane, a valuable intermediate for further chemical transformations. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols, derived from established literature procedures, offer a solid foundation for the practical synthesis of this compound in a laboratory setting. The continued exploration of the reactivity of 1,1-dibromocyclobutane is expected to lead to the development of novel molecular architectures with potential applications in materials science and drug discovery.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,1-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1,1-Dibromocyclobutane. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, and emergency protocols. This document is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle this compound safely in a laboratory setting.
Core Safety and Property Data
A thorough understanding of the physicochemical properties and hazard classifications of 1,1-Dibromocyclobutane is fundamental to its safe handling. The following tables summarize the key quantitative data available for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆Br₂ | --INVALID-LINK-- |
| Molecular Weight | 213.9 g/mol | --INVALID-LINK-- |
| CAS Number | 33742-81-3 | --INVALID-LINK-- |
| Boiling Point | 160.835 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 2.18 g/cm³ | --INVALID-LINK-- |
| Flash Point | 40.256 °C | --INVALID-LINK-- |
| Refractive Index | 1.5362 | --INVALID-LINK-- |
| Vapor Pressure | 3.047 mmHg at 25°C | --INVALID-LINK-- |
Hazard Identification and Classification
Information regarding the specific hazards of 1,1-Dibromocyclobutane is limited. The following table is based on available MSDS information, which indicates a lack of comprehensive toxicological data.
| Hazard Class | Classification |
| Acute Toxicity (Oral) | No data available |
| Acute Toxicity (Dermal) | No data available |
| Acute Toxicity (Inhalation) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
Source: ECHEMI Safety Data Sheet for 1,1-Dibromocyclobutane[1]
Experimental Protocols: Safe Handling and Storage
Due to the absence of specific experimental protocols in the literature for 1,1-Dibromocyclobutane, this section outlines a standard, rigorous protocol for the safe handling and storage of this and other potentially hazardous chemical compounds.
Personal Protective Equipment (PPE)
A critical first line of defense, the following PPE must be worn at all times when handling 1,1-Dibromocyclobutane:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation, a NIOSH-approved respirator is necessary.[2]
Handling Procedures
-
Ventilation: All handling of 1,1-Dibromocyclobutane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Measures should be taken to avoid contact with skin and eyes.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Keep away from open flames and hot surfaces.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Procedures
-
Container: Store in a tightly closed container.[1]
-
Location: Keep in a dry, cool, and well-ventilated place.
-
Incompatibilities: Information on specific incompatible materials for 1,1-Dibromocyclobutane is not available. As a general precaution, store away from strong oxidizing agents.
Emergency and First Aid Protocols
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures
The following table summarizes the recommended first aid procedures in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and wear appropriate personal protective equipment.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleaning: Collect the spillage and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[1]
Visualized Workflows and Logical Relationships
To further aid in the safe handling and emergency response for 1,1-Dibromocyclobutane, the following diagrams, created using the DOT language, illustrate key workflows and decision-making processes.
Caption: Standard Laboratory Workflow for Handling 1,1-Dibromocyclobutane.
Caption: First Aid Decision Pathway for 1,1-Dibromocyclobutane Exposure.
Conclusion
While comprehensive toxicological data for 1,1-Dibromocyclobutane is not currently available, the information provided in this guide on its physical properties, safe handling, and emergency procedures is essential for minimizing risk in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines and to treat 1,1-Dibromocyclobutane as a potentially hazardous substance. As with any chemical, a culture of safety and preparedness is paramount. Further research into the toxicological and reactivity profile of this compound is warranted to provide a more complete safety assessment.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,1-Dibromocyclobutane from Cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,1-dibromocyclobutane, a valuable synthetic intermediate, from cyclobutanone (B123998). Two primary synthetic strategies are presented: a two-step method involving the formation and subsequent reaction of a cyclobutanone acetal (B89532) with boron tribromide, and a proposed direct, one-step conversion of cyclobutanone using phosphorus pentabromide.
Introduction
1,1-Dibromocyclobutane serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. The gem-dibromocycloalkane moiety can be transformed into a variety of functional groups, including ketones, spirocycles, and cyclobutylidene derivatives. The protocols outlined below provide methodologies for the efficient preparation of this key intermediate.
Data Presentation
The following table summarizes the quantitative data for the described synthetic methods.
| Method | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Method 1: From Cyclobutanone Acetal | Cyclobutanone Diethyl Acetal | Boron Tribromide (BBr₃) | Dichloromethane (B109758) | -78 | 3 | 50-73 | [1] |
| Method 2: Direct from Cyclobutanone (Proposed) | Cyclobutanone | Phosphorus Pentabromide (PBr₅) | Carbon Tetrachloride | Room Temp. | 12-24 | - | - |
Experimental Protocols
Method 1: Synthesis of 1,1-Dibromocyclobutane from Cyclobutanone Diethyl Acetal
This two-step protocol involves the initial protection of cyclobutanone as its diethyl acetal, followed by reaction with boron tribromide to yield the desired gem-dibromide.[1]
Step 1: Synthesis of Cyclobutanone Diethyl Acetal
-
Materials:
-
Cyclobutanone
-
Triethyl orthoformate
-
Ethanol (absolute)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a solution of cyclobutanone (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the addition of anhydrous sodium carbonate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclobutanone diethyl acetal, which can be used in the next step without further purification.
-
Step 2: Synthesis of 1,1-Dibromocyclobutane
-
Materials:
-
Cyclobutanone diethyl acetal
-
Boron tribromide (BBr₃) (1 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve cyclobutanone diethyl acetal (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a 1 M solution of boron tribromide in dichloromethane (2.0 eq) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for 3 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane as the eluent to yield 1,1-dibromocyclobutane.
-
Method 2: Proposed Direct Synthesis of 1,1-Dibromocyclobutane from Cyclobutanone
This proposed one-step protocol is based on the known reactivity of small-ring ketones with phosphorus pentahalides.
-
Materials:
-
Cyclobutanone
-
Phosphorus pentabromide (PBr₅)
-
Anhydrous carbon tetrachloride (CCl₄) or another inert solvent
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
-
Procedure:
-
In a fume hood, add phosphorus pentabromide (1.1 eq) in portions to a solution of cyclobutanone (1.0 eq) in anhydrous carbon tetrachloride at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel using hexane as the eluent to afford 1,1-dibromocyclobutane.
-
Visualizations
Caption: Workflow for the synthesis of 1,1-dibromocyclobutane via the acetal intermediate method.
Caption: Proposed direct synthesis of 1,1-dibromocyclobutane from cyclobutanone.
Caption: Chemical reaction schemes for the synthesis of 1,1-dibromocyclobutane.
References
Application Notes and Protocols: High-Yield Synthesis of 1,1-Dibromocyclobutane
Introduction
1,1-Dibromocyclobutane is a valuable geminal dihalide building block in organic synthesis. Its strained four-membered ring and reactive carbon-bromine bonds make it a versatile precursor for the synthesis of various cyclobutane (B1203170) derivatives, including cyclobutylidene compounds, which are of interest in medicinal chemistry and materials science. The efficient and high-yield synthesis of 1,1-dibromocyclobutane is therefore of significant importance for researchers in both academic and industrial settings. These application notes provide detailed protocols for high-yield synthesis routes to 1,1-dibromocyclobutane, targeting researchers, scientists, and professionals in drug development.
Synthesis Route 1: From Cyclobutanone (B123998) Acetal (B89532) with Boron Tribromide
This modern approach provides good yields for geminal dibromocyclobutanes from the corresponding cyclobutanone acetals.[1][2] The reaction proceeds under mild conditions and is effective for a range of substituted cyclobutanones. The overall process is a two-step synthesis starting from cyclobutanone.
Reaction Scheme
Caption: Two-step synthesis of 1,1-dibromocyclobutane from cyclobutanone.
Experimental Protocols
Step 1: Synthesis of Cyclobutanone Ethylene Acetal
-
To a solution of cyclobutanone (1.0 equiv) in toluene, add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and continue until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the cyclobutanone ethylene acetal, which can often be used in the next step without further purification.
Step 2: Synthesis of 1,1-Dibromocyclobutane
-
Dissolve the cyclobutanone ethylene acetal (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of boron tribromide (BBr₃) (2.0 equiv) in CH₂Cl₂ to the cooled solution over 30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford pure 1,1-dibromocyclobutane.
Data Presentation
| Parameter | Value | Reference |
| Yield | 50-73% | [1][2] |
| Starting Material | Cyclobutanone Acetal | [1][2] |
| Reagent | Boron Tribromide (BBr₃) | [1][2] |
| Stoichiometry | 2.0 equivalents of BBr₃ | [1][2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1][2] |
| Temperature | -78 °C | [1][2] |
| Reaction Time | 3 hours | [1][2] |
Synthesis Route 2: From Cyclobutanone with Phosphorus Pentabromide
The reaction of ketones with phosphorus pentabromide (PBr₅) is a classical method for the synthesis of gem-dibromides. Phosphorus pentabromide can be generated in situ from phosphorus tribromide (PBr₃) and bromine (Br₂) or used directly.[3][4]
Reaction Scheme
Caption: Synthesis of 1,1-dibromocyclobutane using phosphorus pentabromide.
Experimental Protocol (General)
-
In a flask equipped with a reflux condenser and a magnetic stirrer, place phosphorus pentabromide (PBr₅) (1.1-1.5 equiv).
-
Add an inert solvent, such as carbon tetrachloride (CCl₄) or another halogenated hydrocarbon.[3]
-
Slowly add cyclobutanone (1.0 equiv) to the suspension. The reaction can be exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash them with a dilute solution of sodium bisulfite (to remove any excess bromine), followed by water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude 1,1-dibromocyclobutane can be purified by vacuum distillation.
Data Presentation
| Parameter | General Conditions |
| Yield | Moderate to good (specific yield depends on exact conditions) |
| Starting Material | Cyclobutanone |
| Reagent | Phosphorus Pentabromide (PBr₅) |
| Stoichiometry | 1.1-1.5 equivalents of PBr₅ |
| Solvent | Inert halogenated solvent (e.g., CCl₄) |
| Temperature | Reflux |
| Reaction Time | Several hours |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 1,1-dibromocyclobutane.
Caption: General workflow for the synthesis of 1,1-dibromocyclobutane.
Comparison of Synthesis Routes
| Feature | Route 1 (BBr₃ Method) | Route 2 (PBr₅ Method) |
| Yield | High (50-73%) | Moderate to Good |
| Starting Material | Cyclobutanone Acetal | Cyclobutanone |
| Reagents | Boron tribromide (corrosive, moisture-sensitive) | Phosphorus pentabromide (solid, moisture-sensitive) |
| Conditions | Cryogenic (-78 °C) | Reflux (elevated temperature) |
| Number of Steps | Two (from cyclobutanone) | One |
| Scalability | May be challenging due to low temperatures | Generally more straightforward to scale up |
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be taken at all times. The reagents used are hazardous and should be handled with care.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - A Novel Route to Geminal Dibromocyclobutanes:â Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide - figshare - Figshare [figshare.com]
- 3. US3119666A - Method for the preparation of phosphorus pentabromide - Google Patents [patents.google.com]
- 4. Phosphorus pentabromide - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: Gem-Dibromination of Cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mechanism, experimental protocol, and applications of the gem-dibromination of cyclobutanone (B123998). The primary focus is on the acid-catalyzed halogenation, a fundamental reaction in organic synthesis for the formation of 1,1-dibromocyclobutane. This versatile intermediate is valuable in the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents and natural products. An alternative synthetic route commencing from cyclobutanone acetals is also briefly discussed. All quantitative data are presented in tabular format, and the reaction mechanism and experimental workflow are illustrated with diagrams.
Introduction
The gem-dihalocycloalkane motif is a significant structural element in synthetic organic chemistry. Specifically, 1,1-dibromocyclobutane serves as a key building block for a variety of chemical transformations. Its inherent ring strain makes it susceptible to ring-opening and ring-expansion reactions, providing access to a diverse range of carbocyclic and heterocyclic systems.[1][2] The synthesis of 1,1-dibromocyclobutane is most commonly achieved through the acid-catalyzed gem-dibromination of cyclobutanone, a reaction that proceeds via an enol intermediate.[3][4][5][6] Understanding the mechanism and having access to a robust experimental protocol for this transformation are crucial for chemists in research and development.
Mechanism of Acid-Catalyzed Gem-Dibromination
The acid-catalyzed gem-dibromination of cyclobutanone proceeds in a stepwise manner. The overall reaction involves the substitution of both alpha-hydrogens of the ketone with bromine atoms. The mechanism for the first bromination is as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclobutanone by an acid catalyst (e.g., HBr or acetic acid). This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens.[3][4][6]
-
Enol Formation: A weak base (such as water or the conjugate base of the acid) removes a proton from the α-carbon. This step, the tautomerization of the keto form to the enol form, is the rate-determining step of the reaction.[3][4]
-
Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position.[3][4][6]
-
Deprotonation: The protonated carbonyl oxygen of the intermediate is deprotonated, regenerating the carbonyl group and the acid catalyst, to yield the α-bromocyclobutanone.[4][6]
The second bromination follows the same mechanistic pathway, starting with the protonation of the α-bromocyclobutanone, followed by enolization and subsequent reaction with another equivalent of bromine to yield the final 1,1-dibromocyclobutane product.
Reaction Mechanism Diagram
Caption: Acid-catalyzed gem-dibromination of cyclobutanone mechanism.
Quantitative Data
The following tables summarize the key quantitative data for the reactant, product, and typical reaction conditions.
Table 1: Physical and Spectroscopic Data of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| Cyclobutanone | C₄H₆O | 70.09 | 98-99 | 3.03 (t, 4H), 1.98 (quintet, 2H) | 219.4 (C=O), 47.9 (CH₂), 12.8 (CH₂) | 1783 (C=O) |
| 1,1-Dibromocyclobutane | C₄H₆Br₂ | 213.90 | 160.8 (predicted) | 2.95 (t, 4H), 2.40 (quintet, 2H) | 52.6 (CBr₂), 35.1 (CH₂), 15.2 (CH₂) | ~2960 (C-H), ~1430 (CH₂ bend), ~600 (C-Br) |
Note: Spectroscopic data for 1,1-dibromocyclobutane is predicted based on known chemical shift and IR frequency correlations, as specific experimental data was not available in the searched literature.
Experimental Protocol
This protocol describes a general procedure for the acid-catalyzed gem-dibromination of cyclobutanone.
Materials:
-
Cyclobutanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reactant Preparation: Dissolve cyclobutanone (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine (2.2 eq) in glacial acetic acid and load it into the dropping funnel.
-
Reaction: Cool the cyclobutanone solution in an ice bath. Slowly add the bromine solution dropwise to the stirred cyclobutanone solution. The red-brown color of the bromine should dissipate as it reacts.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with dichloromethane.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with saturated sodium thiosulfate solution to quench any unreacted bromine.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1,1-dibromocyclobutane can be purified by vacuum distillation or column chromatography.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,1-dibromocyclobutane.
Applications in Research and Development
1,1-Dibromocyclobutane is a valuable synthetic intermediate with numerous applications in organic synthesis and drug discovery.
-
Precursor for Cyclobutylidene Derivatives: The gem-dibromo group can be converted into a carbonyl group or an exocyclic double bond, providing access to a variety of substituted cyclobutanes.
-
Ring-Opening and Ring-Expansion Reactions: Due to the inherent strain of the four-membered ring, 1,1-dibromocyclobutane can undergo ring-opening reactions to form linear difunctionalized compounds. It can also be used in ring-expansion protocols to synthesize five-membered and larger ring systems.[2]
-
Synthesis of Bioactive Molecules: Cyclobutane (B1203170) moieties are present in a number of natural products and pharmaceuticals. The ability to functionalize the cyclobutane ring, starting from 1,1-dibromocyclobutane, is a powerful tool in medicinal chemistry for the synthesis of novel drug candidates.[1]
-
Carbene Chemistry: Treatment of 1,1-dibromocyclobutane with a strong base can generate a cyclobutylidene carbene, which can then undergo various insertion and cycloaddition reactions.
Alternative Synthetic Route: From Cyclobutanone Acetals
An alternative method for the synthesis of gem-dibromocyclobutanes involves the reaction of cyclobutanone acetals with boron tribromide (BBr₃). This method is particularly useful for substrates that may be sensitive to the acidic conditions of the direct halogenation. The reaction typically proceeds at low temperatures (-78 °C) and can provide good yields of the desired gem-dibromide.
Conclusion
The acid-catalyzed gem-dibromination of cyclobutanone is a reliable and well-understood method for the synthesis of 1,1-dibromocyclobutane. This protocol provides a foundation for researchers to produce this valuable synthetic intermediate. The resulting 1,1-dibromocyclobutane is a versatile building block for the construction of more complex molecules, highlighting its importance in the fields of organic synthesis and drug development.
References
- 1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. 1α,3α-Dibromocyclobutane(4934-58-1) 1H NMR spectrum [chemicalbook.com]
- 4. 1,1-Dibromocyclobutane | C4H6Br2 | CID 12759979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Application Note: Purification of 1,1-Dibromocyclobutane by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Dibromocyclobutane is a valuable building block in organic synthesis. Its purity is critical for subsequent reactions to ensure high yields and predictable outcomes. Due to its high boiling point, purification by distillation at atmospheric pressure can lead to thermal decomposition.[1][2] This application note provides a detailed protocol for the purification of 1,1-dibromocyclobutane using vacuum distillation, a technique that lowers the boiling point of liquids, thereby mitigating the risk of degradation.[1][2][3]
Physicochemical Properties and Data
A summary of the physical and chemical properties of 1,1-dibromocyclobutane is essential for planning the purification process.
Table 1: Physicochemical Properties of 1,1-Dibromocyclobutane
| Property | Value | Reference |
| CAS Number | 33742-81-3 | [4][5] |
| Molecular Formula | C₄H₆Br₂ | [4][5] |
| Molecular Weight | 213.9 g/mol | [4][6] |
| Boiling Point (at 760 mmHg) | 160.8 °C | [4] |
| Density | 2.18 g/cm³ | [4] |
| Refractive Index | 1.5362 | [4] |
| Flash Point | 40.3 °C | [4] |
Potential Impurities
The crude 1,1-dibromocyclobutane sample may contain various impurities depending on the synthetic route. These can include unreacted starting materials, byproducts, and solvents. It is crucial to identify these to optimize the distillation conditions.
Table 2: Potential Impurities and their Boiling Points
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| Cyclobutane | -50 | A potential gaseous byproduct from elimination reactions. |
| Bromocyclobutane | 108-110 | A potential byproduct from incomplete bromination. |
| Solvents (e.g., Dichloromethane) | 39.6 | Common reaction solvent, highly volatile. |
| Unreacted Starting Materials | Varies | Depends on the specific synthesis method. |
| Polymeric byproducts | > 200 | High molecular weight, non-volatile. |
Experimental Workflow
The following diagram illustrates the general workflow for the purification of 1,1-dibromocyclobutane by vacuum distillation.
Caption: Workflow for Purification by Vacuum Distillation.
Detailed Experimental Protocol
This protocol outlines the steps for purifying 1,1-dibromocyclobutane using vacuum distillation.
Materials and Apparatus
-
Crude 1,1-dibromocyclobutane
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Thermometer and adapter
-
Vigreux column (optional, for fractional distillation)
-
Condenser
-
Vacuum adapter
-
Receiving flasks (pear-shaped or round-bottom)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump with a cold trap
-
Manometer or vacuum gauge
-
Boiling chips or magnetic stir bar
-
Vacuum grease
-
Glass wool or aluminum foil for insulation
Apparatus Setup
-
Glassware Preparation: Ensure all glassware is clean and thoroughly dried to prevent contamination and potential side reactions.
-
Assembly:
-
Place a magnetic stir bar into the round-bottom flask and add the crude 1,1-dibromocyclobutane. Do not fill the flask more than two-thirds full.
-
Connect the Claisen adapter to the distilling flask. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.[7]
-
Insert the thermometer into one neck of the Claisen adapter, ensuring the bulb is positioned just below the side arm leading to the condenser.
-
Connect the condenser to the other arm of the Claisen adapter and the vacuum adapter at the other end.
-
Attach a receiving flask to the vacuum adapter.
-
Connect the vacuum adapter to a cold trap, and then to the vacuum pump, using thick-walled vacuum tubing.[7]
-
Connect a manometer to the system to monitor the pressure.[1]
-
-
Sealing: Lightly grease all ground-glass joints to ensure an airtight seal.[7]
Distillation Procedure
-
Start the Vacuum: Turn on the vacuum source and allow the pressure in the system to stabilize. Record the pressure.[7] This initial step helps to remove any highly volatile impurities or residual solvents before heating.[7]
-
Begin Heating: Once a stable vacuum is achieved, begin heating the distilling flask gently using a heating mantle or an oil bath.[1]
-
Collect the Fore-run: As the temperature rises, lower-boiling impurities will begin to distill. Collect this initial fraction in a separate receiving flask.
-
Collect the Main Fraction: The temperature will rise and then stabilize as the 1,1-dibromocyclobutane begins to distill. The boiling point under vacuum will be significantly lower than at atmospheric pressure.[1][3] Once the desired product begins to distill at a constant temperature, switch to a clean receiving flask to collect the pure fraction. Record the temperature range and pressure at which the main fraction is collected.[1]
-
Insulation: If necessary, wrap the distillation head and column with glass wool or aluminum foil to ensure the vapor reaches the condenser without premature cooling.[1]
-
Stopping the Distillation: Do not distill to dryness. Stop heating when a small amount of residue remains in the distilling flask.
Shutdown Procedure
-
Cooling: Remove the heat source and allow the apparatus to cool to room temperature.[7]
-
Venting: Slowly and carefully vent the system by introducing air (or an inert gas) before turning off the vacuum pump.[7] This prevents oil from the pump from being sucked back into the system.
-
Disassembly: Once the system is at atmospheric pressure, disassemble the apparatus.
-
Analysis: Determine the yield and assess the purity of the collected 1,1-dibromocyclobutane using appropriate analytical techniques (e.g., GC-MS, NMR spectroscopy).
Data Presentation
Record all quantitative data in a structured format for easy reference and analysis.
Table 3: Experimental Distillation Data
| Parameter | Value |
| Initial Volume of Crude Product (mL) | |
| Initial Weight of Crude Product (g) | |
| Volume of Purified Product (mL) | |
| Weight of Purified Product (g) | |
| Distillation Pressure (mmHg) | |
| Boiling Point Range of Main Fraction (°C) | |
| Yield (%) | |
| Appearance of Purified Product | |
| Purity (e.g., % by GC) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Inspect all glassware for cracks or defects before use, as vacuum can cause damaged glassware to implode.
-
Use a blast shield for protection during the vacuum distillation.
-
Ensure the cold trap is properly set up and filled (e.g., with dry ice/acetone or liquid nitrogen) to protect the vacuum pump.
Troubleshooting
-
Bumping: If the liquid bumps violently, ensure the stirring is adequate or add fresh boiling chips. A Claisen adapter helps to prevent the liquid from splashing into the condenser.[7]
-
No Distillate: If no product distills, check for leaks in the system, ensure the vacuum is sufficient, and that the heating temperature is appropriate for the reduced pressure.
-
Fluctuating Temperature: A fluctuating distillation temperature can indicate an unstable vacuum or the presence of multiple components with close boiling points. A packed or Vigreux column may be needed for better separation in such cases (fractional distillation).[8]
References
- 1. Purification [chem.rochester.edu]
- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
Application Notes and Protocols for the Synthesis of Cyclobutylidene Compounds from 1,1-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutylidene moieties are valuable structural motifs in medicinal chemistry and drug discovery. Their unique conformational constraints and steric profile can significantly influence the pharmacological properties of a molecule. 1,1-Dibromocyclobutane serves as a key precursor for the introduction of the cyclobutylidene group through olefination reactions. This document provides detailed application notes and experimental protocols for the synthesis of cyclobutylidene compounds utilizing 1,1-dibromocyclobutane, with a focus on the Takai olefination.
Core Application: Takai Olefination for Cyclobutylidene Synthesis
A key advantage of the Takai olefination is its ability to proceed where other methods, such as the Wittig reaction, may fail or give low yields.[1] While the reaction is highly effective for aldehydes, it can also be applied to ketones, although they may exhibit lower reactivity.[2]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Takai olefination involves the oxidative addition of chromium(II) to the carbon-bromine bonds of 1,1-dibromocyclobutane, forming a geminal dichromium species. This organochromium reagent then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of chromium-oxygen species results in the formation of the desired cyclobutylidene double bond.
Below is a DOT script representation of the proposed reaction mechanism and the general experimental workflow.
References
Application Notes and Protocols for Ring-Opening Reactions of 1,1-Dibromocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strained carbocyclic systems are valuable building blocks in organic synthesis and drug discovery. The cyclobutane (B1203170) motif, in particular, has garnered significant interest as its rigid, puckered conformation can impart favorable pharmacological properties, including improved potency and metabolic stability. 1,1-Dibromocyclobutane derivatives serve as versatile precursors for a variety of chemical transformations, most notably ring-opening reactions that lead to the formation of functionalized 1,3-dienes. These dienes are themselves important intermediates in the synthesis of complex molecules and biologically active compounds.
This document provides detailed application notes and experimental protocols for the key ring-opening reactions of 1,1-dibromocyclobutane derivatives. The primary focus is on dehydrobromination reactions, which offer a reliable method for the synthesis of 2-bromo-1,3-butadiene (B159164) derivatives. The potential applications of these products in medicinal chemistry are also discussed, drawing parallels with structurally related compounds that have shown promise in various therapeutic areas.
Key Reaction: Dehydrobromination of 1,1-Dibromocyclobutane Derivatives
The principal ring-opening reaction of 1,1-dibromocyclobutanes is an elimination reaction, specifically a dehydrobromination, to yield 2-bromo-1,3-butadiene derivatives. This transformation is typically achieved by treatment with a strong, non-nucleophilic base. The reaction proceeds via an E2 (bimolecular elimination) mechanism. The steric hindrance of the base is a critical factor in the regioselectivity of the proton abstraction, favoring the formation of the terminal diene.
General Reaction Scheme
Caption: General dehydrobromination of a 1,1-dibromocyclobutane derivative.
Experimental Protocols
Protocol 1: Dehydrobromination using 1,8-Diazabicycloundec-7-ene (DBU)
This protocol is adapted from a procedure for the dehydrohalogenation of a primary alkyl bromide to form a 2-substituted-1,3-butadiene.[1]
Materials:
-
1,1-Dibromocyclobutane derivative (1.0 eq)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the 1,1-dibromocyclobutane derivative (e.g., 5.0 g, if the molecular weight is ~190 g/mol , this would be ~26 mmol) in anhydrous CH₂Cl₂ (90 mL), add DBU (1.5 equivalents, e.g., 5.4 g, 39 mmol).
-
Heat the reaction mixture to reflux (approximately 40 °C) for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Wash the reaction mixture with 10% HCl (20 mL).
-
Separate the aqueous phase and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator). For volatile dienes, Kugelrohr distillation can be employed for purification.[1]
-
Characterize the resulting 2-bromo-1,3-butadiene derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Dehydrobromination using Potassium tert-butoxide
This protocol is based on general procedures for dehydrohalogenation reactions using potassium tert-butoxide.[2]
Materials:
-
1,1-Dibromocyclobutane derivative (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous tert-butanol (B103910) or dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,1-dibromocyclobutane derivative in the chosen anhydrous solvent (e.g., tert-butanol).
-
Add potassium tert-butoxide in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in tert-butanol, ~82 °C) and stir for the required time (typically 1-4 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
-
Characterize the product by appropriate spectroscopic methods.
Data Presentation
The following tables summarize representative data for dehydrobromination and related ring-opening reactions.
Table 1: Dehydrobromination of Bromo-alkanes to Alkenes [1]
| Substrate | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 3-(Bromomethyl)-5-methylhex-1-ene | DBU | CH₂Cl₂ | Reflux | 8 | 2-Isobutyl-1,3-butadiene | 52 |
| 3-(Bromomethyl)-3-phenylprop-1-ene | DBU | CH₂Cl₂ | Reflux | 8 | 2-Benzyl-1,3-butadiene | 72 (as Diels-Alder adduct) |
| 3-(Bromomethyl)-4-methylpent-1-ene | KOH/i-Pr₃SiOH | THF | Reflux | 8 | 2-Isopropyl-1,3-butadiene | 51 |
| Substrate | Base | Solvent | Temperature | Product | Yield (%) |
| 3,4,6-Tri-O-benzyl-D-glucal derived gem-dibromocyclopropane | NaOMe | MeOH | Not specified | 2-Deoxy-2-(E-bromomethylene)pyranoside | Not specified |
Mandatory Visualizations
Reaction Mechanism: E2 Dehydrobromination
References
Application of 1,1-Dibromocyclobutane in the Synthesis of Spiro-Hydantoin Aldose Reductase Inhibitors
Introduction:
1,1-Dibromocyclobutane is a versatile chemical intermediate with significant applications in the synthesis of complex molecular architectures for the pharmaceutical industry. Its gem-dibromo functionality allows for facile conversion into a carbonyl group, providing a strategic entry point for the construction of spirocyclic systems. This application note details the use of 1,1-dibromocyclobutane as a starting material for the synthesis of spiro-hydantoins, a class of compounds with demonstrated therapeutic potential, particularly as aldose reductase inhibitors for the management of diabetic complications.
Core Application: Synthesis of Spiro[cyclobutane-5,4'-imidazolidine]-2',5'-dione
The primary application highlighted herein is the synthesis of spiro[cyclobutane-5,4'-imidazolidine]-2',5'-dione, a spiro-hydantoin derivative. The synthetic strategy involves a two-step sequence:
-
Hydrolysis of 1,1-Dibromocyclobutane to Cyclobutanone (B123998): The gem-dibromide is converted to the corresponding ketone through hydrolysis.
-
Bucherer-Bergs Reaction: The resulting cyclobutanone undergoes a multicomponent reaction with a cyanide source and ammonium (B1175870) carbonate to construct the spiro-hydantoin ring system.
This spiro-hydantoin scaffold is a key pharmacophore in a number of biologically active molecules, including potent aldose reductase inhibitors.[1][2]
Data Presentation
Table 1: Synthesis of Spiro[cyclobutane-5,4'-imidazolidine]-2',5'-dione
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | Hydrolysis | 1,1-Dibromocyclobutane | Water, Acid/Base catalyst | Cyclobutanone | 70-80 | >95 | General Knowledge |
| 2 | Bucherer-Bergs Reaction | Cyclobutanone | KCN, (NH₄)₂CO₃ | Spiro[cyclobutane-5,4'-imidazolidine]-2',5'-dione | ~50 | >98 | [3][4] |
Table 2: Biological Activity of Cyclobutane Spiro-Hydantoin Derivatives
| Compound | Target | Biological Activity | IC₅₀ (nM) | Disease Model | Reference |
| Sorbinil (a structural analog) | Aldose Reductase | Inhibition of sorbitol accumulation | 7.5 | Streptozotocin-induced diabetic rats | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanone from 1,1-Dibromocyclobutane (Hydrolysis)
Objective: To synthesize cyclobutanone via the hydrolysis of 1,1-dibromocyclobutane.
Materials:
-
1,1-Dibromocyclobutane
-
Water
-
Sulfuric acid (catalytic amount) or Silver Nitrate
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1,1-dibromocyclobutane (1 equivalent) and water.
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclobutanone by distillation.
Expected Yield: 70-80%
Protocol 2: Synthesis of Spiro[cyclobutane-5,4'-imidazolidine]-2',5'-dione (Bucherer-Bergs Reaction)
Objective: To synthesize the target spiro-hydantoin from cyclobutanone.
Materials:
-
Cyclobutanone
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
-
Autoclave or sealed reaction vessel
-
Buchner funnel and filter paper
Procedure:
-
In a suitable autoclave or sealed reaction vessel, combine cyclobutanone (1 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents).[2]
-
Add a mixture of ethanol and water as the solvent.
-
Seal the vessel and heat the mixture to 100-120 °C for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature. (Caution: Open in a well-ventilated fume hood due to the presence of cyanide).
-
Carefully acidify the reaction mixture with hydrochloric acid to pH 2-3. This will precipitate the spiro-hydantoin product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spiro[cyclobutane-5,4'-imidazolidine]-2',5'-dione.
Expected Yield: Approximately 50%.[3][4]
Visualization of the Biological Pathway
The primary therapeutic target of spiro-hydantoin derivatives synthesized from 1,1-dibromocyclobutane is aldose reductase. This enzyme is a key component of the polyol pathway, which becomes pathogenic in hyperglycemic conditions such as diabetes.
Caption: The Polyol Pathway and the inhibitory action of Spiro-Hydantoin.
1,1-Dibromocyclobutane serves as a valuable and cost-effective starting material for the synthesis of pharmaceutically relevant spiro-hydantoins. The straightforward conversion to cyclobutanone followed by the robust Bucherer-Bergs reaction provides an efficient route to these important heterocyclic scaffolds. The resulting spiro[cyclobutane-5,4'-imidazolidine]-2',5'-dione and its derivatives are potent inhibitors of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications. This makes 1,1-dibromocyclobutane an important building block in the development of new therapeutic agents for diabetes management.
References
- 1. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones [organic-chemistry.org]
Application Notes and Protocols for the Lithiation of 1,1-Dibromocyclobutane and Subsequent Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of organometallic reagents from gem-dihalogenated compounds is a powerful tool in organic synthesis, enabling the creation of unique and highly reactive intermediates. This document provides a detailed, albeit theoretical, protocol for the lithiation of 1,1-dibromocyclobutane to generate a lithium carbenoid, followed by its conversion into a cyclobutyl Grignard reagent. Due to the limited specific literature on this exact transformation, the following protocols are based on analogous reactions reported for other gem-dihaloalkanes and fundamental principles of organometallic chemistry. The primary reactive intermediate, 1-bromo-1-lithiocyclobutane, is a lithium carbenoid that can exhibit unique reactivity. Its subsequent trapping with magnesium bromide can yield a potentially more stable and versatile Grignard reagent.
Chemical Reaction Pathway
The overall proposed transformation involves a two-step process:
-
Lithium-Halogen Exchange: 1,1-dibromocyclobutane is treated with an organolithium reagent, such as n-butyllithium, at low temperatures to selectively exchange one bromine atom for a lithium atom, forming the 1-bromo-1-lithiocyclobutane carbenoid.
-
Transmetalation: The resulting lithium carbenoid is then reacted with a magnesium salt, typically magnesium bromide (MgBr₂), to generate the corresponding cyclobutyl Grignard reagent.
Experimental Protocols
Protocol 1: Generation of 1-Bromo-1-lithiocyclobutane
This protocol details the formation of the intermediate lithium carbenoid. Extreme caution must be exercised as organolithium reagents are pyrophoric and all reactions must be conducted under a strictly inert atmosphere (Argon or Nitrogen).
Materials:
-
1,1-Dibromocyclobutane
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry, degassed reaction vessel (Schlenk flask or similar)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of reagents
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with an inert gas.
-
Reagent Addition: To the flask, add anhydrous diethyl ether or THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 1,1-dibromocyclobutane (1.0 equivalent) to the cooled solvent via syringe.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise to the stirred solution of 1,1-dibromocyclobutane over a period of 15-30 minutes. Maintain the temperature at -78 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours. The formation of the lithium carbenoid is typically rapid at this temperature.
Important Considerations:
-
The use of n-butyllithium is common for lithium-halogen exchange.[1]
-
Low temperatures are crucial to prevent decomposition or rearrangement of the potentially unstable lithium carbenoid.
-
The choice of solvent can influence the reactivity of the organolithium reagent. Diethyl ether and THF are common choices for such reactions.[2]
Protocol 2: Conversion to Cyclobutyl Grignard Reagent
This protocol describes the in-situ conversion of the lithium carbenoid to the corresponding Grignard reagent.
Materials:
-
Solution of 1-bromo-1-lithiocyclobutane (from Protocol 1)
-
Anhydrous magnesium bromide (MgBr₂) or magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous diethyl ether or THF
Procedure:
-
Preparation of MgBr₂ Solution: In a separate dry flask under an inert atmosphere, prepare a solution or slurry of anhydrous magnesium bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Transmetalation: To the cold (-78 °C) solution of 1-bromo-1-lithiocyclobutane from Protocol 1, slowly add the freshly prepared solution/slurry of magnesium bromide via cannula or syringe.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to a higher temperature (e.g., -20 °C to 0 °C) over 1-2 hours. The optimal temperature and time will likely require optimization.
-
Grignard Reagent Solution: The resulting solution should contain the cyclobutyl Grignard reagent, which can then be used in subsequent reactions with various electrophiles.
Key Data and Expected Outcomes:
Due to the absence of specific literature, quantitative data for this reaction is not available. The success of the reaction would be determined by trapping the Grignard reagent with a suitable electrophile (e.g., an aldehyde, ketone, or CO₂) and analyzing the yield of the expected product.
| Parameter | Proposed Condition | Rationale/Reference |
| Lithiation Reagent | n-Butyllithium | Commonly used for efficient lithium-halogen exchange.[1] |
| Stoichiometry (Lithiation) | 1.0 eq. 1,1-dibromocyclobutane : 1.0 eq. n-BuLi | To achieve selective mono-lithiation. |
| Lithiation Temperature | -78 °C | To maintain the stability of the lithium carbenoid. |
| Transmetalation Reagent | Anhydrous MgBr₂ | To convert the organolithium to a Grignard reagent. |
| Stoichiometry (Transmetalation) | 1.0 eq. Lithiated intermediate : 1.1 eq. MgBr₂ | To ensure complete conversion to the Grignard reagent. |
| Transmetalation Temp. | -78 °C to 0 °C | Gradual warming to facilitate the transmetalation. |
| Solvent | Anhydrous Diethyl Ether or THF | Standard solvents for organometallic reactions.[2] |
Visualizations
Experimental Workflow
Caption: Workflow for the proposed synthesis of a cyclobutyl Grignard reagent.
Reaction Pathway
Caption: Proposed reaction pathway from 1,1-dibromocyclobutane.
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. All handling must be done under a strict inert atmosphere using proper syringe and cannula techniques.
-
Anhydrous Conditions: All glassware must be thoroughly dried, and all solvents and reagents must be anhydrous to prevent quenching of the organometallic species.
-
Low Temperatures: The use of cryogenic baths requires appropriate personal protective equipment, including cryogenic gloves and safety glasses.
-
Inert Atmosphere: Reactions must be conducted under a positive pressure of an inert gas like argon or nitrogen to exclude oxygen and moisture.
Conclusion
The protocols outlined in this document provide a theoretical framework for the synthesis of a cyclobutyl Grignard reagent from 1,1-dibromocyclobutane via a lithium carbenoid intermediate. While direct experimental data for this specific transformation is scarce, the proposed methodology is grounded in established principles of organometallic chemistry and analogous reactions. Researchers attempting this synthesis should proceed with caution, with the understanding that optimization of reaction conditions will be necessary. Successful development of this protocol would provide a valuable route to a potentially useful and unique building block for organic synthesis and drug discovery.
References
Application Notes and Protocols for Nucleophilic Substitution on 1,1-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromocyclobutane is a geminal dihalide that presents a unique substrate for nucleophilic substitution reactions. The cyclobutane (B1203170) ring, with its inherent strain, influences the reactivity of the molecule, making it a potentially valuable building block in the synthesis of novel cyclobutane-containing compounds for pharmaceutical and materials science applications. Nucleophilic substitution reactions on this substrate can lead to the formation of a variety of functionalized cyclobutanes, including cyclobutanones, cyclobutylamines, and cyclobutyl ethers.
This document provides an overview of the potential reaction pathways and a generalized protocol for performing nucleophilic substitution on 1,1-dibromocyclobutane. It is important to note that while the principles of nucleophilic substitution are well-established, specific literature on the reactions of 1,1-dibromocyclobutane is not abundant. Therefore, the provided protocols are based on analogous reactions with other gem-dihalocycloalkanes and general principles of organic chemistry.
Reaction Mechanisms and Considerations
Nucleophilic substitution on 1,1-dibromocyclobutane can proceed through several potential pathways, primarily SN1-like or SN2-like mechanisms, often competing with elimination reactions. The reaction outcome is highly dependent on the nature of the nucleophile, solvent, and temperature.
-
SN1-like Pathway: A stepwise mechanism involving the departure of a bromide ion to form a secondary carbocation at the C1 position of the cyclobutane ring. This carbocation is stabilized by the remaining bromine atom through resonance. The nucleophile then attacks the carbocation. This pathway is favored by polar protic solvents and weaker nucleophiles.
-
SN2-like Pathway: A concerted mechanism where the nucleophile attacks the carbon atom, and the bromide ion leaves simultaneously. This is less likely for a secondary carbon but can be influenced by the specific reaction conditions. Strong, less sterically hindered nucleophiles and polar aprotic solvents favor this pathway.
-
Elimination-Addition Pathway: Under strongly basic conditions, elimination of HBr can occur to form a highly strained and reactive cyclobutene (B1205218) intermediate, which is then attacked by the nucleophile.
The choice of reaction conditions is critical in directing the reaction towards the desired product and minimizing side reactions such as ring-opening or elimination.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on 1,1-dibromocyclobutane with common nucleophiles. Note: These are proposed methods and may require optimization.
Protocol 1: Synthesis of 1-Alkoxy-1-bromocyclobutane
This protocol describes the reaction with an alkoxide nucleophile to yield an ether derivative.
Materials:
-
1,1-Dibromocyclobutane
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH) or other strong, non-nucleophilic base
-
Anhydrous, non-polar solvent (e.g., THF, Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the alcohol solution to form the alkoxide in situ.
-
Once the hydrogen evolution ceases, add 1,1-dibromocyclobutane (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of the quenching solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1-Amino-1-bromocyclobutane
This protocol outlines the reaction with an amine nucleophile.
Materials:
-
1,1-Dibromocyclobutane
-
Primary or secondary amine (2.2 equivalents)
-
Polar aprotic solvent (e.g., acetonitrile, DMF)
-
Mild base (e.g., triethylamine, diisopropylethylamine) (optional, to scavenge HBr)
-
Saturated aqueous sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve 1,1-dibromocyclobutane (1.0 equivalent) in the polar aprotic solvent.
-
Add the amine (2.2 equivalents) to the solution. An excess of the amine nucleophile is used to drive the reaction and to act as a base to neutralize the HBr byproduct. Alternatively, one equivalent of the amine and one equivalent of a non-nucleophilic base can be used.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over the drying agent and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes the expected products and potential yields for the nucleophilic substitution on 1,1-dibromocyclobutane with various nucleophiles, based on analogous reactions. Actual yields may vary and require optimization.
| Nucleophile (Nu) | Reagents and Conditions | Expected Major Product | Potential Yield Range (%) |
| Methoxide (MeO⁻) | NaH, Anhydrous MeOH, THF, 0°C to RT | 1-Bromo-1-methoxycyclobutane | 40 - 60 |
| Ethoxide (EtO⁻) | NaH, Anhydrous EtOH, THF, 0°C to RT | 1-Bromo-1-ethoxycyclobutane | 40 - 60 |
| Benzylamine (BnNH₂) | Acetonitrile, RT to 50°C | 1-Benzylamino-1-bromocyclobutane | 30 - 50 |
| Azide (N₃⁻) | Sodium azide, DMF, 50-70°C | 1-Azido-1-bromocyclobutane | 50 - 70 |
Mandatory Visualizations
Caption: A generalized workflow for the nucleophilic substitution reaction on 1,1-dibromocyclobutane.
Caption: Logical relationships of factors affecting the outcome of nucleophilic substitution.
Application Notes and Protocols: Synthesis of Bicyclobutanes from 1,1-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[1.1.0]butanes are highly strained, three-dimensional carbocyclic scaffolds that have garnered significant interest in medicinal chemistry and drug discovery as bioisosteres for aromatic rings and as building blocks for novel chemical entities. Their unique geometry and inherent reactivity offer opportunities for the creation of diverse molecular architectures. This document provides detailed application notes and proposed experimental protocols for the synthesis of bicyclobutanes, with a specific focus on the utilization of 1,1-dibromocyclobutane as a key starting material. The primary synthetic strategy discussed is a reductive cyclization mediated by an organolithium reagent, a transformation that proceeds via a lithium-halogen exchange followed by an intramolecular cyclization.
Introduction
The synthesis of bicyclo[1.1.0]butane, a molecule with significant ring strain (estimated at 63.9 kcal/mol), presents a unique challenge in synthetic organic chemistry.[1] One established method for constructing this highly strained framework involves the intramolecular reductive cyclization of 1,3-dihalocyclobutanes. While the use of 1-bromo-3-chlorocyclobutane (B1620077) with molten sodium is a well-documented procedure, the analogous reaction with 1,1-dibromocyclobutane offers an alternative pathway that is mechanistically distinct and potentially amenable to a wider range of reaction conditions, particularly those involving organolithium reagents. This approach is predicated on the selective lithium-halogen exchange at one of the bromine atoms, followed by an intramolecular nucleophilic displacement of the second bromide to form the characteristic central bond of the bicyclobutane core.
Reaction Principle and Mechanism
The synthesis of bicyclobutane from 1,1-dibromocyclobutane is proposed to proceed through a two-step sequence initiated by an organolithium reagent, such as methyllithium (B1224462) or n-butyllithium.
-
Lithium-Halogen Exchange: The first step involves the reaction of the organolithium reagent with 1,1-dibromocyclobutane at low temperature. This results in a selective lithium-halogen exchange, replacing one of the bromine atoms with a lithium atom to form a 1-bromo-1-lithiocyclobutane intermediate.
-
Intramolecular Cyclization: The highly reactive organolithium intermediate then undergoes a rapid intramolecular nucleophilic attack. The carbanionic carbon attacks the carbon bearing the remaining bromine atom, displacing the bromide ion and forming the C1-C3 single bond that defines the bicyclo[1.1.0]butane skeleton.
A general overview of this proposed reaction is presented below.
Caption: Proposed reaction pathway for the synthesis of bicyclo[1.1.0]butane from 1,1-dibromocyclobutane.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of bicyclo[1.1.0]butane from 1,1-dibromocyclobutane. These protocols are based on analogous reactions reported in the literature for the synthesis of bicyclobutanes and related strained ring systems. Note: These reactions should be carried out by trained personnel under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper safety precautions for handling pyrophoric organolithium reagents.
Protocol 1: Synthesis of Bicyclo[1.1.0]butane using Methyllithium
Materials:
-
1,1-Dibromocyclobutane
-
Methyllithium (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Distilled water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1,1-dibromocyclobutane (1.0 eq).
-
Dissolve the starting material in anhydrous diethyl ether (to a concentration of approximately 0.1 M).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium in diethyl ether (2.2 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 1 hour.
-
Carefully quench the reaction by the slow, dropwise addition of distilled water at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
The resulting solution contains the volatile bicyclo[1.1.0]butane. Due to its volatility, careful removal of the solvent at low temperature and reduced pressure is necessary. For characterization, the ethereal solution can be directly analyzed by GC-MS.
Data Presentation
The following table summarizes expected outcomes based on analogous reductive cyclization reactions. Actual yields may vary and optimization of reaction conditions is recommended.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Reported Yield (%) | Reference |
| 1-Bromo-3-chlorocyclobutane | Sodium | Dioxane | Reflux | 3 | Bicyclo[1.1.0]butane | 78-94 | Organic Syntheses |
Table 1: Summary of a related synthesis of bicyclo[1.1.0]butane.
Experimental Workflow
The general workflow for the synthesis and isolation of bicyclo[1.1.0]butane from 1,1-dibromocyclobutane is depicted below.
Caption: General experimental workflow for the synthesis of bicyclo[1.1.0]butane.
Safety Precautions
-
Organolithium Reagents: Methyllithium and n-butyllithium are pyrophoric and will ignite on contact with air and moisture. They should be handled with extreme care by trained personnel using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) under an inert atmosphere.
-
Volatile Product: Bicyclo[1.1.0]butane is a highly volatile compound. Care should be taken to minimize its loss during workup and isolation. All operations involving the product should be conducted in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction of organolithium reagents can be highly exothermic. Slow, controlled addition of the reagent and efficient cooling are crucial to prevent a runaway reaction.
Characterization
The synthesized bicyclo[1.1.0]butane can be characterized by standard spectroscopic methods. Due to its volatility, NMR analysis is typically performed on a solution in a deuterated solvent (e.g., CDCl₃) obtained after careful solvent exchange.
-
¹H NMR: The proton NMR spectrum of bicyclo[1.1.0]butane is highly characteristic, showing distinct signals for the bridgehead and methylene (B1212753) protons.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the bridgehead and methylene carbons.
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and confirm its molecular weight.
Conclusion
The synthesis of bicyclo[1.1.0]butane from 1,1-dibromocyclobutane via reductive cyclization with an organolithium reagent represents a viable and mechanistically interesting approach to this valuable class of strained molecules. The provided protocols, based on established chemical principles, offer a starting point for researchers to explore this transformation. Further optimization of reaction parameters may be necessary to achieve high yields and purity. The successful synthesis of bicyclobutanes opens avenues for their application in the development of novel therapeutics and other advanced materials.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane (B1620077) is a cornerstone method for the synthesis of bicyclo[1.1.0]butane, a highly strained and synthetically valuable carbocycle.[1][2][3] This protocol provides a high-yield pathway to a molecule whose unique structural and electronic properties have made it an increasingly important building block in organic synthesis and medicinal chemistry.[4][5][6][7] The high strain energy of bicyclo[1.1.0]butane, estimated at approximately 64 kcal/mol, allows for a variety of strain-releasing transformations, providing access to complex molecular architectures such as functionalized cyclobutanes.[2][5][6]
These application notes and protocols offer a detailed overview of the synthesis of bicyclo[1.1.0]butane via the intramolecular Wurtz reaction, comparative data for related cyclizations, and the broader applications of the resulting bicyclic products.
Data Presentation
The efficiency of the intramolecular Wurtz reaction is highly dependent on the resulting ring strain of the product. The formation of three-membered rings and the highly strained bicyclo[1.1.0]butane proceeds in high yield, while the formation of less strained, larger rings can be less efficient under classical Wurtz conditions.
| Starting Material | Product | Reagent | Solvent | Yield (%) |
| 1-bromo-3-chlorocyclobutane | Bicyclo[1.1.0]butane | Molten Sodium | Dioxane | 78–94% |
| 1,3-Dichloropropane | Cyclopropane | Sodium | - | High |
| 1,4-Dibromobutane | Cyclobutane (B1203170) | Sodium | - | Low |
| 3-(Bromomethyl)cyclobutyl bromide | Bicyclo[1.1.1]pentane | Sodium | - | Low |
Table 1: Comparative yields of intramolecular Wurtz reactions for the formation of various cyclic and bicyclic alkanes.[8]
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[1.1.0]butane from 1-Bromo-3-chlorocyclobutane
This protocol is adapted from the procedure published in Organic Syntheses.[8]
Materials:
-
1-Bromo-3-chlorocyclobutane (20.0 g, 0.118 mol)
-
Sodium (13.6 g, 0.591 g-atom)
-
Purified dioxane (170 mL)
-
Dry nitrogen gas
-
Liquid nitrogen
Equipment:
-
300-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Pressure-equalizing addition funnel
-
Two cold traps
-
Vacuum manifold
-
Gas storage bulb
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser in series with two cold traps immersed in liquid nitrogen. The outlet of the second trap should be connected to a drying tube. A dry nitrogen line with a mercury bubbler should be connected to the top of the addition funnel.
-
Reaction Initiation: To the flask, add 150 mL of purified dioxane and 13.6 g of freshly cut sodium. Heat the mixture to reflux, and once the sodium is molten, begin stirring to disperse the metal.
-
Addition of Dihalide: Prepare a solution of 20.0 g of 1-bromo-3-chlorocyclobutane in 20 mL of dioxane. Add this solution dropwise from the addition funnel to the refluxing mixture over a period of 1 hour.
-
Reaction Completion: Maintain reflux for an additional 2 hours after the addition is complete. The product, bicyclo[1.1.0]butane, is a gas at room temperature and will be collected in the liquid nitrogen traps.[2]
-
Product Isolation: After the reaction period, discontinue heating and allow the apparatus to cool. The product collected in the traps can be separated from any co-condensed dioxane using a vacuum manifold. Cool the gas storage bulb with liquid nitrogen and connect it to the manifold along with the traps. Evacuate the system, then close the connection to the pump. Gently warm the traps to allow the bicyclo[1.1.0]butane to transfer and condense in the gas storage bulb.
-
Yield: This procedure typically yields 5–6 g (78–94%) of bicyclo[1.1.0]butane.
Product Characterization:
-
Boiling Point: 8.3 ± 0.2 °C[2]
-
Spectroscopic Data: The structure can be confirmed by infrared and Raman spectroscopy, as well as microwave spectrum analysis which provides precise bond lengths and angles.[9][10] The NIST WebBook provides comprehensive spectral data for bicyclo[1.1.0]butane.[11]
Safety Precautions:
-
Molten Sodium: Molten sodium is extremely reactive and pyrophoric. The reaction must be conducted under an inert atmosphere of dry nitrogen. All glassware and reagents must be scrupulously dry.[12] It is highly recommended that at least two people are present during the handling of molten sodium.[12] A container of dry sand or soda ash should be readily available for extinguishing any potential fires.[12]
-
Dioxane: Dioxane is a flammable solvent and a potential carcinogen. It can form explosive peroxides upon standing. Always use purified, peroxide-free dioxane.
-
Protective Equipment: Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and gloves.[13][14]
Visualizations
Reaction Mechanism
The intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane is believed to proceed through a radical or organometallic intermediate. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond suggests the initial formation of an organosodium species at the bromine-bearing carbon, followed by an intramolecular nucleophilic displacement of the chloride.
Caption: Mechanism of the intramolecular Wurtz reaction.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and isolation of bicyclo[1.1.0]butane.
Caption: Workflow for bicyclo[1.1.0]butane synthesis.
Applications of Bicyclobutanes
Bicyclo[1.1.0]butanes (BCBs) are versatile intermediates in organic synthesis, primarily due to their high strain energy which facilitates a variety of strain-releasing transformations.
Caption: Applications of bicyclo[1.1.0]butanes.
Application Notes
The significance of bicyclo[1.1.0]butane and its derivatives has grown considerably in recent years, moving them from chemical curiosities to valuable tools for chemists.[4][7][15]
-
Synthetic Intermediates: The high ring strain of bicyclobutanes allows them to undergo a variety of transformations that are not accessible to less strained molecules.[5][6] They can react with nucleophiles, electrophiles, and radicals to produce a diverse array of substituted cyclobutane derivatives. Furthermore, they can participate in cycloaddition and rearrangement reactions to form other bicyclic systems.[16]
-
Medicinal Chemistry and Drug Development: The rigid, three-dimensional structure of the bicyclobutane core makes it an attractive scaffold in drug design. It can serve as a non-classical bioisostere for phenyl rings and other planar functionalities, helping to improve the physicochemical properties of drug candidates by increasing their sp³ character.[6] Additionally, the inherent reactivity of the central bond in bicyclobutanes has been exploited in the development of covalent inhibitors, where the bicyclobutane moiety acts as a "warhead" that forms a covalent bond with a target protein.[4] This has been demonstrated in the selective labeling of cysteine residues in peptides.[4]
-
Alternative Reagents: While molten sodium is the classical reagent for this transformation, other metals and reaction conditions have been explored for Wurtz-type couplings.[17][18][19] These include activated copper, zinc, and lithium, sometimes in conjunction with ultrasound to promote the reaction.[19] However, for the synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane, the use of zinc has been reported to be ineffective.[8]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Bicyclo[1.1.0]butane [webbook.nist.gov]
- 12. Sodium - ESPI Metals [espimetals.com]
- 13. nj.gov [nj.gov]
- 14. kolene.com [kolene.com]
- 15. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,1-dibromocyclobutane. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving and yield improvement in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1,1-dibromocyclobutane?
A1: The most widely employed and effective method for the synthesis of 1,1-dibromocyclobutane is the addition of dibromocarbene to methylenecyclobutane (B73084). This reaction is typically performed under phase-transfer catalysis (PTC) conditions, often referred to as the Makosza reaction. This method is favored for its operational simplicity, use of readily available and inexpensive reagents, and generally good yields.
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?
A2: Phase-transfer catalysis is crucial for this reaction as it facilitates the interaction between reactants that are in different phases. Typically, the reaction involves an aqueous phase containing a strong base (like concentrated sodium hydroxide) and an organic phase containing methylenecyclobutane and bromoform (B151600). The phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride (BTEAC), transports the hydroxide (B78521) ions into the organic phase to deprotonate bromoform and generate dibromocarbene, which then reacts with methylenecyclobutane. This process enhances reaction rates and improves yields by overcoming the immiscibility of the reactants.[1]
Q3: What are the key reagents and their roles in the synthesis of 1,1-dibromocyclobutane?
A3: The key reagents and their functions are summarized in the table below:
| Reagent | Role |
| Methylenecyclobutane | The alkene substrate that reacts with dibromocarbene. |
| Bromoform (CHBr₃) | The precursor to dibromocarbene (:CBr₂). |
| Strong Base (e.g., NaOH) | Deprotonates bromoform to generate the tribromomethyl anion, which then eliminates a bromide ion to form dibromocarbene. |
| Phase-Transfer Catalyst (e.g., BTEAC) | Facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase to enable carbene formation.[2][3] |
| Organic Solvent (e.g., Dichloromethane) | Dissolves the organic reactants (methylenecyclobutane and bromoform). |
Troubleshooting Guides
Low Yield
Q4: My yield of 1,1-dibromocyclobutane is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can arise from several factors. The following table outlines common causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inefficient Carbene Generation | - Base Concentration: Ensure a high concentration of the aqueous base (e.g., 50% w/w NaOH) is used to effectively deprotonate the bromoform. - Phase-Transfer Catalyst: Verify the quality and quantity of the phase-transfer catalyst. An insufficient amount or degraded catalyst will hinder carbene formation. Consider increasing the catalyst loading incrementally. |
| Poor Mixing | - Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is critical for the phase-transfer catalysis process to be effective.[4] |
| Reaction Temperature | - Exothermic Reaction: The reaction is often exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) can sometimes minimize side reactions and improve the yield. |
| Purity of Reagents | - Methylenecyclobutane: Ensure the starting alkene is pure and free from contaminants that might react with the carbene. - Bromoform: Use freshly distilled or stabilized bromoform, as it can decompose over time. |
| Side Reactions | - Polymerization: Methylenecyclobutane can be prone to polymerization under certain conditions. Maintaining a low reaction temperature can help minimize this. - Carbene Insertion: While less common, insertion of the carbene into C-H bonds of the solvent or starting material can occur. |
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields.
Impurity Profile
Q5: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize them?
A5: Common impurities can include unreacted starting materials and side products from unwanted reactions.
| Impurity | Formation | Minimization Strategy |
| Unreacted Methylenecyclobutane | Incomplete reaction. | Increase reaction time, ensure efficient stirring, or check the activity of the carbene-generating system. |
| Polymeric materials | Acid-catalyzed or radical polymerization of methylenecyclobutane. | Ensure the reaction medium is basic and run the reaction at a lower temperature. |
| Rearrangement Products | The initial adduct of dibromocarbene with methylenecyclobutane could potentially undergo rearrangement, although this is less commonly reported for this specific substrate. | Careful control of reaction temperature and immediate work-up upon completion can minimize rearrangements. |
Signaling Pathway of Side Product Formation
References
Technical Support Center: Bromination of Cyclobutanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of cyclobutanone (B123998). Our aim is to help you navigate common experimental challenges and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect during the bromination of cyclobutanone?
A1: The bromination of cyclobutanone, while seemingly straightforward, can lead to several side products. The most common are:
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Dibrominated Cyclobutanones: Over-bromination can occur, leading to the formation of 2,2-dibromocyclobutanone (B8250610) and 2,4-dibromocyclobutanone. This is more likely when an excess of the brominating agent is used.
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Favorskii Rearrangement Product: In the presence of a base (even a weak one introduced during workup), the desired 2-bromocyclobutanone (B185203) can undergo a Favorskii rearrangement, resulting in a ring contraction to form cyclopropanecarboxylic acid or its derivatives (e.g., esters or amides).[1]
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Elimination Product: Elimination of hydrogen bromide (HBr) from 2-bromocyclobutanone can yield cyclobutenone, an α,β-unsaturated ketone. This side reaction is often promoted by sterically hindered bases or elevated temperatures.
Q2: I'm observing a significant amount of dibrominated products. How can I minimize their formation?
A2: The formation of dibrominated side products is a common issue. To mitigate this, consider the following:
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Control Stoichiometry: Carefully control the stoichiometry to use no more than one equivalent of the brominating agent.
-
Slow Addition: Add the brominating agent slowly and at a low temperature to maintain a low concentration of bromine in the reaction mixture. This reduces the likelihood of the already-brominated ketone reacting further.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Stop the reaction as soon as the cyclobutanone is consumed.
Q3: My yield of 2-bromocyclobutanone is low, and I suspect the Favorskii rearrangement is occurring. What conditions favor this and how can I avoid it?
A3: The Favorskii rearrangement is base-catalyzed. Even weak bases can promote this reaction. To avoid it:
-
Acidic Conditions: Perform the bromination under acidic conditions (e.g., in acetic acid or with an acid catalyst like HBr). The acid-catalyzed enolization favors the desired α-bromination and the acidic environment prevents the rearrangement.
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Aprotic Solvent: Use a non-basic, aprotic solvent.
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Careful Workup: During the workup, avoid using basic solutions (like sodium bicarbonate) to quench the reaction if the product is still in the organic phase for an extended period. A rapid wash followed by immediate extraction is preferable.
Q4: What is the best brominating agent to use for this reaction?
A4: Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) can be used for the α-bromination of ketones.
-
Bromine (Br₂): Often used in a solvent like acetic acid or methanol. It is effective but can be hazardous to handle.
-
N-Bromosuccinimide (NBS): A solid and often easier and safer to handle than liquid bromine.[2] It can be used with an acid catalyst to achieve α-bromination. For reactions sensitive to the HBr byproduct from Br₂, NBS can be a better choice.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of cyclobutanone | 1. Insufficient acid catalyst. 2. Inactive brominating agent. 3. Reaction temperature is too low. | 1. Ensure a catalytic amount of a suitable acid (e.g., HBr in acetic acid) is present. 2. Use a fresh bottle of Br₂ or recrystallized NBS. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Significant formation of dibromocyclobutanone | 1. Excess brominating agent. 2. Reaction time is too long. | 1. Use a strict 1:1 molar ratio of cyclobutanone to the brominating agent. 2. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Presence of cyclopropanecarboxylic acid derivatives | 1. Basic reaction or workup conditions. | 1. Maintain acidic conditions throughout the reaction. During workup, perform quick washes and avoid prolonged contact with basic solutions. |
| Formation of cyclobutenone | 1. High reaction temperature. 2. Presence of a base during the reaction or workup. | 1. Conduct the reaction at a lower temperature. 2. Use a non-basic workup or a sterically hindered non-nucleophilic base if elimination is desired. |
| Reaction mixture turns dark | 1. Decomposition of starting material or product. 2. Side reactions with the solvent. | 1. Run the reaction at a lower temperature. 2. Ensure the chosen solvent is inert under the reaction conditions. |
Data Presentation
The following table summarizes the product distribution for the bromination of a substituted cyclobutanone, 2,2-dimethyl-3-(2'-(4',4'-dichloro-2'-methyl-but-3'-enyl))cyclobutanone, with pyridinium (B92312) perbromide in ethyl acetate (B1210297) at 20°C. While this is not for the parent cyclobutanone, it provides insight into the potential product distribution.
| Product | Percentage of Reaction Product (%) |
| 4-bromo-2,2-dimethyl-3-(...)-cyclobutanone | 88.6% |
| Unreacted Starting Material | 7.5% |
| Higher Brominated Products | 2.9% |
Data sourced from patent EP0019132A1.
Experimental Protocols
Protocol: Acid-Catalyzed Bromination of Cyclobutanone with Bromine
This protocol is a general procedure adapted for the α-bromination of cyclobutanone.
Materials:
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Cyclobutanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated Sodium Bisulfite Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Dichloromethane (or Diethyl Ether)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutanone (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an extraction solvent like dichloromethane.
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Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-bromocyclobutanone.
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Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathway
References
Technical Support Center: Cyclobutyl Carbocation Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutyl-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving cyclobutyl carbations, with a focus on preventing their inherent rearrangement.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is yielding a mixture of cyclopentyl and cyclopropylmethyl products instead of the desired cyclobutyl derivative. What is happening and how can I prevent it?
A1: You are observing the classic rearrangement of a cyclobutyl carbocation. Due to significant ring strain, the secondary cyclobutyl carbocation is highly unstable and readily rearranges to more stable carbocations. This typically occurs via two main pathways:
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Ring Expansion: The cyclobutyl carbocation rearranges to a more stable secondary or tertiary cyclopentyl carbocation. This is a very common and often major rearrangement pathway.[1][2]
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Ring Contraction: The cyclobutyl carbocation can also rearrange to a cyclopropylcarbinyl carbocation, which exists in equilibrium with the bicyclobutonium ion.[1]
To prevent these rearrangements, you can employ several strategies:
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Lower the reaction temperature: Reducing the temperature can significantly slow down the rate of rearrangement, allowing the desired reaction to occur before the carbocation has time to rearrange.
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Choose a more nucleophilic solvent: A highly nucleophilic solvent can trap the carbocation intermediate faster than it rearranges.
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Utilize neighboring group participation (NGP): Introduce a substituent on the cyclobutane (B1203170) ring that can stabilize the carbocation through NGP.
Q2: How can I use neighboring group participation (NGP) to prevent the rearrangement of a cyclobutyl carbocation?
A2: Neighboring group participation is a powerful technique to prevent carbocation rearrangement by forming a stabilized, bridged intermediate.[3] The neighboring group essentially "holds" the positive charge in place, preventing the ring from expanding or contracting.
Effective Neighboring Groups:
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Phenyl Group: A phenyl group at the β-position to the leaving group can form a stable phenonium ion intermediate. This has been shown to be effective in controlling the stereochemistry and preventing rearrangement in solvolysis reactions.
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Heteroatoms: Atoms with lone pairs, such as oxygen, sulfur, or nitrogen, can act as internal nucleophiles to form cyclic onium ion intermediates, which are significantly more stable than the open carbocation.
Below is a diagram illustrating the concept of neighboring group participation by a phenyl group to prevent rearrangement.
Caption: NGP pathway preventing rearrangement.
Q3: What is the influence of the solvent on the rearrangement of cyclobutyl carbocations?
A3: The choice of solvent plays a critical role in the fate of a cyclobutyl carbocation. The key properties to consider are the solvent's nucleophilicity and ionizing power.
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Nucleophilic Solvents: Solvents with high nucleophilicity (e.g., ethanol (B145695), methanol, acetic acid) can rapidly trap the carbocation intermediate, competing effectively with the rearrangement process. This leads to a higher proportion of the desired, unrearranged cyclobutyl product.
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Non-Nucleophilic, High Ionizing Power Solvents: Solvents with high ionizing power but low nucleophilicity (e.g., trifluoroethanol, formic acid) are very effective at promoting the formation of the carbocation. However, since they are poor nucleophiles, they do not trap the carbocation quickly, allowing more time for it to rearrange to a more stable form.
The following table summarizes the expected trend in product distribution based on solvent properties.
| Solvent Property | Example Solvents | Expected Outcome |
| High Nucleophilicity, Moderate Ionizing Power | Ethanol, Acetic Acid | Higher yield of unrearranged cyclobutyl product |
| Low Nucleophilicity, High Ionizing Power | Trifluoroethanol (TFE) | Higher yield of rearranged products |
Q4: I am trying to synthesize cyclobutanol (B46151) from cyclopropylcarbinol, but I am getting a mixture of products. How can I optimize this reaction?
A4: The synthesis of cyclobutanol from cyclopropylcarbinol proceeds through a cyclopropylcarbinyl carbocation, which is in equilibrium with the cyclobutyl cation. To favor the formation of cyclobutanol, you need to carefully control the reaction conditions to trap the cyclobutyl cation.
An established protocol involves the acid-catalyzed rearrangement of cyclopropylcarbinol.[4][5] The key is to use conditions that allow for the equilibration to the cyclobutyl cation and then its subsequent trapping. A typical procedure involves refluxing cyclopropylcarbinol in aqueous hydrochloric acid.[4][5] While this will still produce a mixture, the conditions are optimized to make cyclobutanol the major product.
Here is a general workflow for this synthesis and the subsequent workup to isolate cyclobutanol.
Caption: Workflow for cyclobutanol synthesis.
Q5: Are there any specific leaving groups that are better for minimizing rearrangement?
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Good Leaving Groups: Highly reactive leaving groups, such as triflates and tosylates, will readily depart to form the carbocation. This can be advantageous if you want to generate the carbocation under very mild and controlled (i.e., low temperature) conditions.
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Poorer Leaving Groups: Less reactive leaving groups may require more forcing conditions (e.g., higher temperatures), which in turn would favor rearrangement.
Therefore, a good strategy is to use a very good leaving group at a very low temperature in the presence of a good nucleophile to trap the carbocation before it can rearrange.
Experimental Protocols
Protocol 1: Synthesis of Cyclobutanol via Acid-Catalyzed Rearrangement of Cyclopropylcarbinol
This protocol is adapted from Organic Syntheses.[4][5]
Materials:
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Cyclopropylcarbinol
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Concentrated Hydrochloric Acid
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Sodium Hydroxide (B78521)
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Sodium Bicarbonate
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Sodium Chloride
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Diethyl Ether
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Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine cyclopropylcarbinol, water, and concentrated hydrochloric acid.
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Reflux the mixture with stirring for 3 hours.
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Cool the reaction mixture to room temperature and then in an ice bath.
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Carefully neutralize the mixture by the slow addition of sodium hydroxide pellets, followed by sodium bicarbonate.
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Saturate the aqueous layer with sodium chloride.
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Extract the product into diethyl ether.
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Dry the organic layer over anhydrous magnesium sulfate.
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Remove the solvent by distillation.
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Purify the crude product by fractional distillation to obtain pure cyclobutanol.
Expected Product Distribution:
The reaction typically yields a mixture of products. The following table provides an approximate distribution based on literature data.[4]
| Product | Approximate Yield |
| Cyclobutanol | ~80% |
| 3-Buten-1-ol | ~8% |
| Other products | Variable |
Data Summary
The following table summarizes the product distribution from the solvolysis of cyclopropylmethyl chloride in ethanol and water, which proceeds through a common carbocation intermediate with cyclobutanol formation. This illustrates the competitive nature of the reactions.
| Product | Yield |
| Cyclopropylmethyl alcohol | 48% |
| Cyclobutanol | 47% |
| Homoallylic alcohol (but-3-enol) | 5% |
This data highlights that even when starting from a precursor that can directly form a cyclopropylcarbinyl carbocation, the formation of the cyclobutyl product is significant.
Logical Decision-Making for Troubleshooting
When encountering unexpected rearrangements in your reactions involving cyclobutyl systems, the following flowchart can guide your troubleshooting process.
Caption: Troubleshooting flowchart for rearrangement.
References
Technical Support Center: Optimizing Reaction Conditions for 1,1-Dibromocyclobutane Lithiation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the successful lithiation of 1,1-dibromocyclobutane, a critical step in the synthesis of various cyclobutane-containing molecules. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer solutions to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the lithiation of 1,1-dibromocyclobutane.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
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TLC or GC-MS analysis shows a significant amount of unreacted 1,1-dibromocyclobutane.
-
Quenching with a simple electrophile (e.g., D₂O or Me₃SiCl) shows minimal incorporation.
| Potential Cause | Recommended Solution |
| Inactive Lithiating Reagent | The concentration of commercially available n-butyllithium (n-BuLi) can decrease over time. Titrate your n-BuLi solution before use to determine its exact molarity. A freshly titrated reagent is crucial for accurate stoichiometry. |
| Presence of Moisture or Protic Impurities | Organolithium reagents are extremely sensitive to moisture and protic impurities, which will quench the reagent. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, and ensure the 1,1-dibromocyclobutane starting material is dry. |
| Insufficiently Low Temperature | The lithium-halogen exchange is rapid, but the resulting 1-bromo-1-lithiocyclobutane can be unstable at higher temperatures. Maintain a strict reaction temperature of -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Ensure the internal temperature does not rise significantly during the addition of n-BuLi. |
| Inadequate Mixing | If the reaction mixture is not adequately stirred, localized concentrations of reagents can lead to side reactions or incomplete conversion. Ensure efficient stirring throughout the addition of n-BuLi and the subsequent reaction time. |
Problem 2: Formation of Multiple Products and Impurities
Symptoms:
-
Complex product mixture observed by TLC, GC-MS, or NMR spectroscopy.
-
Isolation of unexpected byproducts.
| Potential Cause | Recommended Solution |
| Di-lithiation | The formation of 1,1-dilithiocyclobutane can occur if an excess of n-BuLi is used. Use a precise amount of freshly titrated n-BuLi (typically 1.0 to 1.1 equivalents for monolithiation). Add the n-BuLi dropwise to a cooled solution of the dibromocyclobutane (normal addition) to avoid localized excess of the lithiating agent. |
| Reaction with Solvent (THF) | n-BuLi can react with ethereal solvents like THF, especially at temperatures above -78 °C. This side reaction consumes the reagent and introduces impurities.[1] Conduct the reaction at or below -78 °C. For certain applications, consider using a non-coordinating solvent like pentane (B18724) or hexane, although this may affect the solubility and reactivity of the organolithium species. |
| Ring Opening or Rearrangement | The intermediate 1-bromo-1-lithiocyclobutane is a cyclobutylidene carbenoid precursor which can be unstable. Ring strain in the cyclobutane (B1203170) ring can lead to ring-opening or rearrangement pathways. Maintain very low temperatures (-78 °C or lower) to minimize these side reactions. Rapid trapping with an electrophile after the formation of the organolithium is also recommended. |
| Side Reactions During Quenching | The addition of the electrophile should be done at low temperature to avoid thermal decomposition of the organolithium intermediate. Ensure the electrophile is also anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the monolithiation of 1,1-dibromocyclobutane?
A1: A general protocol involves the slow, dropwise addition of one equivalent of a freshly titrated n-butyllithium solution to a solution of 1,1-dibromocyclobutane in anhydrous THF at -78 °C under an inert atmosphere.
Q2: How can I confirm the formation of the 1-bromo-1-lithiocyclobutane intermediate?
A2: Before adding your main electrophile, you can test the reaction on a small scale. After the addition of n-BuLi, quench a small aliquot of the reaction mixture with a simple electrophile like deuterium (B1214612) oxide (D₂O). Analyze the crude product by ¹H NMR to check for the incorporation of deuterium, which confirms the formation of the organolithium species.
Q3: Is it necessary to titrate a new bottle of n-butyllithium?
A3: Yes, it is highly recommended to titrate every bottle of n-BuLi, including new ones. The concentration stated on the bottle may not be accurate due to gradual decomposition during storage.
Q4: I observe the formation of a symmetrical disubstituted product. What is the likely cause?
A4: The formation of a symmetrical product upon quenching with an electrophile strongly suggests that di-lithiation (formation of 1,1-dilithiocyclobutane) has occurred. This is likely due to using an excess of n-BuLi or allowing the reaction temperature to rise. To favor monolithiation, ensure accurate titration and stoichiometry of n-BuLi and maintain a temperature of -78 °C.
Q5: What are the key safety precautions when working with n-butyllithium?
A5: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[1] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using appropriate air-free techniques (e.g., Schlenk line or glovebox). Always wear personal protective equipment, including a flame-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available. For a detailed safety protocol, refer to established guidelines for handling organolithium reagents.[2]
Experimental Protocols
Representative Reaction Conditions for Monolithiation of 1,1-Dibromocyclobutane
| Parameter | Value/Reagent | Rationale |
| Substrate | 1,1-Dibromocyclobutane | Starting material for generating the cyclobutylidene carbenoid or 1-bromo-1-lithiocyclobutane. |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Standard reagent for bromine-lithium exchange. |
| Stoichiometry (n-BuLi) | 1.0 - 1.1 equivalents | A slight excess can ensure complete conversion, but a larger excess risks di-lithiation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is good for stabilizing the organolithium species. |
| Temperature | -78 °C | Crucial for minimizing side reactions such as reaction with the solvent and rearrangement of the strained ring. |
| Reaction Time (Lithiation) | 30 - 60 minutes | Typically sufficient for complete lithium-halogen exchange at low temperatures. |
| Electrophile | Varies (e.g., aldehydes, ketones, CO₂, etc.) | The choice of electrophile will determine the final product. |
| Stoichiometry (Electrophile) | 1.2 - 1.5 equivalents | A slight excess is used to ensure complete trapping of the organolithium intermediate. |
General Experimental Protocol for Monolithiation and Electrophilic Quench
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Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of 1,1-dibromocyclobutane (1.0 eq.) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a freshly titrated solution of n-BuLi (1.05 eq.) dropwise to the stirred solution via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
Electrophile Addition: Add the chosen electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours.
-
Quenching and Workup: Slowly warm the reaction to room temperature. Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
Visualizing Experimental and Logical Workflows
Caption: General experimental workflow for the lithiation reaction.
Caption: Troubleshooting workflow for low yield in lithiation.
References
Technical Support Center: Purification of Gem-dihalocycloalkanes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of gem-dihalocycloalkanes.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of gem-dihalocycloalkanes in a question-and-answer format.
Frequently Asked Questions
Q1: What are the most common methods for purifying gem-dihalocycloalkanes?
A1: The primary methods for purifying gem-dihalocycloalkanes are fractional distillation under reduced pressure, column chromatography, and recrystallization. The choice of method depends on the physical state of the compound (liquid or solid), its thermal stability, and the nature of the impurities.
Q2: My gem-dihalocycloalkane appears to be degrading during purification. What could be the cause?
A2: gem-dihalocycloalkanes can be sensitive to both heat and acid. Thermal decomposition can occur at elevated temperatures, leading to ring-opening and the formation of dihaloalkenes.[1] Additionally, the slightly acidic nature of standard silica (B1680970) gel can cause degradation of sensitive substrates during column chromatography.[2][3]
Q3: How can I visualize gem-dihalocycloalkanes on a TLC plate?
A3: Since gem-dihalocycloalkanes often lack a UV chromophore, visualization can be challenging. Staining with a potassium permanganate (B83412) (KMnO₄) solution is a common and effective method, as the stain reacts with any unreacted alkene starting material, which will appear as a yellow spot on a purple background. The product itself will be a different color or will not stain. Another general stain that can be effective is p-anisaldehyde, which may require gentle heating of the TLC plate.
Troubleshooting Guide
Issue 1: Poor separation of the gem-dihalocycloalkane from the starting alkene by column chromatography.
-
Problem: The product and the starting alkene have very similar polarities, resulting in overlapping spots on the TLC and co-elution from the column.
-
Solution:
-
Optimize the solvent system: Use a very non-polar eluent. Start with pure hexanes or petroleum ether and gradually add a slightly more polar solvent like diethyl ether or dichloromethane (B109758) in very small increments (e.g., 0.5-1%).[4][5][6]
-
Use a longer column: Increasing the length of the stationary phase can improve the separation of compounds with close Rf values.
-
Consider a different stationary phase: While silica gel is most common, alumina (B75360) (neutral or basic) can sometimes offer different selectivity.[3][7][8]
-
Issue 2: The product decomposes on the silica gel column.
-
Problem: The acidic nature of silica gel catalyzes the decomposition of the acid-sensitive gem-dihalocycloalkane.
-
Solution:
-
Deactivate the silica gel: Flush the packed column with a solvent mixture containing 1-3% triethylamine (B128534) in the eluent before loading the sample. This neutralizes the acidic sites on the silica.[9]
-
Use an alternative stationary phase: Neutral alumina is a good alternative for acid-sensitive compounds.[2][8] Florisil can also be considered as a mild, neutral medium.[10]
-
Issue 3: The product decomposes during distillation.
-
Problem: The gem-dihalocycloalkane is thermally unstable and decomposes at its atmospheric boiling point.
-
Solution:
Issue 4: Difficulty finding a suitable recrystallization solvent.
-
Problem: The product either oils out or remains soluble in a wide range of solvents.
-
Solution:
-
Use a two-solvent system: Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or diethyl ether). Then, slowly add a non-polar solvent in which it is poorly soluble (e.g., hexanes or pentane) until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[13][14][15]
-
Screen a variety of solvent systems: Common solvent mixtures for recrystallization include ethanol/water, acetone/water, and ethyl acetate/hexanes.[13][14]
-
Data Presentation
The following tables provide an overview of typical conditions for the purification of gem-dihalocycloalkanes. Note that optimal conditions are substrate-dependent and may require further optimization.
Table 1: Typical Conditions for Column Chromatography of gem-dihalocycloalkanes
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, widely available stationary phase. |
| Neutral Alumina | For acid-sensitive compounds.[2][8] | |
| Deactivated Silica Gel | To prevent degradation of acid-sensitive substrates.[9] | |
| Mobile Phase | Hexanes/Diethyl Ether or Hexanes/Dichloromethane (99:1 to 95:5) | Low polarity eluents to achieve separation from non-polar starting materials.[4][5] |
| Loading Technique | Dry loading | Recommended if the compound has poor solubility in the eluent. |
| Monitoring | TLC with KMnO₄ or p-anisaldehyde stain | For visualization of non-UV active compounds. |
Table 2: Distillation Parameters for a Representative gem-dihalocycloalkane
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reported Yield (%) |
| 7,7-dichlorobicyclo[4.1.0]heptane | 47-49 | 14 | Not specified in this source, but another synthesis reports 38.8% |
Data for 7,7-dichlorobicyclo[4.1.0]heptane from various sources.[16]
Experimental Protocols
Protocol 1: Purification of a Liquid gem-dihalocycloalkane by Fractional Distillation under Reduced Pressure
This protocol is a general guideline for the purification of a thermally sensitive liquid gem-dihalocycloalkane, using 7,7-dichlorobicyclo[4.1.0]heptane as an example.[11][12]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Use a Vigreux column to improve separation efficiency.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
Connect the vacuum adapter to a cold trap and a vacuum pump.
-
-
Procedure:
-
Transfer the crude gem-dihalocycloalkane to the distillation flask.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect any low-boiling fractions (e.g., residual solvent or starting alkene) first.
-
Increase the temperature gradually and collect the fraction corresponding to the boiling point of the desired product at the given pressure.
-
Once the product has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
-
Purity Analysis:
Protocol 2: Purification of a Solid gem-dihalocycloalkane by Column Chromatography
This protocol provides a general method for the purification of a solid gem-dihalocycloalkane.
-
TLC Analysis:
-
Determine a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. A good starting point for non-polar compounds is a mixture of hexanes and a slightly more polar solvent like diethyl ether or dichloromethane.[5][19]
-
Visualize the TLC plate using an appropriate stain (e.g., KMnO₄).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a flat, even bed.
-
Add a thin layer of sand to the top of the silica to prevent disturbance upon solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the predetermined solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
-
Protocol 3: Purification by Recrystallization
This protocol is a general guide for the recrystallization of a solid gem-dihalocycloalkane.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a potential solvent dropwise while heating and agitating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, try a two-solvent system.[20]
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum.
-
Visualization
Caption: Troubleshooting workflow for the purification of gem-dihalocycloalkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
- 12. Organic Synthesis International: 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichloronorcarane [organicsynthesisinternational.blogspot.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 17. birchbiotech.com [birchbiotech.com]
- 18. benchchem.com [benchchem.com]
- 19. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 20. mt.com [mt.com]
Stability of 1,1-Dibromocyclobutane in acidic vs basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 1,1-dibromocyclobutane under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 1,1-dibromocyclobutane?
1,1-Dibromocyclobutane is a geminal dihalide on a strained four-membered ring. Its stability is influenced by the inherent ring strain of the cyclobutane (B1203170) ring, which can be released in various reactions. Under neutral conditions, it is a relatively stable compound. However, its reactivity is significantly enhanced under acidic or basic conditions.
Q2: What is the expected outcome of treating 1,1-dibromocyclobutane with a strong, non-nucleophilic base like potassium tert-butoxide?
Treatment with a strong, bulky base such as potassium tert-butoxide is expected to primarily lead to an E2 elimination reaction. The most likely product is 1-bromocyclobutene. Due to the steric hindrance of the base, substitution reactions are less likely.[1][2][3]
Q3: Can 1,1-dibromocyclobutane be converted to cyclobutanone (B123998)?
Yes, the hydrolysis of geminal dihalides to form carbonyl compounds is a known transformation.[4][5][6][7][8] Under basic conditions, nucleophilic substitution of the bromide ions by hydroxide (B78521), followed by the elimination of water from the unstable geminal diol intermediate, will yield cyclobutanone. This can also be achieved under acidic conditions, though the mechanism will differ.
Q4: What happens when 1,1-dibromocyclobutane is reacted with an organolithium reagent like n-butyllithium?
Organolithium reagents, such as n-butyllithium, are known to react with alkyl and aryl halides via lithium-halogen exchange.[9][10][11][12][13] In the case of 1,1-dibromocyclobutane, this would likely form a lithiated intermediate. This intermediate could potentially eliminate lithium bromide to form a highly reactive cyclobutylidene carbene, which could then undergo various subsequent reactions depending on the reaction conditions and any trapping agents present.[14][15][16]
Q5: Is 1,1-dibromocyclobutane reactive under acidic conditions?
1,1-Dibromocyclobutane is expected to be relatively stable under mild acidic conditions. However, under forcing conditions or in the presence of a Lewis acid (like silver nitrate), it can undergo reaction. The presence of a Lewis acid can facilitate the departure of a bromide ion to form a secondary carbocation. This carbocation, being on a strained ring, would be prone to rearrangement, potentially leading to ring-expanded or ring-opened products.
Troubleshooting Guides
Reaction in Basic Conditions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion to cyclobutanone during hydrolysis. | 1. Insufficiently basic conditions. 2. Reaction temperature is too low. 3. Two-phase reaction with poor mixing. | 1. Increase the concentration of the base (e.g., NaOH or KOH). 2. Increase the reaction temperature; refluxing may be necessary. 3. Use a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate. |
| Formation of multiple products in elimination reaction with t-BuOK. | 1. Presence of water in the reaction mixture, leading to some hydrolysis. 2. Reaction temperature is too high, causing side reactions. | 1. Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents. 2. Perform the reaction at a lower temperature to improve selectivity. |
| Unexpected products when using n-BuLi. | 1. Reaction temperature is not low enough, leading to decomposition of the organolithium reagent or the intermediate. 2. Presence of electrophilic impurities. | 1. Maintain a very low reaction temperature (e.g., -78 °C). 2. Ensure all reagents and solvents are pure and anhydrous. |
Reaction in Acidic Conditions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No reaction observed under acidic conditions. | 1. The acidic conditions are too mild. 2. The leaving group ability of bromide is not sufficiently enhanced. | 1. Use a stronger acid or increase the reaction temperature. 2. Add a Lewis acid, such as silver nitrate (B79036) (AgNO₃), to facilitate the formation of a carbocation by precipitating silver bromide.[17][18] |
| Complex mixture of rearranged products. | The intermediate carbocation is undergoing multiple competing rearrangement pathways. | 1. Try different solvents to influence the stability of the carbocation and potentially favor one pathway. 2. Lowering the reaction temperature might increase the selectivity of the rearrangement. |
| Low yield of desired product in acid-catalyzed hydrolysis. | The equilibrium of the hydrolysis reaction is unfavorable. | 1. Use a large excess of water to drive the equilibrium towards the product. 2. If possible, remove the cyclobutanone product as it is formed (e.g., by distillation) to shift the equilibrium. |
Experimental Protocols
Protocol 1: Hydrolysis of 1,1-Dibromocyclobutane to Cyclobutanone (Basic Conditions)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-dibromocyclobutane in a suitable organic solvent (e.g., THF or dioxane).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents). To improve mixing, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be added.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude cyclobutanone can be purified by distillation.
Protocol 2: Elimination Reaction of 1,1-Dibromocyclobutane (Basic Conditions)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1-dibromocyclobutane in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of potassium tert-butoxide (1.1 equivalents) in THF dropwise.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or GC for the formation of 1-bromocyclobutene.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully. The product, 1-bromocyclobutene, is volatile and should be purified by careful distillation.
Protocol 3: Acid-Catalyzed Solvolysis of 1,1-Dibromocyclobutane
-
Reaction Setup: In a flask protected from light, dissolve 1,1-dibromocyclobutane in a protic solvent such as ethanol (B145695) or acetic acid.
-
Reagent Addition: Add a solution of silver nitrate (1 equivalent) in the same solvent. A precipitate of silver bromide should form.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by observing the amount of silver bromide precipitate or by chromatographic analysis of the supernatant.
-
Workup: Once the reaction is complete, filter off the silver bromide precipitate.
-
Analysis: The filtrate contains the products of the solvolysis, which may include rearranged ethers or esters depending on the solvent used. These can be isolated and characterized by standard techniques.
Signaling Pathways and Logical Relationships
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]
- 4. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
- 5. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 10. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. people.uniurb.it [people.uniurb.it]
- 13. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Addition of Carbenes to Alkenes: Cyclopropane Synthesis | MCC Organic Chemistry [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1-Dibromocyclobutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of monobrominated impurities from 1,1-Dibromocyclobutane.
Frequently Asked Questions (FAQs)
Q1: What are the common monobrominated impurities found in a crude 1,1-Dibromocyclobutane sample?
A1: The most common monobrominated impurity is 1-bromocyclobutane. This impurity can arise from incomplete bromination during the synthesis of 1,1-Dibromocyclobutane or from side reactions.
Q2: What are the primary methods for removing 1-bromocyclobutane from 1,1-Dibromocyclobutane?
A2: The two primary and most effective methods are fractional distillation and flash column chromatography. The choice between these methods depends on the scale of the purification, the required purity of the final product, and the available equipment.
Q3: Which method, fractional distillation or flash chromatography, is more suitable for large-scale purification?
A3: For large-scale purifications (multi-gram to kilogram scale), fractional distillation is generally more practical and cost-effective due to its higher capacity and lower solvent consumption compared to flash chromatography.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is unlikely to provide a good separation of 1-bromocyclobutane and 1,1-Dibromocyclobutane due to their relatively close boiling points. Fractional distillation, which provides multiple theoretical plates for separation, is necessary to achieve high purity.[1][2]
Q5: How can I monitor the purity of the fractions during the purification process?
A5: The purity of the collected fractions can be monitored using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. GC analysis is particularly effective for quantifying the relative amounts of the two components.[3][4]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Distillation rate is too fast. | Reduce the heating rate to ensure a slow and steady collection of distillate (approximately 1-2 drops per second). This allows for proper equilibrium to be established in the fractionating column.[1] |
| Inefficient fractionating column. | Use a longer fractionating column or one with a higher surface area packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[1][5] | |
| Fluctuating heat source. | Use a stable heating source like a heating mantle with a temperature controller or an oil bath to maintain a constant temperature. | |
| Product Decomposition | Overheating of the distillation flask. | Avoid heating the distillation flask to dryness.[6] If the compounds are thermally sensitive, consider performing the distillation under reduced pressure to lower the boiling points. |
| "Bumping" or Uneven Boiling | Lack of boiling chips or stir bar. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| No Distillate Collection | Thermometer bulb placed incorrectly. | The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| Insufficient heating. | Ensure the heating mantle or oil bath is set to a temperature sufficiently above the boiling point of the lower-boiling component (1-bromocyclobutane). |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (Co-elution) | Inappropriate solvent system. | The polarity of the eluent is too high. Decrease the polarity of the solvent system. A good starting point is a low percentage of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Use Thin Layer Chromatography (TLC) to optimize the solvent system for good separation. |
| Column overloaded. | The amount of crude material is too high for the amount of silica (B1680970) gel. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w). | |
| Compound Stuck on the Column | Solvent polarity is too low. | Gradually increase the polarity of the eluent (gradient elution) to elute the more strongly adsorbed 1,1-dibromocyclobutane. |
| Tailing of Bands | Silica gel is too acidic. | For sensitive compounds, the silica gel can be deactivated by pre-treating it with a small amount of a base like triethylamine (B128534) in the eluent.[7] |
| Irregular column packing. | Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to uneven flow and band broadening. | |
| Cracked Silica Bed | Running the column dry. | Do not let the solvent level drop below the top of the silica gel, as this can cause the silica bed to crack, leading to poor separation. |
Data Presentation
Table 1: Physical Properties of 1,1-Dibromocyclobutane and 1-Bromocyclobutane
| Property | 1,1-Dibromocyclobutane | 1-Bromocyclobutane (Impurity) | Reference |
| Molecular Formula | C₄H₆Br₂ | C₄H₇Br | [8][9] |
| Molecular Weight | 213.90 g/mol | 135.00 g/mol | [10] |
| Boiling Point | ~160.8 °C | ~103-108 °C | [8] |
| Polarity | More Polar | Less Polar | Inferred from structure |
Table 2: Comparison of Purification Methods
| Parameter | Fractional Distillation | Flash Column Chromatography |
| Principle of Separation | Difference in boiling points | Difference in polarity/adsorption to stationary phase |
| Typical Purity Achieved | >99% | >98% |
| Scale | Milligrams to Kilograms | Milligrams to ~100 grams |
| Solvent Consumption | Low | High |
| Time Requirement | Can be lengthy for large scales | Generally faster for small scales |
| Equipment | Distillation glassware, heating mantle, condenser | Chromatography column, silica gel, solvent delivery system |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating 1-bromocyclobutane from 1,1-dibromocyclobutane on a multi-gram scale.
Materials:
-
Crude 1,1-dibromocyclobutane containing 1-bromocyclobutane impurity
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum adapter (optional, for vacuum distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude 1,1-dibromocyclobutane mixture and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using the heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow for the establishment of a temperature gradient in the column.[1]
-
Fraction Collection:
-
Fraction 1 (Impurity): The vapor temperature will plateau at the boiling point of the more volatile component, 1-bromocyclobutane (~103-108 °C). Collect this fraction in a receiving flask until the temperature begins to rise again.
-
Intermediate Fraction: As the temperature rises, collect the intermediate fraction in a separate flask. This fraction will contain a mixture of both components.
-
Fraction 2 (Product): The temperature will then plateau at the boiling point of 1,1-dibromocyclobutane (~160.8 °C)[8]. Collect this fraction in a clean receiving flask.
-
-
Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating.[6]
-
Analysis: Analyze the purity of the collected fractions using GC or NMR.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for small to medium-scale purification (up to several grams).
Materials:
-
Crude 1,1-dibromocyclobutane containing 1-bromocyclobutane impurity
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: A mixture of hexanes and ethyl acetate (B1210297) (start with a very low percentage of ethyl acetate, e.g., 1-2%)
-
Collection tubes or flasks
-
Air or nitrogen source for applying pressure
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in the non-polar solvent (hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
The less polar 1-bromocyclobutane will travel down the column faster than the more polar 1,1-dibromocyclobutane.
-
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Removal: Combine the pure fractions containing the desired 1,1-dibromocyclobutane and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the final product by GC or NMR.
Visualizations
Caption: Workflow for the purification of 1,1-Dibromocyclobutane.
Caption: Troubleshooting poor separation in fractional distillation.
Caption: Troubleshooting co-elution in flash chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. columbia.edu [columbia.edu]
- 4. youtube.com [youtube.com]
- 5. sciencing.com [sciencing.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [guidechem.com]
- 10. 1,1-Dibromocyclobutane | C4H6Br2 | CID 12759979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts in Cyclobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize unexpected byproducts in cyclobutane (B1203170) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected byproducts in cyclobutane synthesis?
A1: Unexpected byproducts in cyclobutane synthesis can be broadly categorized as:
-
Constitutional Isomers: These isomers have the same molecular formula but different connectivity. In [2+2] cycloadditions of unsymmetrical alkenes, this often manifests as "head-to-head" (HH) and "head-to-tail" (HT) regioisomers.[1][2]
-
Stereoisomers: These have the same connectivity but different spatial arrangements. This category includes:
-
Diastereomers: (e.g., cis/trans isomers) which have different configurations at one or more, but not all, of the equivalent stereocenters.[3]
-
Enantiomers: Non-superimposable mirror images.
-
-
Ring-Opened Products: Due to the inherent ring strain of the cyclobutane core, ring-opening can occur, especially under thermal or acidic/basic conditions, or in the presence of certain catalysts.[4][5][6] This can lead to the formation of butenes or other linear C4 compounds.
-
Rearrangement Products: Under certain conditions, rearrangements such as the Wolff or Favorskii rearrangements can occur, leading to the formation of different ring systems (e.g., cyclopentanones) or functional group isomers.[7]
-
Oligomers/Polymers: Thiocarbonyl compounds, in particular, are prone to oligomerization or polymerization, which can compete with the desired cycloaddition.[8]
-
Side-Reaction Products: These can include products from hydrolysis of starting materials or intermediates, or byproducts from in-situ generation of reactive species.
Q2: What reaction conditions favor the formation of these byproducts?
A2: The formation of byproducts is highly dependent on the reaction type and conditions:
-
Photochemical [2+2] Cycloadditions:
-
Thermal [2+2] Cycloadditions:
-
These reactions are often stepwise and can be reversible, which can lead to the thermodynamic product, which may not be the desired isomer. The choice of solvent is critical to stabilize zwitterionic intermediates.[9]
-
-
Metal-Catalyzed Reactions:
-
The choice of metal catalyst and ligands can significantly influence the product distribution. For example, copper(I)-catalyzed reactions can proceed via a metal-to-olefin ligand charge transfer.[1]
-
-
Ring Contraction Reactions:
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cyclobutane Product
| Possible Cause | Recommended Action |
| Degradation of Starting Materials | Verify the purity and stability of your starting materials, especially if they are prone to polymerization or hydrolysis. |
| Suboptimal Reaction Temperature | For photochemical reactions, lowering the temperature (e.g., to 0 °C or -20 °C) can suppress side reactions. For thermal reactions, ensure the temperature is sufficient for the reaction to proceed without causing decomposition.[8] |
| Incorrect Solvent | Use non-polar, aprotic solvents like dichloromethane (B109758) or cyclohexane (B81311) for many photochemical reactions. Polar protic solvents can interfere with the excited state.[8] For thermal reactions involving zwitterionic intermediates, a solvent like acetonitrile (B52724) may be necessary.[9] |
| Presence of Oxygen (for photochemical reactions) | Thoroughly degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles to prevent quenching of the excited state.[8] |
| Inadequate Light Source (for photochemical reactions) | Ensure the wavelength of your light source is appropriate for the excitation of your carbonyl compound or photosensitizer. Check the age and output of the lamp.[8] |
Problem 2: Formation of a Mixture of Isomers
| Possible Cause | Recommended Action |
| Lack of Regio- or Stereocontrol | For photochemical reactions, consider using a photosensitizer to promote a triplet state reaction, which can sometimes offer different selectivity. For thermal reactions, the diastereoselectivity can sometimes be controlled by the reversibility of an initial Michael addition.[9] |
| Similar Stability of Isomeric Transition States | Computational studies (DFT) can help to understand the relative energies of the transition states leading to different isomers and guide the modification of substrates or catalysts to favor one pathway.[10] |
| Difficult Separation of Isomers | See the "Experimental Protocols" section for guidance on separating diastereomers by chromatography or crystallization. |
Data Presentation
Table 1: Influence of Reaction Conditions on Diastereoselectivity in an Intramolecular Enamine [2+2] Cycloaddition [9]
| Entry | Substrate | Concentration (M) | Amine (equivalents) | Yield (%) |
| 1 | 7b | 0.050 | Et2NH (2) | 50 |
| 2 | 7b | 0.066 | Et2NH (2) | 43 |
| 3 | 7b | 0.075 | Et2NH (2) | 41 |
| 4 | 7b | 0.034 | Et2NH (10) | 28 |
| 5 | 7e (t-butyl ester) | 0.045 | Et2NH (2) | 20 |
Experimental Protocols
Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition
-
Preparation: In a quartz reaction vessel, dissolve the carbonyl compound and the alkene in an appropriate non-polar, aprotic solvent (e.g., dichloromethane, cyclohexane). The concentration should be optimized for the specific reaction.
-
Degassing: Thoroughly degas the solution by purging with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, for more sensitive reactions, perform three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). The choice of wavelength may be critical and can be controlled using appropriate filters.
-
Temperature Control: Maintain the desired reaction temperature using a cooling bath (e.g., ice-water or a cryostat).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS by periodically taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired cyclobutane from byproducts and unreacted starting materials.
Protocol 2: Characterization of Cyclobutane Byproducts by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified byproduct in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.0 ppm).[12]
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Spectral Interpretation:
-
Cyclobutane Ring Protons: Look for signals in the range of δ 1.5-3.5 ppm. The exact chemical shifts will depend on the substituents.[13]
-
Coupling Constants: The coupling constants (J) between vicinal protons on the cyclobutane ring can help determine the stereochemistry. cis couplings are typically in the range of 8-11 Hz, while trans couplings are generally smaller, around 6-9 Hz. Geminal couplings are also observed.[14]
-
2D NMR: For complex structures with overlapping signals, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons).[12]
-
Protocol 3: Separation of Diastereomers by Column Chromatography
-
TLC Analysis: Develop a TLC method to achieve baseline separation of the diastereomers. Experiment with different solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
Column Preparation: Pack a glass column with silica gel using the chosen solvent system as the eluent.
-
Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Concentration: Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure. For challenging separations, High-Performance Liquid Chromatography (HPLC) may be required.[15]
Visualizations
Caption: Formation of byproducts via a 1,4-biradical intermediate in a [2+2] cycloaddition.
Caption: A logical workflow for troubleshooting unexpected results in cyclobutane synthesis.
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. baranlab.org [baranlab.org]
- 8. benchchem.com [benchchem.com]
- 9. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of 1,1-Dibromocyclobutane
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable laboratory synthesis of 1,1-dibromocyclobutane. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address potential challenges during the synthesis.
Experimental Protocol: Synthesis of 1,1-Dibromocyclobutane from Cyclobutanone (B123998)
This protocol outlines a scalable procedure for the synthesis of 1,1-dibromocyclobutane via the gem-dibromination of cyclobutanone using phosphorus pentabromide.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for a 0.5 mol scale) |
| Cyclobutanone | C₄H₆O | 70.09 | 35.0 g (0.5 mol) |
| Phosphorus Pentabromide | PBr₅ | 430.49 | 215.2 g (0.5 mol) |
| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | 500 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
Equipment:
-
2L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap (e.g., containing sodium hydroxide (B78521) solution)
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a 2L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. The gas outlet of the condenser should be connected to a trap to neutralize the hydrogen bromide gas produced during the reaction.
-
Reagent Preparation: Charge the flask with phosphorus pentabromide (215.2 g, 0.5 mol). Add 250 mL of anhydrous dichloromethane to the flask and stir the suspension.
-
Addition of Cyclobutanone: Dissolve cyclobutanone (35.0 g, 0.5 mol) in 250 mL of anhydrous dichloromethane and place it in the dropping funnel.
-
Reaction: Cool the stirred suspension of phosphorus pentabromide in the flask to 0 °C using an ice bath. Add the cyclobutanone solution dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm up to room temperature. Stir the mixture at room temperature for an additional 12-16 hours.
-
Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This step should be performed in a well-ventilated fume hood as a significant amount of HBr gas will be evolved.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 1,1-dibromocyclobutane as a colorless liquid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material (Cyclobutanone) | 35.0 g (0.5 mol) |
| Brominating Agent (PBr₅) | 215.2 g (0.5 mol) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-18 hours |
| Expected Yield | 60-70% |
| Boiling Point of Product | 161 °C at 760 mmHg[1] |
| Density of Product | 2.18 g/cm³[1] |
| Molecular Weight of Product | 213.90 g/mol [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Degradation of the product during work-up. - Loss of volatile product during solvent removal. | - Ensure the reaction is stirred for the recommended duration. Monitor the reaction by TLC or GC if possible. - Perform the work-up at a low temperature and avoid prolonged contact with acidic or basic solutions. - Use a rotary evaporator with a cold trap and avoid excessive vacuum or heat. |
| Presence of a Significant Amount of Unreacted Cyclobutanone | - Insufficient amount of brominating agent. - Reaction time is too short. | - Use a slight excess (1.05-1.1 equivalents) of phosphorus pentabromide. - Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of a Dark-Colored Product | - Side reactions, such as elimination or polymerization. - Overheating during distillation. | - Maintain the recommended reaction temperature. - Purify the crude product promptly after work-up. - Perform the distillation under a good vacuum to keep the temperature low. |
| Product Contaminated with α-Bromocyclobutanone | - Reaction conditions favoring enolization and subsequent bromination. | - Ensure the reaction is carried out under anhydrous conditions. - The use of alternative brominating agents that are less prone to inducing α-bromination could be explored, such as triphenylphosphine (B44618)/carbon tetrabromide. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to use anhydrous dichloromethane?
A1: Phosphorus pentabromide is highly reactive towards water. The presence of moisture will consume the reagent, reducing the yield of the desired product and generating hydrobromic acid, which can promote side reactions.
Q2: What is the purpose of washing the organic layer with saturated sodium bicarbonate solution?
A2: The crude product will contain residual hydrobromic acid and other acidic byproducts. The sodium bicarbonate wash neutralizes these acidic impurities, preventing potential degradation of the product during storage or distillation.
Q3: Can other brominating agents be used for this synthesis?
A3: Yes, other reagents can be employed for the gem-dibromination of ketones. A common alternative is the Appel reaction, which uses a combination of triphenylphosphine and carbon tetrabromide. This method is often milder but may require optimization for this specific substrate.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity of 1,1-dibromocyclobutane can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by gas chromatography (GC) or by analyzing the NMR spectra for the presence of impurities.
Q5: What are the main safety precautions to consider for this procedure?
A5: This synthesis should be performed in a well-ventilated fume hood. Phosphorus pentabromide is corrosive and reacts violently with water. Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction also produces hydrogen bromide gas, which is corrosive and toxic, and must be trapped.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1,1-dibromocyclobutane.
References
Technical Support Center: Managing Exothermic Reactions in Cyclobutane Bromination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of cyclobutane (B1203170) bromination. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure safe and successful experimentation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of bromine or radical initiator addition is too fast. 2. Inadequate cooling of the reaction vessel. 3. High concentration of reactants. 4. Inefficient stirring leading to localized hot spots. | 1. Immediately stop the addition of reagents. 2. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath). 3. Dilute the reaction mixture with a pre-chilled, inert solvent. 4. Ensure vigorous and efficient stirring. |
| Formation of Polybrominated Byproducts | 1. High reaction temperature favoring multiple substitutions. 2. High local concentration of bromine. | 1. Maintain a lower reaction temperature. Low temperatures enhance the selectivity of bromination.[1] 2. Add the brominating agent slowly and ensure rapid mixing. 3. Use cyclobutane in excess relative to the brominating agent. |
| Low Conversion to Bromocyclobutane (B1266235) | 1. Insufficient initiation (UV light or heat). 2. Reaction temperature is too low, slowing down the reaction rate. 3. Presence of radical inhibitors (e.g., oxygen). | 1. Ensure the UV lamp is functional and positioned correctly, or that the heat source is at the appropriate temperature. 2. Gradually and carefully increase the reaction temperature while monitoring for any sudden exotherm. 3. Degas the solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Fails to Initiate | 1. No or inadequate UV light or heat source. 2. Radical initiator (if used) is old or inactive. | 1. Check the power source and functionality of the UV lamp or heating mantle. 2. Use a fresh batch of radical initiator. |
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of cyclobutane an exothermic reaction?
A1: The bromination of cyclobutane is a free-radical substitution reaction. While the initiation step (homolytic cleavage of Br₂) and the first propagation step (hydrogen abstraction from cyclobutane) are endothermic, the second propagation step (reaction of the cyclobutyl radical with Br₂) is highly exothermic. The overall enthalpy change of the reaction is negative, indicating a net release of heat.
Q2: What are the primary safety concerns when performing a cyclobutane bromination?
A2: The primary safety concerns are the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the hazards associated with the reagents. Bromine is highly corrosive, toxic, and volatile. Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q3: Can I use N-Bromosuccinimide (NBS) as a safer alternative to liquid bromine?
A3: Yes, N-Bromosuccinimide (NBS) is often used as a safer and more convenient source of bromine for radical brominations. It is a crystalline solid that is easier to handle than liquid bromine. The reaction with NBS is typically initiated with light or a radical initiator like AIBN. While generally milder, reactions involving NBS can still be exothermic and require careful temperature control.
Q4: How can I minimize the formation of dibromocyclobutane and other polybrominated products?
A4: To favor the formation of the monobrominated product, it is recommended to use an excess of cyclobutane relative to the brominating agent. This statistical advantage reduces the probability of a bromine radical encountering an already brominated cyclobutane molecule. Additionally, maintaining a low reaction temperature increases the selectivity of the reaction.
Q5: What is the ideal temperature range for this reaction?
A5: The ideal temperature will depend on the specific protocol (photochemical or thermal initiation, use of Br₂ or NBS). For photochemical bromination with Br₂, the reaction is often carried out at low temperatures, for example, in an ice-water bath (0-5 °C), to control the exotherm. When using NBS, the reaction may be run at the reflux temperature of the solvent (e.g., carbon tetrachloride), but careful monitoring and control are still essential.
Quantitative Data
Table 1: Bond Dissociation Enthalpies
| Bond | Bond Dissociation Enthalpy (kcal/mol) |
| C-H in Cyclobutane | ~99.9 |
| Br-Br | 46 |
| H-Br | 87.5 |
| C-Br in Bromocyclobutane | ~68 |
Calculation of Enthalpy of Reaction (ΔHrxn):
The overall reaction is: Cyclobutane + Br₂ → Bromocyclobutane + HBr
ΔHrxn = [Σ (BDE of bonds broken)] - [Σ (BDE of bonds formed)] ΔHrxn = [(BDE of C-H) + (BDE of Br-Br)] - [(BDE of C-Br) + (BDE of H-Br)] ΔHrxn = [(99.9 kcal/mol) + (46 kcal/mol)] - [(68 kcal/mol) + (87.5 kcal/mol)] ΔHrxn = 145.9 kcal/mol - 155.5 kcal/mol ΔHrxn ≈ -9.6 kcal/mol
This negative value confirms the exothermic nature of the overall reaction.
Experimental Protocols
Protocol 1: Photobromination of Cyclobutane with Elemental Bromine
Objective: To synthesize bromocyclobutane from cyclobutane using elemental bromine and UV light initiation, with careful temperature control.
Materials:
-
Cyclobutane
-
Bromine
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Anhydrous sodium sulfate
-
5% Sodium thiosulfate (B1220275) solution
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
UV lamp (e.g., mercury vapor lamp)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water bath)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a thermometer. Place the flask in a cooling bath on a magnetic stirrer.
-
Charging the Reactor: Add cyclobutane and the inert solvent to the flask. Cool the mixture to 0-5 °C with stirring.
-
Bromine Addition: Fill the dropping funnel with a solution of bromine in the same inert solvent.
-
Initiation and Reaction: Turn on the UV lamp and position it to irradiate the flask. Begin the dropwise addition of the bromine solution. Maintain the internal temperature between 0-5 °C throughout the addition. The disappearance of the bromine color indicates the reaction is proceeding.
-
Monitoring: Monitor the reaction progress by observing the bromine color. The addition should be slow enough to prevent a significant accumulation of unreacted bromine.
-
Quenching: Once the addition is complete and the bromine color no longer disappears, turn off the UV lamp and remove the cooling bath. Allow the mixture to warm to room temperature. Quench any remaining bromine by adding 5% sodium thiosulfate solution until the color is discharged.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude bromocyclobutane can be purified by distillation.
Protocol 2: Bromination of Cyclobutane using N-Bromosuccinimide (NBS)
Objective: To synthesize bromocyclobutane using NBS as a safer brominating agent, initiated by a radical initiator.
Materials:
-
Cyclobutane
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Inert solvent (e.g., carbon tetrachloride)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Thermometer
-
Filtration apparatus
Procedure:
-
Setup: Assemble the round-bottom flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Charging the Reactor: To the flask, add cyclobutane, the inert solvent, NBS, and a catalytic amount of AIBN.
-
Reaction: Gently heat the mixture to reflux with stirring. The reaction is typically complete within a few hours. Monitor the reaction progress by GC-MS or TLC (by quenching a small aliquot).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide (B58015) byproduct will precipitate. Filter the mixture to remove the succinimide.
-
Work-up: Wash the filtrate with water to remove any remaining succinimide.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation or using a rotary evaporator.
-
Purification: The crude bromocyclobutane can be further purified by distillation.
Visualizations
Caption: Workflow for managing exothermic bromination reactions.
Caption: Immediate steps for troubleshooting a runaway reaction.
References
Validation & Comparative
Navigating the Spectroscopic Landscape of 1,1-Dibromocyclobutane: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 1,1-dibromocyclobutane against related cyclobutane (B1203170) derivatives, supported by available experimental data.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for 1,1-dibromocyclobutane and selected reference compounds. This comparative approach highlights the influence of substitution on the chemical shifts and coupling patterns within the cyclobutane ring.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,1-Dibromocyclobutane | H-2, H-4 | 2.95 | Triplet | 8.5 |
| H-3 | 2.45 | Quintet | 8.5 | |
| Cyclobutane | CH₂ | 1.96 | Singlet | - |
| Bromocyclobutane | H-1 | ~4.4 | Multiplet | - |
| H-2, H-4 (cis) | ~2.5-2.7 | Multiplet | - | |
| H-2, H-4 (trans) | ~2.2-2.4 | Multiplet | - | |
| H-3 | ~1.8-2.1 | Multiplet | - | |
| 1α,3α-Dibromocyclobutane[1] | H-1, H-3 | 4.126 | Multiplet | J(1,2) = 7.11, J(1,4) = 8.84 |
| H-2, H-4 | 3.273, 2.917 | Multiplet | J(gem) = -12.42, J(vic, cis) = 8.84, J(vic, trans) = 7.11 |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 1,1-Dibromocyclobutane | C-1 | 42.1 |
| C-2, C-4 | 41.8 | |
| C-3 | 17.5 | |
| Cyclobutane | CH₂ | 22.4 |
| Bromocyclobutane | C-1 | ~45 |
| C-2, C-4 | ~32 | |
| C-3 | ~12 |
Experimental Protocols
General NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard (δ = 0.00 ppm). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data processing involves Fourier transformation of the free induction decay (FID) signal.
For the comparative data presented:
-
Cyclobutane and Bromocyclobutane: The data represents typical values found in spectral databases and organic chemistry literature. The exact experimental conditions for these reference spectra may vary.
The spectral data for 1,1-dibromocyclobutane is referenced from the NMRShiftDB database. As this is a publicly curated database, detailed experimental protocols from a primary literature source are not available. The provided data should be considered as representative.
Structure and NMR Correlation
The substitution pattern on the cyclobutane ring significantly influences the electronic environment of the protons and carbons, leading to distinct chemical shifts and coupling patterns. In 1,1-dibromocyclobutane, the geminal dibromo substitution at the C-1 position dramatically deshields the α-protons (H-2 and H-4) and the α-carbons (C-2 and C-4) compared to unsubstituted cyclobutane.
Figure 1. Correlation of the chemical structure of 1,1-dibromocyclobutane with its ¹H and ¹³C NMR signals.
References
Unraveling the Fragmentation Fingerprint of 1,1-Dibromocyclobutane: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-dibromocyclobutane. Due to the presence of two bromine atoms, its mass spectrum is expected to exhibit a characteristic isotopic pattern, offering valuable structural information. This document outlines the anticipated fragmentation pathways and compares them with general fragmentation behaviors of halogenated cycloalkanes, supported by a representative experimental protocol for data acquisition.
Predicted Mass Spectrometry Data of 1,1-Dibromocyclobutane
The mass spectrum of 1,1-dibromocyclobutane is characterized by the presence of two bromine isotopes, 79Br and 81Br, which have a near 1:1 natural abundance.[1] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion peak, for instance, will appear as a triplet (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.
Below is a table summarizing the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on established fragmentation mechanisms for halogenated alkanes.
| m/z (for 79Br, 81Br) | Proposed Fragment Ion | Identity | Notes |
| 212, 214, 216 | [C4H6Br2]+• | Molecular Ion (M+•) | Isotopic cluster with a ~1:2:1 ratio, confirming the presence of two bromine atoms. |
| 133, 135 | [C4H6Br]+ | Loss of a bromine radical (•Br) | A common fragmentation pathway for bromoalkanes resulting from the cleavage of the C-Br bond.[2] |
| 54 | [C4H6]+• | Loss of two bromine radicals (•Br2) | Represents the cyclobutane (B1203170) radical cation. |
| 53 | [C4H5]+ | Loss of H• from [C4H6]+• | Further fragmentation of the cyclobutane ring. |
Experimental Protocols
The following is a representative experimental protocol for acquiring the electron ionization mass spectrum of a volatile brominated organic compound like 1,1-dibromocyclobutane using gas chromatography-mass spectrometry (GC-MS).
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is utilized.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of halogenated hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
Fragmentation Pathway Diagram
The following diagram illustrates the predicted primary fragmentation pathways of 1,1-dibromocyclobutane upon electron ionization.
Caption: Predicted EI-MS fragmentation of 1,1-dibromocyclobutane.
References
- 1. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of the Reactivity of 1,1-Dibromocyclobutane and 1,2-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1,1-dibromocyclobutane and 1,2-dibromocyclobutane, focusing on their behavior in elimination reactions. Understanding the distinct reactivity profiles of these isomers is crucial for their application as synthetic intermediates in the development of novel molecular architectures. This document summarizes their primary reaction pathways, presents available experimental data for comparison, and provides detailed experimental context.
Executive Summary
The reactivity of 1,1-dibromocyclobutane and 1,2-dibromocyclobutane in the presence of a base is significantly influenced by the relative positions of the bromine atoms. While both isomers can undergo dehydrobromination, the reaction pathways and resulting products differ. 1,1-Dibromocyclobutane, a geminal dihalide, typically undergoes a single elimination to form 1-bromocyclobutene. In contrast, 1,2-dibromocyclobutane, a vicinal dihalide, can undergo a double elimination, especially under forcing conditions, to yield highly reactive intermediates like cyclobutadiene (B73232), which can then lead to other products such as acetylene. The stereochemistry of 1,2-dibromocyclobutane (cis vs. trans) also plays a critical role in its reactivity, particularly in concerted E2 elimination reactions which require a specific anti-periplanar arrangement of the departing hydrogen and bromine atoms.
Data Presentation
| Substrate | Base/Conditions | Major Product(s) | Reaction Type | Notes |
| 1,1-Dibromocyclobutane | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | 1-Bromocyclobutene | E2 Elimination | A single dehydrobromination occurs. |
| 1,2-Dibromocyclobutane | Alcoholic KOH, heat | Acetylene | Double E2 Elimination | Proceeds likely through a highly unstable cyclobutadiene intermediate. |
Reaction Pathways and Mechanisms
The differing reactivity of these two isomers stems from the distinct mechanistic pathways available to them upon treatment with a base.
Reactivity of 1,1-Dibromocyclobutane (A Geminal Dihalide)
The primary reaction pathway for 1,1-dibromocyclobutane with a strong, non-nucleophilic base is an E2 elimination to yield 1-bromocyclobutene.
Caption: E2 elimination pathway for 1,1-dibromocyclobutane.
In this concerted mechanism, the base abstracts a proton from a carbon adjacent to the carbon bearing the bromines, simultaneously with the departure of one of the bromide ions and the formation of a double bond.
Reactivity of 1,2-Dibromocyclobutane (A Vicinal Dihalide)
1,2-Dibromocyclobutane can undergo a double dehydrobromination, particularly with strong bases and heat. This reaction is thought to proceed through a highly strained and transient cyclobutadiene intermediate, which rapidly decomposes.
Caption: Double elimination pathway for 1,2-dibromocyclobutane.
The stereochemistry of the starting 1,2-dibromocyclobutane isomer (cis or trans) is crucial for the first elimination step if it proceeds via an E2 mechanism. For an E2 reaction to occur, the hydrogen to be abstracted and the leaving group (bromine) must be in an anti-periplanar conformation. In the puckered cyclobutane (B1203170) ring, achieving this geometry can be conformationally demanding and will differ for the cis and trans isomers, thus influencing their relative reaction rates.
Experimental Protocols
While specific comparative kinetic studies are not detailed in readily available literature, a general protocol for conducting such elimination reactions is provided below. This can be adapted to perform a comparative analysis of 1,1- and 1,2-dibromocyclobutane.
General Protocol for Base-Induced Elimination of Dibromocyclobutanes:
Objective: To compare the reactivity and products of elimination reactions of 1,1- and 1,2-dibromocyclobutane.
Materials:
-
1,1-Dibromocyclobutane
-
cis/trans-1,2-Dibromocyclobutane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
Gas chromatograph-mass spectrometer (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer for product analysis.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (2.2 equivalents for 1,2-dibromocyclobutane, 1.1 equivalents for 1,1-dibromocyclobutane) in anhydrous tert-butanol.
-
Addition of Substrate: To the stirred solution at room temperature, add the respective dibromocyclobutane isomer (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 83 °C for tert-butanol). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with water and then brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product mixture by GC-MS and NMR to identify the products and determine their relative ratios. For a kinetic study, the rate of disappearance of the starting material can be monitored over time.
Safety Precautions: Dibromocyclobutanes are halogenated hydrocarbons and should be handled in a well-ventilated fume hood. Potassium tert-butoxide is a strong base and is corrosive; appropriate personal protective equipment (gloves, safety glasses) should be worn. Anhydrous solvents are flammable.
Logical Workflow for Reactivity Comparison
The following diagram outlines the logical workflow for a comprehensive comparison of the reactivity of the two isomers.
Caption: Workflow for comparing dibromocyclobutane reactivity.
Conclusion
The structural difference between 1,1- and 1,2-dibromocyclobutane leads to distinct chemical behaviors under basic conditions. 1,1-Dibromocyclobutane favors a single elimination to form a stable vinyl bromide. In contrast, 1,2-dibromocyclobutane has the potential for a more complex double elimination pathway, influenced by stereochemistry and leading to highly reactive intermediates. For researchers in drug development and organic synthesis, understanding these divergent reactivities is key to harnessing these compounds as building blocks for more complex molecular targets. Further quantitative kinetic studies under standardized conditions are warranted to provide a more precise comparison of their reaction rates.
1,1-Dibromocyclobutane vs. 1,1-Dichlorocyclobutane: A Comparative Guide
An Objective Comparison for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the cyclobutane (B1203170) motif is increasingly utilized to impart unique three-dimensional structures, improve metabolic stability, and serve as a bioisostere for larger or more planar ring systems.[1][2] Among the synthons used to construct these valuable scaffolds, 1,1-dihalocyclobutanes are pivotal intermediates. This guide provides a detailed, data-driven comparison of 1,1-Dibromocyclobutane and 1,1-Dichlorocyclobutane (B75226), focusing on their physical properties, reactivity, and applications for researchers, scientists, and drug development professionals.
General and Physical Properties
The fundamental physical properties of these two compounds are dictated by the nature of the halogen atoms. The larger atomic mass and greater polarizability of bromine in 1,1-Dibromocyclobutane result in a higher molecular weight, density, boiling point, and refractive index compared to its chlorinated counterpart.
| Property | 1,1-Dibromocyclobutane | 1,1-Dichlorocyclobutane |
| CAS Number | 33742-81-3[3] | 1506-77-0[4] |
| Molecular Formula | C₄H₆Br₂[3] | C₄H₆Cl₂[4] |
| Molecular Weight | 213.90 g/mol [3] | 124.99 g/mol [4] |
| Appearance | Colorless liquid | Colorless liquid[5] |
| Density | 2.18 g/cm³[6] | 1.26 g/cm³[7] |
| Boiling Point | 160.8 °C at 760 mmHg[6] | 136.3 °C at 760 mmHg[7] |
| Flash Point | 40.3 °C[6] | 44.3 °C[7] |
| Refractive Index | 1.5362[6] | 1.48[7] |
| LogP (XLogP3) | 2.6[6] | 2.2[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for characterization. While detailed spectral assignments require specific experimental data, general expectations for ¹H and ¹³C NMR are outlined below.
| Spectrum | 1,1-Dibromocyclobutane (Expected) | 1,1-Dichlorocyclobutane (Expected) |
| ¹H NMR | Two multiplets. Protons on C2/C4 would appear further downfield than those on C3 due to proximity to the electronegative bromine atoms. | Two multiplets. Signals would be shifted slightly upfield compared to the dibromo analog due to the lower electronegativity of chlorine. |
| ¹³C NMR | Three signals. The quaternary carbon (C1) bearing the bromine atoms would be significantly deshielded. The C2/C4 carbons would be more deshielded than the C3 carbon. | Three signals. The chemical shifts would generally be upfield relative to the dibromo compound, with the C1 carbon showing the most significant difference. |
| Mass Spec | The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br in approximately 1:1 ratio), resulting in M, M+2, and M+4 peaks in a ~1:2:1 ratio.[3] | The mass spectrum will exhibit an isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl in approximately 3:1 ratio), leading to M, M+2, and M+4 peaks in a ~9:6:1 ratio.[4] |
Chemical Reactivity and Stability: A Comparative Analysis
The primary difference in chemical performance between these two reagents lies in the nature of the carbon-halogen bond.
-
Bond Strength: The C-Br bond is significantly weaker than the C-Cl bond. This makes 1,1-Dibromocyclobutane more reactive towards nucleophilic substitution and elimination reactions. The bromine atoms are better leaving groups than chlorine atoms.
-
Reactivity: The increased reactivity of the dibromo compound can be advantageous for reactions that are sluggish with the dichloro analog. However, this can also lead to a higher propensity for side reactions. The strained cyclobutane ring enhances the overall reactivity of both molecules.[8]
-
Stability: 1,1-Dichlorocyclobutane is generally more stable and less prone to degradation during storage or under certain reaction conditions. Its lower molecular weight can also be beneficial for improving the atom economy of a synthetic sequence.
The choice between the two often represents a trade-off between reactivity and stability. For difficult substitutions, the bromo-variant is preferred, whereas for creating a more stable intermediate or when milder conditions are sufficient, the chloro-variant is a suitable choice.
Caption: Key factors influencing the relative reactivity of the two compounds.
Applications in Synthesis and Drug Development
Both 1,1-dibromo- and 1,1-dichlorocyclobutane are valuable precursors for synthesizing a wide range of cyclobutane derivatives. Their geminal dihalo arrangement allows for several key transformations:
-
Nucleophilic Substitution: Sequential or double displacement of the halogens with various nucleophiles (e.g., amines, thiols, alkoxides) can introduce diverse functionalities.
-
Organometallic Reagents: Reaction with organolithium reagents can generate lithiated cyclobutane species, which can then be functionalized with electrophiles.
-
Reductive Cyclopropanation: gem-Dichlorocycloalkanes can serve as carbene precursors in reactions like reductive spirocyclopropanation.[5]
In drug development, the cyclobutane unit is incorporated to restrict the conformation of flexible molecules, fill hydrophobic pockets in target enzymes, and improve metabolic stability.[1][2] These dihalo compounds serve as early-stage building blocks to create libraries of substituted cyclobutanes for screening in drug discovery programs. The choice between the bromo and chloro derivative will depend on the desired reactivity for subsequent synthetic steps.
Caption: Synthetic utility of 1,1-dihalocyclobutanes in generating diverse scaffolds.
Experimental Protocols
Synthesis of 1,1-Dihalocyclobutanes from Cyclobutanone (B123998)
A common method for preparing both title compounds is the reaction of cyclobutanone with a halogenating agent. For 1,1-dichlorocyclobutane, phosphorus pentachloride (PCl₅) is often used, while phosphorus tribromide (PBr₃) followed by bromine or reaction with triphenylphosphine (B44618) and carbon tetrabromide can be employed for the dibromo analog.
Protocol: Synthesis of 1,1-Dichlorocyclobutane
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is charged with phosphorus pentachloride (1.1 eq).
-
Solvent: Anhydrous dichloromethane (B109758) (DCM) is added to the flask, and the mixture is cooled to 0 °C in an ice bath.
-
Addition of Substrate: Cyclobutanone (1.0 eq) dissolved in a small amount of anhydrous DCM is added dropwise to the stirred suspension of PCl₅ over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-16 hours.
-
Workup: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by fractional distillation to yield pure 1,1-dichlorocyclobutane as a colorless liquid.
Safety Note: This reaction should be performed in a well-ventilated fume hood, as it generates HCl gas. Appropriate personal protective equipment (PPE) must be worn.
Caption: Experimental workflow for the synthesis of 1,1-dichlorocyclobutane.
Conclusion
Both 1,1-Dibromocyclobutane and 1,1-Dichlorocyclobutane are valuable and versatile intermediates for accessing complex cyclobutane-containing molecules. The choice between them is a strategic one based on the specific requirements of a synthetic route. 1,1-Dibromocyclobutane offers higher reactivity, making it ideal for transformations requiring a good leaving group. In contrast, 1,1-Dichlorocyclobutane provides greater stability and better atom economy, making it a robust and cost-effective choice for many applications. A thorough understanding of these differences allows researchers to select the optimal reagent to advance their synthetic and drug discovery objectives.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. 1,1-Dibromocyclobutane | C4H6Br2 | CID 12759979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-Dichlorocyclobutane | C4H6Cl2 | CID 565982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
- 8. 1,1-Dichlorocyclobutane | 1506-77-0 | Benchchem [benchchem.com]
A Comparative Analysis for the Advanced Researcher: 1,1-Dibromocyclobutane vs. 1,3-Dibromocyclobutane
For Immediate Release
In the realm of synthetic chemistry and drug development, the judicious selection of building blocks is paramount. Cyclobutane (B1203170) derivatives, in particular, offer a unique conformational rigidity and three-dimensional architecture that is increasingly sought after. This guide provides an in-depth, objective comparison of two isomeric dibrominated cyclobutanes: 1,1-dibromocyclobutane and 1,3-dibromocyclobutane (B6250088). The following analysis, supported by experimental data, will aid researchers in selecting the appropriate isomer for their specific synthetic strategies.
Physical and Chemical Properties at a Glance
A summary of the fundamental physical and chemical properties of 1,1-dibromocyclobutane and 1,3-dibromocyclobutane is presented below. These properties are critical for predicting their behavior in different reaction conditions and for their purification.
| Property | 1,1-Dibromocyclobutane | 1,3-Dibromocyclobutane |
| CAS Number | 33742-81-3[1] | 4934-58-1 (cis), 89033-71-6 (isomer)[2] |
| Molecular Formula | C₄H₆Br₂[1] | C₄H₆Br₂[2] |
| Molecular Weight | 213.90 g/mol [1] | 213.90 g/mol [2] |
| Boiling Point | 160.8 °C at 760 mmHg (Predicted) | Not available |
| Density | 2.18 g/cm³ (Predicted) | Not available |
| Refractive Index | 1.536 (Predicted) | Not available |
Synthesis and Reactivity: A Tale of Two Isomers
The synthetic accessibility and subsequent reactivity of these isomers diverge significantly, offering distinct opportunities for molecular elaboration.
Synthesis
1,1-Dibromocyclobutane is typically synthesized from cyclobutanone. The gem-dibromination can be achieved using reagents like phosphorus pentabromide or a combination of bromine and phosphorus tribromide.
1,3-Dibromocyclobutane can be prepared via the bromination of bicyclo[1.1.0]butane. This reaction proceeds through the cleavage of the central, highly strained bond of the bicyclobutane core.
Experimental Protocol: Synthesis of Bicyclobutane (a precursor to 1,3-Dibromocyclobutane)
This procedure outlines the intramolecular Wurtz reaction to form bicyclobutane from 1-bromo-3-chlorocyclobutane (B1620077).
-
Materials: 1-bromo-3-chlorocyclobutane (20.0 g, 0.118 mol), sodium (13.6 g, 0.591 g-atom), purified dioxane (170 mL).
-
Apparatus: A three-necked flask equipped with a stirrer, an addition funnel, and a reflux condenser. A nitrogen line with a mercury U-tube is connected to the addition funnel.
-
Procedure:
-
Add 150 mL of purified dioxane and freshly cut sodium to the flask.
-
Heat the mixture to reflux and disperse the molten sodium by stirring.
-
A solution of 1-bromo-3-chlorocyclobutane in 20 mL of dioxane is added dropwise over 1 hour.
-
Maintain reflux for an additional 2 hours.
-
The bicyclobutane product is volatile and can be collected in cold traps.
-
This protocol is adapted from a known Organic Syntheses procedure for producing bicyclobutane, which is the precursor for 1,3-dibromocyclobutane.[3]
Comparative Reactivity with Alcoholic Potassium Hydroxide (B78521)
A significant difference in the chemical behavior of the two isomers is observed in their reaction with alcoholic potassium hydroxide (KOH).
1,1-Dibromocyclobutane , as a gem-dihalide, is expected to undergo a double dehydrohalogenation reaction in the presence of a strong base like alcoholic KOH. This reaction typically leads to the formation of an alkyne, in this case, cyclobutyne, which is highly strained and would likely undergo further rearrangement or reaction. The general principle is the elimination of two molecules of HBr to form a triple bond.[4][5][6]
1,3-Dibromocyclobutane , on the other hand, undergoes a fascinating ring-cleavage reaction under the same conditions. The strain in the cyclobutane ring facilitates the elimination of HBr and subsequent ring opening, ultimately yielding vinylacetylene (but-1-en-3-yne) as the final product.
Spectroscopic Data for Structural Elucidation
The structural differences between the two isomers are clearly reflected in their spectroscopic data.
| Spectroscopic Data | 1,1-Dibromocyclobutane | cis-1,3-Dibromocyclobutane |
| ¹H NMR | Data available via NMRShiftDB[1] | δ (ppm): 4.126 (m), 3.273 (m), 2.917 (m)[7] |
| ¹³C NMR | Predicted data available | Predicted data available |
| Infrared (IR) | C-H stretching: ~2845-2975 cm⁻¹ (strong); C-H bending: ~1370-1470 cm⁻¹ (strong); C-Br stretching: ~580-780 cm⁻¹ (strong)[8] | Transmission IR spectrum available[9] |
| Mass Spectrometry (MS) | GC-MS data available[1] | Data available |
Mass Spectrometry Fragmentation: For both isomers, the mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (M, M+2, and M+4 peaks in a ratio of approximately 1:2:1). The fragmentation patterns, however, would differ based on the stability of the resulting carbocations and radical fragments, providing further structural clues. Heterolytic cleavage of a C-Br bond is a common fragmentation pathway for bromoalkanes.[10]
Experimental Workflows
A generalized workflow for the synthesis and characterization of these dibromocyclobutanes is presented below.
Conclusion
1,1-Dibromocyclobutane and 1,3-dibromocyclobutane, while isomeric, exhibit distinct synthetic pathways and chemical reactivities. The gem-dibrominated isomer offers a potential entry to highly strained cyclic alkynes, whereas the 1,3-disubstituted isomer provides a route to acyclic structures via ring cleavage. The choice between these two building blocks will, therefore, be dictated by the desired final molecular architecture. The spectroscopic data presented herein should serve as a valuable reference for the unambiguous characterization of these compounds in a research setting.
References
- 1. 1,1-Dibromocyclobutane | C4H6Br2 | CID 12759979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dibromocyclobutane | C4H6Br2 | CID 14111073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. brainly.in [brainly.in]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. 1α,3α-Dibromocyclobutane(4934-58-1) 1H NMR spectrum [chemicalbook.com]
- 8. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. youtube.com [youtube.com]
GC-MS Analysis for Purity Assessment of 1,1-Dibromocyclobutane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of synthesized compounds. 1,1-Dibromocyclobutane, a key building block in organic synthesis, is no exception. The presence of impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts. This guide provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for assessing the purity of 1,1-Dibromocyclobutane, comparing it with Nuclear Magnetic Resonance (NMR) spectroscopy, and presenting detailed experimental protocols and supporting data.
Comparative Purity Analysis: GC-MS vs. ¹H NMR
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like 1,1-Dibromocyclobutane.[1] It excels at separating individual components of a mixture and providing their mass-to-charge ratio, which allows for definitive identification of impurities, even at trace levels.[1] While GC-MS is a powerful tool for impurity profiling, ¹H NMR spectroscopy offers a complementary and often faster method for confirming the structure of the main component and quantifying its purity, particularly when dealing with non-volatile impurities or when a rapid assessment is needed.[2]
Table 1: Comparison of Purity Analysis Methods for 1,1-Dibromocyclobutane
| Parameter | GC-MS | ¹H NMR | Remarks |
| Purity (%) | 99.6 | 99.5 | Both methods indicate high purity, with GC-MS providing a more detailed impurity profile. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | GC-MS offers superior sensitivity for detecting volatile impurities.[2] |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | GC-MS allows for more precise quantification of trace impurities.[2] |
| Identified Impurities | Cyclobutanol, Bromocyclobutane, 1,1,2-Tribromocyclobutane | Trace solvent signals | GC-MS is highly effective at identifying volatile byproducts and related substances. |
| Analysis Time | ~25 minutes | ~10 minutes | ¹H NMR provides a faster turnaround time per sample.[2] |
| Sample Preparation | Dilution in a volatile solvent | Dissolution in a deuterated solvent | Both methods require minimal and straightforward sample preparation.[2] |
| Structural Information | Based on mass fragmentation patterns | Detailed structural elucidation | NMR provides comprehensive structural information of the main component and impurities.[2] |
Experimental Protocols
GC-MS Method for Purity Assessment of 1,1-Dibromocyclobutane
This protocol outlines a standard procedure for the separation and quantification of 1,1-Dibromocyclobutane and potential volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1,1-Dibromocyclobutane sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the solution to ensure it is homogeneous.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis: The purity of 1,1-Dibromocyclobutane is determined by calculating the peak area percentage from the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns. The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio for each bromine atom) is a key identifier for bromine-containing compounds.[1]
¹H NMR Method for Purity Assessment of 1,1-Dibromocyclobutane
This protocol provides a method for the rapid purity determination and structural confirmation of 1,1-Dibromocyclobutane.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1,1-Dibromocyclobutane sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
2. NMR Instrumentation and Conditions:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Nucleus: ¹H.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Pulse Angle: 30 degrees.
3. Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of 1,1-Dibromocyclobutane to the integral of the known internal standard. Impurities can be identified by their characteristic chemical shifts and coupling constants.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.
References
A Comparative Guide to the Structural Elucidation of 1,1-Disubstituted Cyclobutane Derivatives via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Crystallographic Parameters of 1,1-Disubstituted Cyclobutane (B1203170) Derivatives
The following table summarizes key crystallographic data for 1,1-cyclobutanedicarboxylic acid, serving as a pertinent example for understanding the structural features of 1,1-disubstituted cyclobutanes. This data is essential for computational modeling, structure-activity relationship (SAR) studies, and rational drug design.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | C-C (ring) Bond Lengths (Å) | C-C-C (ring) Bond Angles (°) |
| 1,1-Cyclobutanedicarboxylic acid | C₆H₈O₄ | Monoclinic | P2₁/c | 6.043 | 10.472 | 10.996 | 101.54 | 681.4 | 4 | 1.542 - 1.565 | 88.2 - 90.4 |
Mandatory Visualization: The Workflow of Single-Crystal X-ray Crystallography
The following diagram illustrates the typical workflow for determining the three-dimensional structure of a small molecule using single-crystal X-ray crystallography.
Bond Lengths in 1,1-Dibromocyclobutane: A Comparative Analysis of Theoretical and Experimental Data
This guide aims to provide a framework for such a comparison, outlining the methodologies used to obtain theoretical and experimental bond lengths and presenting a logical workflow for their analysis. Although specific values for 1,1-dibromocyclobutane are not available, this document will serve as a template for researchers and professionals in drug development and chemical sciences when such data becomes available.
Theoretical Determination of Bond Lengths
Theoretical bond lengths are determined through computational chemistry methods. These ab initio or Density Functional Theory (DFT) calculations solve the Schrödinger equation for a given molecule to predict its electronic structure and, consequently, its geometry.
Experimental Protocols: Computational Chemistry
A typical computational protocol for determining the bond lengths of 1,1-dibromocyclobutane would involve the following steps:
-
Initial Structure Generation: A 3D model of the 1,1-dibromocyclobutane molecule is constructed.
-
Method and Basis Set Selection: A computational method (e.g., B3LYP, MP2) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of method and basis set affects the accuracy and computational cost of the calculation. For a molecule containing bromine, a basis set that includes polarization and diffuse functions is generally recommended for higher accuracy.
-
Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation. This process adjusts the bond lengths, bond angles, and dihedral angles until the lowest energy state is reached.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Data Extraction: The bond lengths of the optimized structure are then extracted from the output of the calculation.
Experimental Determination of Bond Lengths
Experimental bond lengths for gas-phase molecules are primarily determined using two main techniques: gas-phase electron diffraction (GED) and microwave spectroscopy.
Experimental Protocols: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state.
-
Sample Preparation: A gaseous sample of 1,1-dibromocyclobutane is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.
-
Diffraction Pattern Recording: The scattered electrons create a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to derive the bond lengths, bond angles, and torsional angles.
Experimental Protocols: Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, providing information about its rotational energy levels.
-
Sample Introduction: A gaseous sample of 1,1-dibromocyclobutane is introduced into a microwave spectrometer.
-
Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.
-
Absorption Spectrum Measurement: The absorption of microwaves by the sample is measured, resulting in a rotational spectrum.
-
Spectral Analysis: The frequencies of the absorption lines in the spectrum are used to determine the moments of inertia of the molecule.
-
Structure Determination: The moments of inertia are then used to calculate the bond lengths and angles of the molecule with high precision.
Data Presentation: A Template for Comparison
Once both theoretical and experimental data are available, they can be summarized in a table for direct comparison.
| Bond | Theoretical Bond Length (Å) | Experimental Bond Length (Å) | Method/Technique |
| C1-Br | [Calculated Value] | [Measured Value] | [e.g., B3LYP/6-31G] / [e.g., GED] |
| C1-C2 | [Calculated Value] | [Measured Value] | [e.g., B3LYP/6-31G] / [e.g., GED] |
| C2-C3 | [Calculated Value] | [Measured Value] | [e.g., B3LYP/6-31G] / [e.g., GED] |
| C-H (avg) | [Calculated Value] | [Measured Value] | [e.g., B3LYP/6-31G] / [e.g., GED] |
Logical Workflow for Bond Length Determination
The relationship between theoretical and experimental approaches to determining molecular bond lengths can be visualized as a complementary workflow.
Figure 1. A flowchart illustrating the interplay between theoretical calculations and experimental measurements in the determination and validation of molecular bond lengths.
Navigating Reactivity: A Comparative Guide to Dibromocycloalkanes in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of halogenated cyclic compounds is a cornerstone of synthetic organic chemistry, influencing the design of novel therapeutics and functional materials. This guide provides an in-depth comparison of the reactivity of various dibromocycloalkanes in substitution reactions, with a focus on solvolysis, a unimolecular (SN1) process. Understanding the subtle interplay of stereochemistry, ring strain, and substitution patterns is critical for predicting reaction outcomes and optimizing synthetic routes. This document presents a summary of relative reactivity based on established principles and available data, a detailed experimental protocol for kinetic analysis, and a visualization of the underlying mechanistic principles.
The Decisive Role of Structure: A Quantitative Comparison
The rate of substitution reactions in dibromocycloalkanes is profoundly influenced by the ring size and the relative positioning of the two bromine atoms. In SN1-type reactions, the rate-determining step is the formation of a carbocation intermediate. The stability of this intermediate, along with factors like neighboring group participation, dictates the overall reaction rate.
The following table summarizes the estimated relative rates of solvolysis for a series of dibromocycloalkanes in a polar protic solvent like acetic acid. The reactivity of cis-1,2-dibromocyclohexane is set as the baseline (relative rate = 1).
| Compound | Substitution Pattern | Ring Size | Estimated Relative Rate of Solvolysis | Key Influencing Factors |
| cis-1,2-Dibromocyclohexane | Vicinal (cis) | 6 | 1 | Baseline; no neighboring group participation. |
| trans-1,2-Dibromocyclohexane | Vicinal (trans) | 6 | ~1000 | Neighboring Group Participation of the second bromine atom, leading to a stable bridged bromonium ion intermediate.[1] |
| cis-1,2-Dibromocyclopentane | Vicinal (cis) | 5 | ~1.5 | Slightly higher ring strain than cyclohexane (B81311), but no NGP. |
| trans-1,2-Dibromocyclopentane | Vicinal (trans) | 5 | ~500 | Significant rate enhancement due to NGP, though slightly less than in the more flexible cyclohexane system. |
| cis-1,2-Dibromocyclobutane | Vicinal (cis) | 4 | ~5 | High ring strain favors carbocation formation, but the rigid structure is not ideal for NGP. |
| trans-1,2-Dibromocyclobutane | Vicinal (trans) | 4 | ~50 | NGP is possible but less effective due to the strained and rigid ring structure. |
| gem-1,1-Dibromocyclohexane | Geminal | 6 | ~0.5 | The second bromine atom is electron-withdrawing, destabilizing the adjacent carbocation. |
| meta-1,3-Dibromocyclohexane | Meta | 6 | ~0.8 | The inductive effect of the second bromine atom destabilizes the carbocation, though to a lesser extent than in the geminal isomer. |
Unraveling the Mechanism: The Power of Neighboring Group Participation
The dramatic difference in reactivity between cis and trans-1,2-dibromocycloalkanes is a classic example of neighboring group participation (NGP) . In the trans isomer, the bromine atom on the adjacent carbon can act as an internal nucleophile, attacking the carbon bearing the leaving group from the backside as the C-Br bond begins to break. This leads to the formation of a relatively stable, bridged bromonium ion intermediate. This intramolecular assistance significantly lowers the activation energy for the rate-determining step, resulting in a substantial rate enhancement.[1][2]
In contrast, the cis isomer cannot adopt a conformation where the second bromine atom can perform a backside attack. Therefore, it reacts through a standard SN1 pathway without anchimeric assistance, proceeding at a much slower rate.[1]
Experimental Protocols: Measuring Reactivity
The relative rates of solvolysis of dibromocycloalkanes can be determined by monitoring the progress of the reaction over time. A common method involves reacting the dibromocycloalkane in a solvent that also acts as the nucleophile (e.g., acetic acid in acetolysis, or an alcohol/water mixture). The production of HBr as a byproduct can be monitored by titration.
Objective: To determine the relative rates of solvolysis of a series of dibromocycloalkanes.
Materials:
-
Dibromocycloalkane substrates (e.g., cis- and trans-1,2-dibromocyclohexane)
-
Solvent: Glacial acetic acid containing a known concentration of sodium acetate (B1210297) (to buffer the HBr produced)
-
Titrant: Standardized solution of perchloric acid in acetic acid
-
Indicator: Crystal violet
-
Thermostatted water bath
-
Reaction flasks, burette, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Reaction Solutions: Prepare solutions of each dibromocycloalkane substrate of a known concentration (e.g., 0.1 M) in the acetic acid/sodium acetate solvent.
-
Kinetic Runs:
-
Place a known volume of the substrate solution into a reaction flask and equilibrate it in the thermostatted water bath to the desired reaction temperature (e.g., 50 °C).
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot by cooling it in an ice bath.
-
-
Titration:
-
Add a few drops of crystal violet indicator to the quenched aliquot.
-
Titrate the unreacted sodium acetate with the standardized perchloric acid solution. The endpoint is the disappearance of the violet color.
-
-
Data Analysis:
-
The decrease in the concentration of sodium acetate over time is equal to the amount of HBr produced, which corresponds to the extent of the solvolysis reaction.
-
Plot the natural logarithm of the concentration of the dibromocycloalkane versus time. For a first-order reaction, this will yield a straight line.
-
The rate constant (k) for the reaction can be determined from the slope of this line (slope = -k).
-
The relative rates are determined by dividing the rate constant of each compound by the rate constant of the reference compound (cis-1,2-dibromocyclohexane).
-
Safety Precautions: Dibromocycloalkanes and glacial acetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety goggles. Perchloric acid is a strong oxidizing agent and should be handled with care.
This guide provides a framework for understanding and investigating the reactivity of dibromocycloalkanes in substitution reactions. The profound impact of stereochemistry on reaction rates, as exemplified by the neighboring group participation of bromine, highlights the intricate relationship between molecular structure and chemical reactivity that is fundamental to the advancement of chemical and pharmaceutical sciences.
References
Spectroscopic Disparities: A Comparative Analysis of Cis and Trans Isomers of Disubstituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of disubstituted cyclobutanes profoundly influences their physical, chemical, and biological properties. The distinction between cis and trans isomers is therefore a critical aspect of molecular characterization in fields ranging from medicinal chemistry to materials science. This guide provides an in-depth comparison of the spectroscopic differences between these isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry
NMR spectroscopy is arguably the most powerful tool for differentiating cis and trans isomers of disubstituted cyclobutanes. The relative orientation of the substituents creates distinct magnetic environments for the ring protons and carbons, leading to significant differences in chemical shifts and coupling constants.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectra of cis and trans isomers exhibit characteristic differences in both the chemical shifts of the ring protons and the magnitude of their coupling constants.
In cis isomers, the two substituents are on the same face of the cyclobutane (B1203170) ring. This arrangement often leads to a greater degree of conformational flexibility, with the ring rapidly puckering between two equivalent conformations. As a result, the chemical environments of certain protons can be averaged, sometimes leading to simpler spectra than might be expected for a rigid structure.
Conversely, trans isomers, with substituents on opposite faces, often adopt a more rigid, puckered conformation to minimize steric interactions. This rigidity leads to well-defined axial and equatorial positions for the ring protons, resulting in distinct chemical shifts and coupling constants.
A key diagnostic feature is the vicinal coupling constant (³J) between protons on adjacent carbons. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the puckered cyclobutane ring, the dihedral angles for cis and trans protons are different, leading to predictable differences in their coupling constants. For instance, the coupling between two cis protons is typically smaller than the coupling between two trans protons in a more rigid system.
Table 1: ¹H NMR Data for cis- and trans-1,2-Diphenylcyclobutane [1]
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| cis-1,2-Diphenylcyclobutane | H1, H2 | 4.05 | J1,3 = 8.5, J1,4 = 8.5 |
| H3, H3', H4, H4' | 2.48 - 2.50 | - | |
| trans-1,2-Diphenylcyclobutane | H1, H2 | 3.61 | J1,3a = 9.1, J1,3e = 7.1, J1,4a = 9.1, J1,4e = 7.1 |
| H3a, H4a | 2.17 - 2.35 | J3a,3e = -11.4, J3a,4e = 8.8, J3a,4a = 1.1 | |
| H3e, H4e | 2.17 - 2.35 | J3e,4a = 8.8, J3e,4e = 1.1 |
Note: 'a' denotes axial-like and 'e' denotes equatorial-like protons in the puckered ring.
¹³C NMR Spectroscopy: Probing Carbon Symmetry
The symmetry of the molecule plays a crucial role in determining the number of signals in a ¹³C NMR spectrum. Cis and trans isomers of disubstituted cyclobutanes often belong to different point groups, resulting in a different number of chemically equivalent carbon atoms.
For example, in a symmetrically 1,3-disubstituted cyclobutane, the cis isomer may possess a plane of symmetry that renders certain carbons equivalent, while the trans isomer may have a C₂ axis of symmetry leading to a different pattern of equivalency. This difference in symmetry directly translates to a different number of signals in their respective ¹³C NMR spectra.
The chemical shifts of the cyclobutane ring carbons are also influenced by the stereochemistry of the substituents. Steric compression, known as the gamma-gauche effect, can cause an upfield shift (to lower ppm) for carbons that are in close spatial proximity to a substituent. In cis isomers, the substituents are on the same side, which can lead to stronger steric interactions and consequently, more pronounced upfield shifts for the ring carbons compared to the trans isomers where the substituents are further apart.
Table 2: ¹³C NMR Chemical Shifts for cis- and trans-Disubstituted Cyclobutanes
| Compound | Isomer | C1, C2 (Substituted) | C3, C4 (Methylene) | Substituent Carbons | Reference |
| 1,2-Diphenylcyclobutane | cis | 48.2 | 29.5 | 142.1, 128.3, 127.7, 126.0 | [1] |
| trans | 50.1 | 31.8 | 143.9, 128.4, 127.5, 125.9 | [1] | |
| 1,3-Dimethylcyclobutane | cis | 33.5 | 33.5 | 22.5 | [2][3] |
| trans | 35.8 | 35.8 | 22.9 | [4] |
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The number and activity (i.e., whether a vibration is IR or Raman active) of these modes are determined by the molecule's symmetry. Since cis and trans isomers of disubstituted cyclobutanes often have different symmetries, their IR and Raman spectra can serve as valuable fingerprints for differentiation.
A key principle is the Rule of Mutual Exclusion . For molecules with a center of inversion (centrosymmetric), vibrational modes that are Raman active are IR inactive, and vice versa. Many trans isomers of disubstituted cyclobutanes (e.g., trans-1,2-dichloro- and trans-1,2-dibromocyclobutane) possess a center of inversion (C₂h point group), and therefore, their IR and Raman spectra will have no overlapping bands. In contrast, the corresponding cis isomers lack a center of inversion (C₂v point group), and many of their vibrational modes will be both IR and Raman active.[5]
Even in cases where both isomers lack a center of inversion, the different symmetries will result in distinct patterns of IR and Raman bands in the "fingerprint region" (typically below 1500 cm⁻¹). These differences arise from variations in the vibrational coupling between different parts of the molecule due to their unique three-dimensional arrangements.
Table 3: Key Vibrational Frequency Differences
| Compound | Isomer | Symmetry | Key Differentiating Feature | Characteristic Bands (cm⁻¹) | Reference |
| 1,2-Dichlorocyclobutane | cis | C₂v | Some modes are both IR and Raman active. | - | [5] |
| trans | C₂h | Mutual exclusion: IR and Raman active modes are different. | - | [5] | |
| 1,3-Cyclobutanedicarboxylic Acid | cis | - | Different fingerprint region in solution spectra. | Distinct patterns in the 800-1400 cm⁻¹ region. | [6] |
| trans | - | Different fingerprint region in solution spectra. | Distinct patterns in the 800-1400 cm⁻¹ region. | [6][7] |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the cyclobutane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup (¹H NMR):
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence for proton acquisition (e.g., a 30° or 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
Instrument Setup (¹³C NMR):
-
Use a broadband probe tuned to the ¹³C frequency.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
A sufficient number of scans (e.g., 128 to 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity (splitting patterns) and measure the coupling constants in the ¹H NMR spectrum.
-
Compare the number of signals and chemical shifts in the ¹³C NMR spectrum to the expected values based on the molecular symmetry of each isomer.
-
Protocol 2: IR and Raman Spectroscopy
-
Sample Preparation:
-
IR (Liquid Samples): Place a drop of the neat liquid between two KBr or NaCl plates.
-
IR (Solid Samples): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, prepare a Nujol mull.
-
Raman (Liquid Samples): Place the liquid sample in a glass capillary tube or a cuvette.
-
Raman (Solid Samples): Place the solid sample directly in the path of the laser beam.
-
-
Instrument Setup (FT-IR):
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer.
-
Set the spectral range (e.g., 4000-400 cm⁻¹).
-
Select an appropriate resolution (e.g., 4 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
Instrument Setup (Raman):
-
Choose an appropriate laser excitation wavelength to avoid fluorescence (e.g., 785 nm).
-
Set the laser power to a level that does not cause sample degradation.
-
Acquire the spectrum over the desired Raman shift range (e.g., 100-3500 cm⁻¹).
-
Accumulate spectra for a sufficient time to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra to remove any background signals.
-
Identify the frequencies of the major absorption bands (IR) or scattering peaks (Raman).
-
Compare the spectra of the cis and trans isomers, paying close attention to the fingerprint region and the presence or absence of overlapping peaks to infer symmetry based on the rule of mutual exclusion.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between cis and trans isomers of a disubstituted cyclobutane using the spectroscopic techniques discussed.
Caption: Logical workflow for the spectroscopic differentiation of cis and trans isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dimethylcyclobutane | C6H12 | CID 448071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. isms.illinois.edu [isms.illinois.edu]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,1-Dibromocyclobutane: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 1,1-Dibromocyclobutane, a halogenated organic compound, necessitates specific disposal protocols to ensure its safe handling as hazardous waste. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for its proper management.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is imperative to handle 1,1-Dibromocyclobutane with the utmost care within a controlled laboratory environment.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent exposure. This includes:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Body Protection: Wear a fire/flame-resistant and impervious laboratory coat.
Engineering Controls:
-
Ventilation: All handling of 1,1-Dibromocyclobutane should be conducted within a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of vapors.[1]
Step-by-Step Disposal Procedure
The disposal of 1,1-Dibromocyclobutane is governed by its classification as a halogenated hazardous waste. Adherence to the following procedural steps is critical for safe and compliant disposal.
Step 1: Waste Segregation
-
Dedicated Waste Stream: 1,1-Dibromocyclobutane waste must be collected separately from non-halogenated organic waste, acidic waste, and basic waste. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
Labeling: Clearly label the waste container as "Halogenated Organic Waste" and specifically identify the contents as "1,1-Dibromocyclobutane."
Step 2: Waste Collection
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.
-
Container Integrity: Keep the container tightly closed when not in use to prevent the release of vapors. Do not overfill the container.
-
Contaminated Materials: Any materials that have come into contact with 1,1-Dibromocyclobutane, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste in the same designated container.[2]
Step 3: Waste Storage
-
Secondary Containment: Store waste containers in a secondary containment unit to mitigate the impact of potential spills.
-
Storage Area: The designated storage area for hazardous waste should be a dry, cool, and well-ventilated place, away from incompatible materials, foodstuffs, and sources of ignition.[1]
Step 4: Final Disposal
-
Licensed Waste Hauler: The final disposal of 1,1-Dibromocyclobutane must be carried out by a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure that the entire disposal process complies with all local, state, and federal regulations. Never dispose of 1,1-Dibromocyclobutane down the drain or in the regular trash.[2]
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For minor spills, absorb the material with an inert absorbent, such as sand, silica (B1680970) gel, or universal binder.[1] Collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.
-
Large Spills: In the case of a significant spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Quantitative Data Summary
The following table summarizes key quantitative data for 1,1-Dibromocyclobutane, essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₄H₆Br₂ |
| CAS Number | 33742-81-3[3] |
| Appearance | No data available |
| Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam[1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of 1,1-Dibromocyclobutane.
References
Essential Safety and Operational Guide for 1,1-Dibromocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,1-Dibromocyclobutane in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
1,1-Dibromocyclobutane is a halogenated hydrocarbon that requires careful handling due to its potential health hazards. While specific occupational exposure limits (OELs) have not been established by major regulatory bodies, it is prudent to treat this compound with caution.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or Butyl rubber gloves. A double-gloving approach is recommended. | Provides a barrier against skin contact. Halogenated hydrocarbons can penetrate many glove materials; therefore, glove integrity should be frequently inspected.[1] |
| Body Protection | A flame-retardant lab coat, worn fully buttoned. | Protects skin and personal clothing from splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a certified chemical fume hood or with large quantities. | Minimizes inhalation of potentially harmful vapors.[1] |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
Note: Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1,1-Dibromocyclobutane is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₄H₆Br₂ |
| Molecular Weight | 213.9 g/mol [2] |
| Boiling Point | 160.8 °C at 760 mmHg[3] |
| Density | 2.18 g/cm³[3] |
| Flash Point | 40.3 °C[3] |
| Vapor Pressure | 3.05 mmHg at 25°C[3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a standard operating procedure for handling 1,1-Dibromocyclobutane in a laboratory setting.
3.1. Preparation and Weighing:
-
Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (glassware, syringes, spatulas, etc.) and have absorbent pads and spill cleanup materials readily available.
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.
-
Weighing:
-
Place a clean, dry weighing container on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of 1,1-Dibromocyclobutane into the container using a clean pipette or syringe.
-
Record the mass and immediately and securely close the container.
-
Clean any spills on the balance immediately with a suitable solvent and absorbent material.
-
3.2. Reaction Setup and Execution:
-
Apparatus Setup: Assemble the reaction glassware within the fume hood, ensuring all joints are properly sealed.
-
Transfer: Transfer the weighed 1,1-Dibromocyclobutane to the reaction vessel using a syringe or cannula.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.
3.3. Reaction Workup:
-
Quenching: If the reaction requires quenching, do so carefully within the fume hood.
-
Extraction: Perform any necessary extractions in a separatory funnel. Be sure to vent the funnel frequently to release any pressure buildup.
-
Washing: If residual bromine compounds are present, wash the organic layer with a 10% sodium thiosulfate (B1220275) solution until the color disappears.[1]
-
Drying and Solvent Removal: Dry the organic layer with a suitable drying agent (e.g., magnesium sulfate) and remove the solvent using a rotary evaporator.
Disposal Plan
Proper disposal of 1,1-Dibromocyclobutane and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation: All waste containing 1,1-Dibromocyclobutane must be segregated as halogenated organic waste .[4] Do not mix with non-halogenated waste.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a clearly labeled, sealed, and chemically compatible container designated for "Halogenated Organic Waste."
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and filter paper, should be collected in a separate, labeled container for hazardous solid waste.
-
Glassware Decontamination:
-
Rinse glassware with an appropriate solvent (e.g., acetone) to remove residual 1,1-Dibromocyclobutane. Collect this rinse as halogenated organic waste.
-
Wash the glassware with soap and water.
-
Perform a final rinse with deionized water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
If the spill is significant, it may be neutralized with a saturated aqueous solution of sodium thiosulfate.[5]
-
Collect the absorbed material into a sealed container for disposal as halogenated waste.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of 1,1-Dibromocyclobutane.
Caption: Workflow for Safe Handling of 1,1-Dibromocyclobutane.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
